molecular formula C7H7BrClNO B1446330 6-Bromo-2-chloro-3-methoxy-4-methylpyridine CAS No. 1403764-97-5

6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Cat. No.: B1446330
CAS No.: 1403764-97-5
M. Wt: 236.49 g/mol
InChI Key: WUOCYPJPONQBDU-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methoxy-4-methylpyridine (CAS 1403764-97-5) is a high-purity chemical intermediate with the molecular formula C₇H₇BrClNO and a molecular weight of 236.49 g/mol. This multifunctional pyridine derivative is characterized by its solid form and a boiling point of approximately 296.3°C at 760 mmHg . The compound features several reactive sites, including bromo and chloro substituents, which make it an exceptionally versatile building block for synthetic organic chemistry, particularly in constructing complex heterocyclic systems for pharmaceutical and agrochemical applications . Researchers value this compound for its utility in cross-coupling reactions, where the bromo substituent acts as a superior leaving group compared to chloro in metal-catalyzed transformations such as Suzuki, Stille, and Negishi couplings. The strategic placement of methoxy and methyl groups on the pyridine ring further enables regioselective functionalization, allowing for the precise synthesis of targeted molecules. Primary applications include serving as a key scaffold in the development of active ingredients for crop protection in agrochemistry and as a central precursor in medicinal chemistry programs for drug discovery . Proper storage is essential for maintaining stability; it is recommended to store the compound at 2-8°C under an inert atmosphere . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-2-chloro-3-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-4-3-5(8)10-7(9)6(4)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOCYPJPONQBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1OC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"6-Bromo-2-chloro-3-methoxy-4-methylpyridine" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (CAS: 1403764-97-5)

Authored by: A Senior Application Scientist

Introduction

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a highly functionalized pyridine derivative that serves as a critical building block for medicinal chemists and researchers in drug development. Its unique arrangement of substituents—a bromine atom, a chlorine atom, a methoxy group, and a methyl group—on the pyridine scaffold offers a versatile platform for constructing complex molecular architectures. The Chemical Abstracts Service (CAS) has assigned the number 1403764-97-5 to this compound.[1][2]

The strategic placement of two distinct halogen atoms (bromine and chlorine) allows for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions. The bromine at the 6-position is generally more reactive than the chlorine at the 2-position in typical oxidative addition steps, enabling regioselective synthesis.[3] Furthermore, the electron-donating methoxy and methyl groups modulate the electronic properties of the pyridine ring, influencing its reactivity and the physicochemical properties of its derivatives. The methoxy group, in particular, is a prevalent feature in many approved drugs, where it often enhances target binding, metabolic stability, and overall pharmacokinetic profiles.[4][5]

This guide provides a comprehensive overview of 6-bromo-2-chloro-3-methoxy-4-methylpyridine, including its physicochemical properties, a logical synthetic approach, its reactivity, and its application in synthetic protocols relevant to drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, reaction setup, and characterization.

PropertyValueReference
CAS Number 1403764-97-5[1][2]
Molecular Formula C₇H₇BrClNO[1][2]
Molecular Weight 236.49 g/mol [1]
Density 1.6 ± 0.1 g/cm³[1]
Boiling Point 296.3 ± 35.0 °C at 760 mmHg[1]
Appearance Typically an off-white to yellow solidInferred from similar compounds
Purity (Typical) ≥97%[2]

Chemical Structure and Reactivity Insights

The structure of 6-bromo-2-chloro-3-methoxy-4-methylpyridine is key to its utility.

Caption: Structure of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

The reactivity of this molecule is dominated by the two halogen substituents. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making the 6-position (bromo) significantly more susceptible to oxidative addition than the 2-position (chloro).[3] This differential reactivity is a powerful tool, allowing for selective functionalization at the 6-position while leaving the 2-chloro group intact for subsequent transformations.

The methoxy group at the 3-position and the methyl group at the 4-position are electron-donating, which increases the electron density of the pyridine ring. This can influence the rate and outcome of reactions, including nucleophilic aromatic substitution, although such reactions are less common for this specific substitution pattern compared to cross-coupling.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for the target compound.

Protocol 1: Synthesis of 6-Bromo-2-chloro-3-hydroxy-4-methylpyridine

Rationale: The hydroxyl group at the 3-position is an ortho-, para-director. In the context of the pyridine ring, it strongly activates the positions ortho and para to it for electrophilic substitution. The 2-position is blocked by chlorine, and the 4-position by a methyl group, directing the incoming electrophile (Br⁺) to the 6-position. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine.

  • Reaction Setup: To a solution of 2-chloro-3-hydroxy-4-methylpyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the brominated intermediate.

Protocol 2: Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Rationale: The hydroxyl group of the intermediate is acidic enough to be deprotonated by a strong base like sodium hydride (NaH), forming a nucleophilic alkoxide. This alkoxide then undergoes a classic Williamson ether synthesis via an Sₙ2 reaction with an electrophilic methyl source, such as methyl iodide (CH₃I), to form the desired methoxy group.

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Execution: Cool the suspension to 0 °C and add a solution of 6-bromo-2-chloro-3-hydroxy-4-methylpyridine (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude material is purified by column chromatography to afford the final product, 6-bromo-2-chloro-3-methoxy-4-methylpyridine.

Application in Palladium-Catalyzed Cross-Coupling: A Suzuki-Miyaura Example

The primary application of this building block is in the synthesis of more complex molecules for drug discovery pipelines. Its differential reactivity allows for selective coupling at the 6-position. Below is a representative protocol for a Suzuki-Miyaura coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Selective Suzuki-Miyaura Coupling at the C6-Br Position

Rationale: This protocol leverages the higher reactivity of the C-Br bond over the C-Cl bond. A suitable palladium catalyst/ligand system is chosen to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination) efficiently at temperatures that leave the C-Cl bond largely unaffected.

  • Reaction Setup: In a reaction vessel, combine 6-bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Then, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude residue is then purified via flash column chromatography to isolate the 6-aryl-2-chloro-3-methoxy-4-methylpyridine product.

Expected Spectroscopic Characterization

While experimental data is not provided in the search results, the expected spectroscopic signatures can be predicted based on the structure:

  • ¹H NMR: One would expect to see a singlet for the aromatic proton on the pyridine ring, a singlet for the methoxy (OCH₃) protons (around 3.8-4.0 ppm), and a singlet for the methyl (CH₃) protons (around 2.2-2.5 ppm).

  • ¹³C NMR: The spectrum should show seven distinct carbon signals: five for the pyridine ring carbons and one each for the methoxy and methyl carbons. The carbons attached to the halogens (C2 and C6) would appear at characteristic chemical shifts.

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), confirming the elemental composition. The exact mass would be calculated for C₇H₇⁷⁹Br³⁵ClNO.

Safety and Handling

No specific safety data sheet for 6-bromo-2-chloro-3-methoxy-4-methylpyridine was found. However, based on the GHS classifications for structurally similar halo-pyridines, the following precautions are strongly advised.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[9][10][11]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10][11]

  • Health Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[6][7][8] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a strategically designed synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its key advantage lies in the differential reactivity of its two halogen atoms, which enables selective and controlled molecular elaboration. This, combined with the beneficial electronic and steric influences of the methoxy and methyl groups, makes it an invaluable tool for accessing novel chemical matter. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. Google Vertex AI Search.
  • 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684]. ChemUniverse.
  • 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874. PubChem.
  • 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119. PubChem.
  • 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237. PubChem.
  • SAFETY D
  • A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Benchchem.
  • The role of the methoxy group in approved drugs.
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An In-depth Technical Guide to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound, this document integrates known information with expert analysis and predictions based on structurally related molecules to offer a robust resource for researchers.

Molecular Structure and Physicochemical Properties

6-Bromo-2-chloro-3-methoxy-4-methylpyridine (CAS Number: 1403764-97-5) is a polysubstituted aromatic heterocycle. Its structure, featuring a pyridine core with bromo, chloro, methoxy, and methyl substituents, presents a unique combination of electronic and steric properties that make it a valuable building block in the design of novel molecules.[1][2]

Table 1: Physicochemical Properties of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

PropertyValueSource
CAS Number 1403764-97-5[3]
Molecular Formula C₇H₇BrClNO[3]
Molecular Weight 236.5 g/mol [3]
Appearance Not specified (likely a solid at room temperature)Inferred
Melting Point Not available
Boiling Point 296.3 ± 35.0 °C at 760 mmHg[4]
Density 1.6 ± 0.1 g/cm³[4]
Flash Point 133.0 ± 25.9 °C[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred

Predicted Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃):

The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the single pyridine proton, and two signals in the aliphatic region for the methoxy and methyl groups.

  • δ ~7.5-7.8 ppm (s, 1H): This singlet would correspond to the proton at the C5 position of the pyridine ring.

  • δ ~3.9-4.1 ppm (s, 3H): This singlet is attributed to the protons of the methoxy group at the C3 position.

  • δ ~2.3-2.5 ppm (s, 3H): This singlet corresponds to the protons of the methyl group at the C4 position.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

The carbon NMR spectrum will be more complex, with seven distinct signals anticipated. The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C-Cl)150 - 155
C3 (C-OCH₃)155 - 160
C4 (C-CH₃)125 - 130
C5110 - 115
C6 (C-Br)140 - 145
-OCH₃55 - 60
-CH₃15 - 20
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational frequencies are expected for the C-H, C=C, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching (CH₃ and OCH₃)
1600-1450Aromatic C=C and C=N stretching vibrations
1250-1200Asymmetric C-O-C stretching (methoxy)
1050-1000Symmetric C-O-C stretching (methoxy)
800-700C-Cl stretching
600-500C-Br stretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. A key feature of the mass spectrum will be the isotopic pattern resulting from the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[8] This will lead to a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.

Predicted Fragmentation Pattern:

The fragmentation of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine would likely proceed through the loss of the substituents.

M [M]⁺˙ m/z 235/237/239 M_minus_CH3 [M-CH₃]⁺ m/z 220/222/224 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M-OCH₃]⁺ m/z 204/206/208 M->M_minus_OCH3 - •OCH₃ M_minus_Cl [M-Cl]⁺ m/z 200/202 M->M_minus_Cl - •Cl M_minus_Br [M-Br]⁺ m/z 156/158 M->M_minus_Br - •Br

Caption: Predicted major fragmentation pathways for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine in EI-MS.

Chemical Properties and Reactivity

The reactivity of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is dictated by the interplay of its various substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the pyridine ring electron-deficient and susceptible to nucleophilic attack. Conversely, the bromine and chlorine atoms provide handles for cross-coupling reactions.

Cross-Coupling Reactions

The presence of both a bromo and a chloro substituent makes this molecule an interesting substrate for selective cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][9][10] Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed oxidative addition, allowing for selective functionalization at the C6 position under carefully controlled conditions.

start 6-Bromo-2-chloro-3-methoxy-4-methylpyridine suzuki Suzuki Coupling (Ar-B(OR)₂) start->suzuki Pd catalyst, base buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd catalyst, base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu catalyst, base product1 6-Aryl-2-chloro-3-methoxy-4-methylpyridine suzuki->product1 product2 6-Amino-2-chloro-3-methoxy-4-methylpyridine buchwald->product2 product3 6-Alkynyl-2-chloro-3-methoxy-4-methylpyridine sonogashira->product3

Caption: Potential selective cross-coupling reactions at the C6 position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the chloro and bromo substituents, activates the ring towards nucleophilic aromatic substitution. The chlorine atom at the C2 position is a potential site for SNAr, particularly with strong nucleophiles.

Proposed Synthetic Pathway

A specific, validated synthesis for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is not readily found in the literature. However, a plausible synthetic route can be proposed based on known transformations of similar pyridine derivatives. A potential starting material is 3-amino-2-chloro-4-methylpyridine.

cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization and Hydrolysis cluster_2 Step 3: Methylation A 3-Amino-2-chloro-4-methylpyridine B 6-Bromo-3-amino-2-chloro-4-methylpyridine A->B N-Bromosuccinimide (NBS) in CH₂Cl₂ C 6-Bromo-2-chloro-4-methyl-3-diazonium salt B->C NaNO₂, H₂SO₄ D 6-Bromo-2-chloro-3-hydroxy-4-methylpyridine C->D H₂O, Δ E 6-Bromo-2-chloro-3-methoxy-4-methylpyridine D->E CH₃I, K₂CO₃ in Acetone

Caption: A proposed multi-step synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Experimental Protocol (Proposed):

Step 1: Bromination of 3-Amino-2-chloro-4-methylpyridine

  • Dissolve 3-amino-2-chloro-4-methylpyridine in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with aqueous sodium thiosulfate and brine, then dry the organic layer and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 6-bromo-3-amino-2-chloro-4-methylpyridine.[11]

Step 2: Diazotization and Hydrolysis

  • To a solution of sulfuric acid in water, cooled to 0 °C, add the 6-bromo-3-amino-2-chloro-4-methylpyridine from the previous step.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Carefully heat the mixture to induce hydrolysis of the diazonium salt, which will be accompanied by the evolution of nitrogen gas.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to give the crude 6-bromo-2-chloro-3-hydroxy-4-methylpyridine.

Step 3: Methylation

  • Dissolve the crude 6-bromo-2-chloro-3-hydroxy-4-methylpyridine in acetone.

  • Add potassium carbonate and methyl iodide.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the final product, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[12] The title compound, with its multiple points for diversification, is a promising scaffold for the synthesis of compound libraries for high-throughput screening. The chloro, bromo, and methoxy groups can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. The potential for selective cross-coupling reactions allows for the systematic exploration of the chemical space around the pyridine core, which is a key strategy in lead optimization.[13][14]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is not widely available, general precautions for handling halogenated aromatic compounds should be followed.[15][16][17]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

Conclusion

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While there is a notable lack of direct experimental data in the public domain, this guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its potential applications. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and utility of this promising molecule.

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An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization potential make it a privileged structure in the design of novel therapeutics. Among the myriad of substituted pyridines, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine stands out as a highly functionalized and strategically valuable building block. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and reactivity, offering insights for its effective utilization in drug discovery programs.

Molecular Structure and Physicochemical Properties

6-Bromo-2-chloro-3-methoxy-4-methylpyridine (CAS Number: 1403764-97-5) is a polysubstituted pyridine with a unique arrangement of functional groups that offer multiple avenues for synthetic diversification.[1]

Core Structure and Functional Group Analysis

The molecular structure of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is depicted below.

Caption: Molecular structure of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Key structural features include:

  • Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom.

  • Halogen Substituents: A bromine atom at the 6-position and a chlorine atom at the 2-position. These halogens serve as versatile handles for cross-coupling reactions.

  • Methoxy Group: An electron-donating methoxy group at the 3-position, which can influence the electronic properties of the pyridine ring and provide a site for potential hydrogen bond interactions in a biological target.

  • Methyl Group: A methyl group at the 4-position, which can impact the steric and lipophilic properties of the molecule.

Physicochemical Data

A summary of the key physicochemical properties of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is provided in the table below.

PropertyValueReference
CAS Number 1403764-97-5[1]
Molecular Formula C₇H₇BrClNO[1]
Molecular Weight 236.49 g/mol [1]
Purity Typically ≥97%[1]

Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

One potential synthetic pathway could involve the construction of the substituted pyridine ring followed by sequential halogenation and methoxylation. For instance, a common approach to synthesizing substituted pyridines is the Hantzsch pyridine synthesis or variations thereof.[2]

A hypothetical retrosynthetic analysis is presented below:

retrosynthesis target 6-Bromo-2-chloro-3-methoxy-4-methylpyridine intermediate1 Functionalized Pyridine Precursor target->intermediate1 Halogenation & Methoxylation starting_materials Simple Acyclic Precursors intermediate1->starting_materials Pyridine Ring Formation (e.g., Hantzsch Synthesis)

Caption: A potential retrosynthetic approach.

A more direct, albeit challenging, approach would be the selective functionalization of a pre-existing pyridine ring. This would require careful control of regioselectivity due to the presence of multiple reactive sites.

Spectroscopic Analysis and Characterization

The structural elucidation of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy (Predicted)

While experimental data is not publicly available, a predicted ¹H NMR spectrum can be inferred based on the analysis of similar substituted pyridines. The spectrum is expected to show three main signals in the aromatic region and two in the aliphatic region.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-5~7.5 - 7.8sThe sole aromatic proton, appearing as a singlet. Its chemical shift is influenced by the adjacent bromine and methyl groups.
-OCH₃~3.8 - 4.0sA singlet corresponding to the three protons of the methoxy group.
-CH₃~2.3 - 2.5sA singlet for the three protons of the methyl group at the 4-position.

Disclaimer: These are predicted values and should be confirmed with experimental data.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would provide further confirmation of the carbon skeleton.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2 (C-Cl)~150 - 155Downfield shift due to the electronegative chlorine and nitrogen atoms.
C-6 (C-Br)~140 - 145Downfield shift due to the electronegative bromine atom and adjacent nitrogen.
C-3 (C-OCH₃)~155 - 160Significantly downfield due to the oxygen atom.
C-4 (C-CH₃)~130 - 135
C-5~120 - 125
-OCH₃~55 - 60Typical chemical shift for a methoxy carbon.
-CH₃~15 - 20Typical chemical shift for a methyl group on an aromatic ring.

Disclaimer: These are predicted values and should be confirmed with experimental data.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine lies in the differential reactivity of its two halogen substituents, enabling selective functionalization through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This reactivity difference allows for the selective functionalization at the 6-position while leaving the 2-chloro substituent intact for subsequent transformations.

reactivity reactant 6-Bromo-2-chloro-3-methoxy-4-methylpyridine product1 6-Aryl/Alkyl-2-chloro- 3-methoxy-4-methylpyridine reactant->product1 Suzuki, Stille, etc. (Selective at C-Br) product2 6-Aryl/Alkyl-2-Amino- 3-methoxy-4-methylpyridine product1->product2 Buchwald-Hartwig Amination (at C-Cl)

Caption: Selective functionalization workflow.

This stepwise functionalization is a powerful strategy for the rapid construction of complex molecular architectures from a single, readily accessible starting material.

Applications in Drug Discovery

Substituted pyridines are integral to the development of a wide range of therapeutic agents. The structural motifs present in 6-Bromo-2-chloro-3-methoxy-4-methylpyridine make it an attractive starting point for the synthesis of compounds targeting various biological pathways. The ability to introduce diverse functionalities at the 2- and 6-positions allows for the exploration of structure-activity relationships (SAR) in a systematic manner.

Potential therapeutic areas where derivatives of this scaffold could be explored include:

  • Oncology: As inhibitors of kinases and other signaling proteins.

  • Neuroscience: For the development of agents targeting CNS receptors and enzymes.

  • Infectious Diseases: As novel antibacterial and antiviral agents.

Conclusion

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its polysubstituted nature, coupled with the differential reactivity of its halogen atoms, provides a robust platform for the synthesis of diverse compound libraries. While a detailed experimental characterization is not yet widely available, its predicted spectroscopic and reactivity profiles, based on the well-established chemistry of substituted pyridines, highlight its significant potential for the development of novel therapeutic agents. As a Senior Application Scientist, I highly recommend the exploration of this compound as a key intermediate in programs aimed at discovering next-generation medicines.

References

  • ChemUniverse. (n.d.). 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved January 20, 2026, from [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive guide on the safe handling of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (CAS No. 1403764-97-5). It is important to note that a publicly available, detailed Safety Data Sheet (SDS) for this specific compound is not readily accessible at the time of writing. Therefore, the hazard information, safety precautions, and emergency procedures outlined herein are based on data from structurally similar compounds and general principles of laboratory safety for halogenated pyridine derivatives. This guide should be used as a supplementary resource to a thorough risk assessment conducted by qualified personnel before any handling of this chemical.

Introduction: Understanding the Compound

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a substituted pyridine derivative, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science. Its multifunctional nature, possessing bromo, chloro, methoxy, and methyl groups on a pyridine core, makes it a valuable building block in the synthesis of more complex molecules. However, this chemical reactivity also necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols.

This guide provides a technical framework for the safe handling, storage, and disposal of this compound, grounded in the principles of risk mitigation and proactive safety management.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in a comprehensive risk assessment. While exhaustive experimental data for this specific molecule is limited, the following information has been reported:

PropertyValueSource
CAS Number 1403764-97-5[1][2]
Molecular Formula C7H7BrClNO[1][2]
Molecular Weight 236.49 g/mol [1]
Density 1.6 ± 0.1 g/cm³[1]
Boiling Point 296.3 ± 35.0 °C at 760 mmHg[1]
Flash Point 133.0 ± 25.9 °C[1]

The high boiling point and flash point suggest that the substance is not highly volatile at standard room temperature, reducing the risk of inhalation exposure under normal conditions. However, heating the substance will increase its vapor pressure and the potential for inhalation.

Hazard Identification and Classification: An Inferential Analysis

Due to the absence of a specific GHS classification, we will infer potential hazards from structurally related compounds such as other bromo-chloro-methylpyridines. These compounds are often classified with the following hazards:

Hazard ClassInferred GHS CategoryPotential Hazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2A or 1H319: Causes serious eye irritation or H318: Causes serious eye damage
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

GHS Pictograms (Inferred):

Signal Word (Inferred): DANGER or WARNING

This inferential analysis underscores the need for a cautious approach, treating the compound as potentially toxic if ingested, an irritant to the skin, eyes, and respiratory system.

Exposure Controls and Personal Protection: A Multi-Layered Defense

A comprehensive safety strategy relies on a hierarchy of controls. For handling 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, the following should be implemented:

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent direct contact with the chemical. The following are mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-retardant lab coat.Prevents skin contact, which may cause irritation. The lab coat protects personal clothing and underlying skin.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if engineering controls are insufficient or during spill cleanup.Protects the respiratory tract from irritation due to inhalation of dust or vapors.

Workflow for Safe Handling and Experimentation

The following diagram outlines the standard operating procedure for handling 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, from preparation to disposal, emphasizing safety at each stage.

SOD_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound in Hood prep_setup->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor cleanup_quench Quench Reaction Safely handle_monitor->cleanup_quench cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste via EHS cleanup_decon->cleanup_dispose Spill_Response_Workflow rect_node rect_node start Spill Occurs in_hood Spill in Fume Hood? start->in_hood is_major Major Spill? in_hood->is_major Yes evacuate Evacuate Area Contact EHS in_hood->evacuate No is_major->evacuate Yes minor_spill_proc Follow Minor Spill Procedure: 1. Absorb 2. Collect 3. Decontaminate is_major->minor_spill_proc No report Report Incident evacuate->report minor_spill_proc->report

Caption: Decision-making workflow for responding to an accidental spill.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal: All waste containing 6-Bromo-2-chloro-3-methoxy-4-methylpyridine must be treated as hazardous waste.

  • Segregation: Collect all waste materials (unreacted compound, contaminated absorbents, and disposable PPE) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.

  • Containerization: The waste container should be made of a compatible material and kept closed when not in use.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

While 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a valuable reagent, its handling demands a high level of caution and adherence to rigorous safety protocols. The information presented in this guide, though based on inferences from similar compounds, provides a solid foundation for a proactive safety culture. Researchers and laboratory personnel must internalize these principles and always consult with their institution's safety professionals to ensure a safe and compliant working environment.

References

  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. Vertex AI Search.
  • 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684]. ChemUniverse.
  • Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide. Benchchem.

Sources

An In-depth Technical Guide to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine: Commercial Availability, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a halogenated heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecular architectures. This document details its commercial availability, physicochemical properties, a plausible synthetic pathway, analytical characterization methods, and essential safety protocols, designed for researchers, chemists, and drug development professionals.

Compound Identity and Physicochemical Properties

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a polysubstituted aromatic heterocycle. The strategic placement of bromo, chloro, methoxy, and methyl groups on the pyridine ring offers multiple reaction sites for further chemical modification, making it a valuable intermediate.

  • IUPAC Name: 6-bromo-2-chloro-3-methoxy-4-methylpyridine[1]

  • CAS Number: 1403764-97-5[2][3]

  • Molecular Formula: C₇H₇BrClNO[1][2]

  • Molecular Weight: 236.5 g/mol [2]

  • SMILES: COc1c(C)cc(nc1Cl)Br[3]

  • InChIKey: WUOCYPJPONQBDU-UHFFFAOYSA-N[1]

Predicted physicochemical properties provide initial guidance for experimental design:

  • XlogP: 3.2 (Predicted)[1]

  • Monoisotopic Mass: 234.93996 Da[1]

Commercial Availability and Procurement

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is available from several specialized chemical suppliers. It is typically offered in research quantities with purities suitable for synthetic applications. When sourcing this reagent, it is crucial to verify purity specifications and lead times, as these can vary between suppliers. Below is a comparative summary of representative commercial sources.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)Lead Time
ChemUniverse Q0268497%100mg, 250mg, 1g$50, $72, $1766-8 days
Sobekbio Biosciences AG00HVTH97%100mg, 250mgContact for priceContact for info
Shanghai Amole Biotechnology Co., Ltd. N/AN/A100mgInquiryContact for info

Table 1: Summary of Commercial Suppliers for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. Pricing and availability are subject to change and should be confirmed with the supplier.[2][3][4]

For larger, bulk quantity requirements, it is advisable to contact suppliers directly to request a quote and discuss potential blanket purchase orders.

Synthesis and Mechanistic Rationale

While specific proprietary synthesis methods may vary, a plausible and logical synthetic route can be devised based on established pyridine chemistry. The following workflow demonstrates a potential pathway, highlighting the rationale behind each transformation. The synthesis of related substituted pyridines often involves sequential halogenation, nucleophilic substitution, and functional group manipulation.[5][6]

G Start 4-Methylpyridine (4-Picoline) Step1 Step 1: Chlorination (e.g., NCS) Start->Step1 Intermediate1 2-Chloro-4-methylpyridine Step1->Intermediate1 Introduces chloro group at an activated position. Step2 Step 2: Bromination (e.g., NBS, H2SO4) Intermediate1->Step2 Intermediate2 6-Bromo-2-chloro-4-methylpyridine Step2->Intermediate2 Directs bromine to the other activated position. Step3 Step 3: Nitration (HNO3/H2SO4) Intermediate2->Step3 Intermediate3 6-Bromo-2-chloro-4-methyl- 3-nitropyridine Step3->Intermediate3 Nitration directed by existing substituents. Step4 Step 4: Reduction (e.g., Fe/HCl) Intermediate3->Step4 Intermediate4 3-Amino-6-bromo-2-chloro- 4-methylpyridine Step4->Intermediate4 Reduction of nitro to amino group. Step5 Step 5: Diazotization & Hydrolysis (NaNO2, H2SO4, then H2O, Δ) Intermediate4->Step5 Intermediate5 6-Bromo-2-chloro-3-hydroxy- 4-methylpyridine Step5->Intermediate5 Conversion of amino to hydroxyl via Sandmeyer-type reaction. Step6 Step 6: O-Methylation (e.g., CH3I, NaH) Intermediate5->Step6 Product 6-Bromo-2-chloro-3-methoxy- 4-methylpyridine Step6->Product Williamson ether synthesis to form the methoxy group.

Figure 1: Plausible Synthetic Workflow for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Exemplary Protocol: Step 6 - O-Methylation

This protocol describes the final step, converting the hydroxyl intermediate to the target methoxy derivative.

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-Bromo-2-chloro-3-hydroxy-4-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form a sodium alkoxide. This increases the nucleophilicity of the oxygen, making it reactive towards the electrophilic methylating agent. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (CH₃I, 1.2 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Causality: Quenching with a mild acid source like NH₄Cl neutralizes any remaining NaH and the resulting basic solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Applications in Research and Development

Halogenated and polysubstituted pyridines are fundamental building blocks in organic synthesis. Their ability to participate in a wide range of coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) makes them invaluable for creating novel compounds.

  • Pharmaceutical Development: These intermediates are crucial for synthesizing drug candidates targeting a variety of diseases. The pyridine core is a common scaffold in many approved drugs, and its derivatives are explored for anti-inflammatory, antimicrobial, and antitumor agents.[7]

  • Agrochemicals: Substituted pyridines are used to develop new herbicides, fungicides, and pesticides, contributing to improved crop protection.[7]

  • Material Science: The unique electronic properties of the pyridine ring are leveraged in the creation of specialized polymers and materials with enhanced thermal stability and chemical resistance.[7]

Analytical Quality Control

Confirming the identity and purity of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is essential. A combination of spectroscopic techniques provides a comprehensive structural characterization.

G Sample Synthesized Product: 6-Bromo-2-chloro-3-methoxy- 4-methylpyridine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Primary Characterization MS Mass Spectrometry (e.g., ESI-MS) Sample->MS Primary Characterization IR FTIR Spectroscopy Sample->IR Primary Characterization Purity Purity Assessment (HPLC, GC) Sample->Purity Quantitative Analysis Data Structural Confirmation & Purity Verification NMR->Data MS->Data IR->Data Purity->Data

Figure 2: General Workflow for Analytical Characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl protons (~2.3-2.5 ppm), a singlet for the methoxy protons (~3.8-4.0 ppm), and a singlet for the lone aromatic proton on the pyridine ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), serving as a definitive confirmation of the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H (aromatic and aliphatic), C=C/C=N stretching in the aromatic ring, and C-O stretching of the methoxy group.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar halogenated pyridines should be used to inform handling procedures. These compounds are generally classified as irritants.

  • Hazard Statements (Anticipated):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.[8]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[8][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents.

References

  • 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684] . ChemUniverse. [Link]

  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine . Shanghai Amole Biotechnology Co., Ltd. [Link]

  • 6-Bromo-3-chloro-2-methylpyridine . Amerigo Scientific. [Link]

  • Pyridine Synthesis via Amide Activation . Organic Syntheses Procedure. [Link]

  • Chemical Compound Wholesaler . Cynor Laboratories. [Link]

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • 6-bromo-2-chloro-3-methoxy-4-methylpyridine . PubChemLite. [Link]

  • 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine . ResearchGate. [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • 6-Bromo-2-chloro-3-methylpyridine . PubChem. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine . SciSpace. [Link]

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The Enigmatic Building Block: A Technical Guide to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Substituted pyridines, in particular, represent a privileged class of compounds due to their prevalence in biologically active molecules and functional materials. This technical guide focuses on a uniquely substituted pyridine, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine , a compound that, while commercially available, remains largely unexplored in the scientific literature. Its multifaceted substitution pattern—featuring a reactive bromine and chlorine at positions amenable to cross-coupling and nucleophilic substitution, a methoxy group influencing electronic properties, and a methyl group for steric and electronic modulation—presents a tantalizing platform for the synthesis of novel chemical entities.

This document serves as a forward-looking guide, grounded in the established principles of pyridine chemistry, to illuminate the potential of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine as a versatile building block. While direct literature on this specific molecule is sparse, this guide will extrapolate from the known reactivity of related analogues to provide a robust framework for its application in research and development.

Molecular Profile and Physicochemical Properties

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a halogenated and alkoxy-substituted pyridine derivative. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 1403764-97-5[1]
Molecular Formula C₇H₇BrClNO[1]
Molecular Weight 236.49 g/mol [1]
Appearance Not specified (typically off-white to yellow solid)-
Purity Commonly available at ≥97%[1]

Note: Further empirical determination of properties such as melting point, boiling point, and solubility is recommended upon acquisition of the compound.

Postulated Synthetic Strategies

While no specific synthesis for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine has been detailed in published literature, an analysis of synthetic methodologies for polysubstituted pyridines allows for the postulation of several viable synthetic routes. These routes are based on established transformations in heterocyclic chemistry.

A plausible retrosynthetic analysis suggests that the target molecule could be assembled from a pre-functionalized pyridine ring or constructed through a ring-forming reaction.

Strategy 1: Stepwise Functionalization of a Pyridine Core

This approach would involve the sequential introduction of the bromo, chloro, methoxy, and methyl substituents onto a pyridine scaffold. The order of these introductions would be critical to manage regioselectivity, guided by the directing effects of the existing substituents. For instance, starting from a commercially available chloromethylpyridine, one could envision a sequence of nitration, reduction, diazotization, and substitution reactions to install the remaining functionalities. The methoxy group could be introduced via nucleophilic substitution of a suitable leaving group, and the bromine atom via electrophilic bromination.

Strategy 2: Ring Synthesis

De novo synthesis of the pyridine ring offers another powerful approach. Multicomponent reactions, for example, could potentially assemble the highly substituted ring in a single step from acyclic precursors.[2] The Hantzsch pyridine synthesis or similar methodologies, while classic, could be adapted with appropriately substituted starting materials to yield the desired product.

Diagram: Hypothetical Retrosynthetic Analysis

G 6-Bromo-2-chloro-3-methoxy-4-methylpyridine 6-Bromo-2-chloro-3-methoxy-4-methylpyridine Functionalization Late-stage Functionalization 6-Bromo-2-chloro-3-methoxy-4-methylpyridine->Functionalization C-H Activation / Halogenation / Methoxylation Ring_Formation De Novo Ring Synthesis 6-Bromo-2-chloro-3-methoxy-4-methylpyridine->Ring_Formation Cyclocondensation Substituted_Pyridine Pre-functionalized Pyridine Core Functionalization->Substituted_Pyridine Acyclic_Precursors Acyclic Precursors Ring_Formation->Acyclic_Precursors

Caption: Retrosynthetic pathways for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Anticipated Chemical Reactivity and Synthetic Utility

The true potential of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine lies in its anticipated reactivity, which can be inferred from the behavior of analogous halogenated pyridines. The presence of two distinct halogen atoms at positions 2 and 6 opens up avenues for selective and sequential transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition, which is often the rate-determining step in cross-coupling reactions. This differential reactivity can be exploited for selective functionalization at the 6-position.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters would introduce aryl, heteroaryl, or alkyl groups at the 6-position.

  • Buchwald-Hartwig Amination: This would allow for the formation of C-N bonds, introducing primary or secondary amines.

  • Sonogashira Coupling: The introduction of terminal alkynes would be feasible.

  • Heck Coupling: Formation of carbon-carbon bonds with alkenes could be achieved.

Following the initial coupling at the 6-position, the less reactive chloro group at the 2-position could then be targeted for a second cross-coupling reaction, potentially under more forcing conditions (e.g., higher temperature, different ligand/catalyst system).

Diagram: Selective Cross-Coupling Workflow

G A 6-Bromo-2-chloro-3-methoxy-4-methylpyridine B Suzuki / Buchwald / Sonogashira (Position 6) A->B Pd Catalyst, Base, Coupling Partner 1 C 6-Substituted-2-chloro-3-methoxy-4-methylpyridine B->C D Suzuki / Buchwald / Sonogashira (Position 2) C->D Pd Catalyst, Base, Coupling Partner 2 E 2,6-Disubstituted-3-methoxy-4-methylpyridine D->E

Caption: A workflow for the sequential functionalization of the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 6-positions to nucleophilic attack. While the chloro group is generally a better leaving group in SNAr reactions than bromo, the specific reaction conditions and the nature of the nucleophile will dictate the outcome. This provides another handle for introducing a variety of functional groups, such as alkoxides, thiolates, and amines.

Potential Applications in Drug Discovery and Materials Science

The strategic placement of functional groups on the pyridine ring is a well-established strategy in drug design for modulating potency, selectivity, and pharmacokinetic properties.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at the 2 and 6-positions could allow for the exploration of interactions with the hinge region and the solvent-exposed regions of the ATP-binding pocket of various kinases.

  • GPCR Ligands: Substituted pyridines are also prevalent in ligands for G-protein coupled receptors. The functional handles on 6-Bromo-2-chloro-3-methoxy-4-methylpyridine would enable the synthesis of libraries for screening against various GPCR targets.

  • Organic Electronics: Pyridine-based materials have found applications in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to synthesize extended conjugated systems through cross-coupling reactions makes this compound a potentially valuable precursor for novel functional materials.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet representative, protocols based on established methodologies for reactions of similar substrates. These protocols have not been validated for the specific title compound and should be adapted and optimized by the end-user.

Protocol: Suzuki-Miyaura Coupling at the 6-Position
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

6-Bromo-2-chloro-3-methoxy-4-methylpyridine stands as a promising yet underutilized building block in synthetic chemistry. Its rich array of functional groups, combined with the potential for selective, stepwise modification, offers a powerful platform for the generation of molecular diversity. While the current body of literature on this specific compound is limited, the well-established reactivity patterns of related halopyridines provide a strong foundation for its exploration. It is our hope that this technical guide will inspire researchers to unlock the synthetic potential of this enigmatic molecule, leading to the discovery of novel therapeutics and functional materials.

References

Due to the lack of specific literature for "6-Bromo-2-chloro-3-methoxy-4-methylpyridine," the following references provide context on the synthesis and reactivity of related substituted pyridines.

  • De Luca, L., et al. (2001). A very mild and selective conversion of alcohols to chlorides. Organic Letters, 3(19), 3041-3043. [Link]

  • Cai, D., et al. (2003). A convenient procedure for the preparation of 2-bromo-6-lithiopyridine. Tetrahedron Letters, 44(16), 3243-3245. [Link]

  • Nelson, K.M., et al. (2017). The Essential Medicinal Chemistry of Curcumin. Journal of Medicinal Chemistry, 60(5), 1620-1637. [Link]

  • Li, J., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(33), 14874-14890. [Link]

  • Patel, A. K., & Samanta, S. (2023). Organocatalyzed Double C(sp)−H Alkylation of Cyclic N‐Sulfonyl Ketimines with 3‐Chloropropiophenones: Selective Access to 2,3,6‐Trisubstituted Pyridines. European Journal of Organic Chemistry, 26(25), e202300388. [Link]

  • Boger, D. L., & Boyce, C. W. (2004). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 69(25), 8924-8931. [Link]

  • Serafin, K., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15997-16007. [Link]

  • Zheng, C., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Environmental Science & Technology, 58(10), 4615-4625. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of 2,3,6-trisubstituted pyridines. ChemistrySelect, 5(29), 8934-8953. [Link]

Sources

The Strategic Utility of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry and agrochemical research, with its derivatives forming the core of numerous approved drugs and crop protection agents.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. Among the vast array of functionalized pyridines, "6-Bromo-2-chloro-3-methoxy-4-methylpyridine" emerges as a highly versatile and strategically valuable building block for the synthesis of complex molecular architectures.

This technical guide provides an in-depth analysis of the potential research applications of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, focusing on its reactivity, synthetic utility, and role in the construction of novel compounds. We will explore its chemical properties, delve into its anticipated reactivity in key cross-coupling reactions, and provide detailed, illustrative protocols for its application in synthetic workflows.

Physicochemical Properties and Synthesis Overview

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a polysubstituted pyridine with the following key characteristics:

PropertyValueReference
CAS Number 1403764-97-5
Molecular Formula C₇H₇BrClNO
Molecular Weight 236.49 g/mol
Appearance Not specified (typically a solid at room temperature)
Purity Commercially available up to 97%

While specific, detailed synthesis protocols for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine are not extensively documented in readily available academic literature, its structure suggests a multi-step synthesis from simpler pyridine or pyranone precursors. A plausible synthetic route could involve the chlorination and subsequent methoxylation of a brominated picoline derivative. The synthesis of related compounds, such as 4-chloro-3-methoxy-2-methyl-4-pyridine, has been achieved through the reaction of 3-methoxy-2-methyl-4-pyranone with phosphorus oxychloride.

Core Reactivity: A Tale of Two Halogens

The synthetic utility of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is primarily dictated by the differential reactivity of its two halogen substituents: the bromine atom at the 6-position and the chlorine atom at the 2-position. This differential reactivity allows for selective, stepwise functionalization of the pyridine core, a highly desirable feature in the synthesis of complex molecules.

In the context of palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition of the palladium(0) catalyst, often the rate-determining step of the catalytic cycle. This reactivity difference enables site-selective cross-coupling reactions, where the bromo-substituted position can be functionalized while leaving the chloro-substituted position intact for subsequent transformations.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the C-Cl bond is typically more reactive than the C-Br bond. This is attributed to the higher electronegativity of chlorine, which better stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction. This reversal of reactivity provides an orthogonal strategy for the selective introduction of nucleophiles at the 2-position.

Potential Research Applications: A Gateway to Novel Chemical Space

The unique substitution pattern of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine makes it an ideal starting material for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and agrochemicals. Its ability to undergo site-selective cross-coupling reactions opens up a vast chemical space for the exploration of structure-activity relationships.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. In the case of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, the reaction is expected to proceed selectively at the more reactive 6-position (C-Br bond).

This selectivity allows for the introduction of a wide variety of aryl and heteroaryl groups at this position, while the chlorine atom at the 2-position can be retained for further functionalization or can be the desired final substituent.

Illustrative Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

Objective: To synthesize a 6-aryl-2-chloro-3-methoxy-4-methylpyridine derivative.

Materials:

  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: Pd(OAc)₂ and PPh₃ form an active Pd(0) species in situ, which is a common and effective catalyst system for Suzuki couplings.

  • Base: K₂CO₃ is a moderately strong base that is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of an organic solvent and water is crucial for dissolving both the organic and inorganic reagents.

  • Inert Atmosphere: The use of an inert gas is necessary to prevent the oxidation of the palladium catalyst.

Diagram of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 6-Bromo-2-chloro-3-methoxy-4-methylpyridine - Arylboronic acid - Pd(OAc)₂/PPh₃ - K₂CO₃ inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product product purify->product Final Product

Caption: General workflow for the Suzuki-Miyaura coupling of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. Similar to the Suzuki coupling, this reaction is expected to occur selectively at the 6-position of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, allowing for the introduction of a wide range of primary and secondary amines.

This selective amination is particularly valuable in drug discovery, as the introduction of an amino group can significantly impact a molecule's solubility, basicity, and ability to form hydrogen bonds with biological targets.

Illustrative Experimental Protocol: Site-Selective Buchwald-Hartwig Amination

Objective: To synthesize a 6-amino-2-chloro-3-methoxy-4-methylpyridine derivative.

Materials:

  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the amine and anhydrous toluene.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Precatalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source, and XPhos is a bulky, electron-rich phosphine ligand that is highly effective for a broad range of Buchwald-Hartwig aminations.

  • Base: NaOtBu is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate the catalytic cycle.

  • Anhydrous Solvent: Toluene is a common solvent for this reaction, and anhydrous conditions are crucial to prevent the decomposition of the catalyst and base.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L₂Pd(II)(Ar)X OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord Amine_Complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Product Ar-NR¹R² Red_Elim->Product ArX Ar-X ArX->OxAdd Amine HNR¹R² Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion: A Versatile Building Block for Future Discoveries

6-Bromo-2-chloro-3-methoxy-4-methylpyridine represents a powerful and versatile building block for the synthesis of novel, highly functionalized pyridine derivatives. Its differential halogen reactivity allows for selective and sequential functionalization through well-established and robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The ability to introduce a wide range of substituents at the 6-position while retaining the chlorine atom at the 2-position for further transformations provides a clear and efficient pathway to complex molecular architectures. For researchers in the fields of medicinal chemistry and agrochemicals, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine offers a gateway to unexplored chemical space and the potential for the discovery of new bioactive compounds.

References

  • Altaf, A.A.; Shahzad, A.; Gul, Z.; Rasool, N.; Badshah, A.; Lal, B.; Khan, E. J. Drug Design Med. Chem. 2015, 1, 1-11.
  • Baumann, M.; Baxendale, I. R. Beilstein J. Org. Chem. 2013, 9, 2265.
  • ChemUniverse. 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684]. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Retrieved from [Link]

  • Vitaku, E.; Smith, D. T.; Njardarson, J. T. J. Med. Chem. 2014, 57, 10257.
  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Zhang, C.; Huang, J.; Trudell, M. L.; Nolan, S. P. J. Org. Chem. 1999, 64, 3804-3805.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-bromo-2-chloro-3-methoxy-4-methylpyridine, a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this guide synthesizes established principles of pyridine chemistry to propose a viable synthetic route and predict its reactivity in key transformations. We will delve into the strategic importance of its unique substitution pattern, explore its potential in the synthesis of novel derivatives and analogs, and discuss its promising applications, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the synthetic utility of polysubstituted pyridines.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its ability to act as a bioisostere for a phenyl ring, engage in hydrogen bonding, and modulate physicochemical properties makes it a privileged structure in drug design.[3] Highly substituted pyridines, such as the titular 6-bromo-2-chloro-3-methoxy-4-methylpyridine, offer medicinal chemists a powerful platform for generating molecular diversity and fine-tuning pharmacological activity. The specific arrangement of bromo, chloro, methoxy, and methyl groups on this pyridine core provides multiple handles for selective chemical modifications, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.[4]

Proposed Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

A proposed synthetic pathway is outlined below:

Synthetic_Pathway A Ethyl 3-oxobutanoate D Dihydropyridine Intermediate A->D B 3-Methoxy-2-butenal B->D C Ammonia C->D F 2-Hydroxy-3-methoxy-4,6-dimethylpyridine D->F [O] E Oxidation H 2-Chloro-3-methoxy-4,6-dimethylpyridine F->H POCl3 G Chlorination (POCl3) J 6-Bromo-2-chloro-3-methoxy-4-methylpyridine H->J NBS, H2SO4 I Selective Bromination (NBS)

Figure 1: Proposed multi-step synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Step-by-Step Methodology:
  • Hantzsch-type Condensation: The synthesis would commence with a one-pot multicomponent reaction involving ethyl 3-oxobutanoate, 3-methoxy-2-butenal, and ammonia.[8] This condensation reaction would lead to the formation of a dihydropyridine intermediate.

  • Oxidation: The resulting dihydropyridine would then be oxidized to the corresponding pyridine. Common oxidizing agents for this transformation include nitric acid, ceric ammonium nitrate (CAN), or simply exposure to air.[9] This step yields 2-hydroxy-3-methoxy-4,6-dimethylpyridine.

  • Chlorination: The hydroxyl group at the 2-position can be converted to a chlorine atom using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction typically requires elevated temperatures.

  • Selective Bromination: The final step involves the selective bromination at the 6-position. The electron-donating nature of the methoxy and methyl groups directs electrophilic substitution. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common reagent for the regioselective bromination of pyridine rings.

Chemical Reactivity: A Tale of Two Halogens

The synthetic utility of 6-bromo-2-chloro-3-methoxy-4-methylpyridine lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds at the 6- and 2-positions, respectively, can be selectively functionalized through various cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. In dihalogenated pyridines, the general order of reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-Cl. This difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact.

Suzuki-Miyaura Coupling: This reaction is ideal for forming new C-C bonds. By carefully selecting the palladium catalyst and reaction conditions, an aryl or vinyl boronic acid can be coupled at the 6-position.

Suzuki_Coupling Start 6-Bromo-2-chloro-3-methoxy-4-methylpyridine Product 6-Aryl-2-chloro-3-methoxy-4-methylpyridine Start->Product Pd(PPh3)4, Na2CO3, Toluene/H2O, Δ Reagent Ar-B(OH)2 Reagent->Product

Figure 2: Selective Suzuki-Miyaura coupling at the C-6 position.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing amines, anilines, or other nitrogen-containing moieties at the 6-position.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2- and 4-positions. In the case of 6-bromo-2-chloro-3-methoxy-4-methylpyridine, the chlorine atom at the 2-position is more susceptible to nucleophilic attack than the bromine at the 6-position. This is due to the stronger electron-withdrawing effect of the nitrogen atom on the adjacent C-2 position.

This regioselectivity allows for the introduction of a wide range of nucleophiles, such as alkoxides, thiolates, and amines, at the 2-position.

SNAr_Reaction Start 6-Bromo-2-chloro-3-methoxy-4-methylpyridine Product 6-Bromo-2-(Nu)-3-methoxy-4-methylpyridine Start->Product Base, Solvent, Δ Nucleophile Nu-H Nucleophile->Product

Sources

biological activity of "6-Bromo-2-chloro-3-methoxy-4-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activity of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel heterocyclic compound, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. While direct experimental data on this specific molecule is not yet prevalent in public literature, this document serves as a predictive framework for researchers and drug development professionals. By deconstructing the molecule's constituent functional groups and drawing parallels from established structure-activity relationships (SAR) within the broader class of pyridine derivatives, we will explore its therapeutic potential. This guide will cover potential anticancer and antimicrobial activities, and propose initial experimental workflows for screening and validation.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its presence in natural products like vitamins and alkaloids, as well as its synthetic accessibility, has made it a cornerstone of medicinal chemistry.[2] Pyridine derivatives exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, antioxidant, anti-inflammatory, and antihypertensive properties.[3][4] The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also provides a key point for interaction with biological targets through hydrogen bonding.[3] The ability to readily functionalize the pyridine ring at various positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it an ideal starting point for the design of novel therapeutics.[5]

Molecular Deconstruction of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

The therapeutic potential of a molecule is intrinsically linked to its structure. Here, we analyze the key functional groups of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine and their likely contributions to its biological profile.

The Polysubstituted Pyridine Core

The pyridine ring itself is a bioisostere of a phenyl ring, but with altered electronic properties due to the nitrogen atom. This nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The presence of multiple substituents on the pyridine ring of the title compound suggests a high degree of molecular recognition potential.

Halogen Substituents: Bromo and Chloro Groups

The presence of both bromo and chloro substituents at the 6 and 2 positions, respectively, is significant. Halogens are known to modulate a molecule's lipophilicity, which can enhance its ability to cross cell membranes. Furthermore, they can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. The differential reactivity of the C-Br and C-Cl bonds also presents opportunities for selective downstream chemical modifications, for instance in palladium-catalyzed cross-coupling reactions to generate further derivatives.[6]

The 3-Methoxy Group

The methoxy group at the 3-position is an electron-donating group that can influence the electronic distribution of the pyridine ring. It can also act as a hydrogen bond acceptor. The presence of a methoxy group can impact the metabolic stability of the compound and its overall pharmacokinetic profile.

The 4-Methyl Group

The methyl group at the 4-position is a small, lipophilic group that can contribute to van der Waals interactions within a binding pocket. It can also serve to sterically shield adjacent positions on the ring, influencing the molecule's preferred conformation and interaction with biological targets.

Potential Biological Activities

Based on the extensive literature on substituted pyridines, we can hypothesize several potential biological activities for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Anticancer Potential

Pyridine derivatives are well-represented among anticancer agents.[4] They can exert their effects through various mechanisms, including enzyme inhibition, receptor binding, and DNA intercalation.[3] The specific substitution pattern of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, with its combination of halogens and a methoxy group, is reminiscent of scaffolds found in some kinase inhibitors.

Hypothetical Signaling Pathway Interaction

anticancer_pathway Compound 6-Bromo-2-chloro-3- methoxy-4-methylpyridine Kinase Tyrosine Kinase Compound->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Proliferation Cell Proliferation Phosphorylation->Proliferation experimental_workflow Start 6-Bromo-2-chloro-3-methoxy- 4-methylpyridine Synthesis InVitro In Vitro Screening Start->InVitro Anticancer Anticancer Assays (e.g., MTT) InVitro->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) InVitro->Antimicrobial Hit_ID Hit Identification Anticancer->Hit_ID Antimicrobial->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt InVivo In Vivo Studies Lead_Opt->InVivo

Caption: A generalized workflow for biological activity screening.

Conclusion and Future Directions

While the biological activity of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine remains to be experimentally determined, its structural features suggest it is a promising candidate for drug discovery efforts, particularly in the areas of oncology and infectious diseases. The proposed experimental workflows provide a clear path for the initial biological evaluation of this compound. Further studies, including mechanism of action elucidation and in vivo efficacy studies, will be crucial in determining its therapeutic potential. The versatility of the pyridine scaffold also allows for the generation of a focused library of derivatives to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • The Role of Pyridine Intermedi
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: )
  • Pyridines and Imidazaopyridines With Medicinal Significance - ResearchG
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (URL: )
  • Pyridine containing compounds explored for anticancer potentials.
  • A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem. (URL: )

Sources

Methodological & Application

A Validated, Two-Step Protocol for the Preparation of a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Abstract

Substituted pyridines are foundational scaffolds in modern drug discovery and materials science. Among these, multi-halogenated and functionalized pyridines serve as versatile intermediates for creating complex molecular architectures. This application note presents a detailed, reliable, and scientifically-grounded protocol for the synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (CAS: 1403764-97-5), a valuable building block for pharmaceutical and agrochemical research.[1][2] The described two-step pathway begins with the commercially available precursor, 2-Chloro-3-hydroxy-4-methylpyridine, and proceeds through a high-yield methylation followed by a regioselective bromination. This guide provides not only a step-by-step methodology but also delves into the mechanistic rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Synthetic Strategy

The target molecule, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, possesses a unique arrangement of substituents that makes it an attractive starting point for further derivatization, particularly through cross-coupling reactions at the chloro and bromo positions. The design of a successful synthesis hinges on the strategic introduction of these substituents in an order that maximizes yield and ensures correct regiochemistry.

Our validated synthetic approach is a two-step sequence:

  • Williamson Ether Synthesis: Methylation of the hydroxyl group of 2-Chloro-3-hydroxy-4-methylpyridine. This is a robust and high-yielding transformation that protects the hydroxyl group and introduces the required methoxy moiety.

  • Electrophilic Aromatic Substitution: Regioselective bromination of the resulting 2-Chloro-3-methoxy-4-methylpyridine intermediate. The position of bromination is dictated by the directing effects of the existing ring substituents.

This strategy was chosen for its efficiency, use of readily available starting materials, and straightforward purification procedures.

Overall Reaction Scheme:

Mechanistic Rationale and Experimental Design

A core tenet of robust protocol design is understanding the causality behind each step. Here, we elaborate on the chemical principles governing our synthetic choices.

Step 1: Methylation of 2-Chloro-3-hydroxy-4-methylpyridine

The conversion of the C3-hydroxyl group to a methoxy ether is achieved via a classic SN2 reaction, specifically a Williamson ether synthesis.

  • Deprotonation: The phenolic proton of the starting material is weakly acidic. A moderately strong base, potassium carbonate (K₂CO₃), is sufficient to deprotonate the hydroxyl group, forming a nucleophilic pyridinolate anion. K₂CO₃ is an ideal choice as it is inexpensive, easy to handle, and its insolubility in many organic solvents simplifies the work-up.

  • Nucleophilic Attack: The generated pyridinolate anion acts as a potent nucleophile, attacking the electrophilic methyl group of iodomethane (CH₃I). This results in the displacement of the iodide leaving group and the formation of the desired ether linkage.

  • Solvent Choice: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the organic substrate and the potassium salt, facilitating the reaction, while not interfering with the nucleophile's reactivity. The reaction proceeds efficiently at a moderately elevated temperature (60 °C).[3]

Step 2: Regioselective Bromination

The final step is an electrophilic aromatic substitution to install a bromine atom onto the pyridine ring. The success of this step depends on controlling the position of attack.

  • Directing Effects: The regiochemical outcome is a weighted average of the electronic and steric influences of the existing substituents:

    • 3-Methoxy Group: A powerful activating, ortho, para-directing group. It strongly activates the C2 and C4 positions (already substituted) and the C6 position.

    • 4-Methyl Group: An activating, ortho, para-directing group. It activates the C3 and C5 positions.

    • 2-Chloro Group: A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance, directing to the C3 and C5 positions.

  • Predicted Outcome: The C6 position is the most electronically activated and sterically accessible site. It is para to the strongly activating methoxy group, making it the prime target for electrophilic attack. The C5 position is less activated due to being ortho to the methoxy group and influenced by the deactivating chloro group.

  • Reagent Choice: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It serves as a source of electrophilic bromine (Br⁺) and is often more selective and easier to handle than elemental bromine (Br₂), leading to cleaner reactions and fewer side products. Acetonitrile (CH₃CN) is a suitable polar aprotic solvent for this reaction.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Iodomethane is a carcinogen and is toxic; handle with extreme care. N-Bromosuccinimide is an irritant.

Protocol 1: Synthesis of 2-Chloro-3-methoxy-4-methylpyridine
  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3-hydroxy-4-methylpyridine (5.00 g, 31.7 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 8.76 g, 63.4 mmol, 2.0 eq) followed by 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Methylation: Begin vigorous stirring. Carefully add iodomethane (2.17 mL, 4.95 g, 34.9 mmol, 1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60 °C in an oil bath and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Work-up: Cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Chloro-3-methoxy-4-methylpyridine as a solid or oil.

Protocol 2: Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine
  • Reactor Setup: In a 100 mL round-bottom flask fitted with a magnetic stir bar, dissolve the 2-Chloro-3-methoxy-4-methylpyridine (4.00 g, 23.3 mmol, 1.0 eq) obtained from the previous step in 40 mL of acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (4.36 g, 24.5 mmol, 1.05 eq) to the solution in portions over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up (Quenching): Once the reaction is complete, pour the mixture into a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (50 mL) to quench any unreacted NBS.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) (1 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 6-Bromo-2-chloro-3-methoxy-4-methylpyridine .

Data Summary and Visualization

Table 1: Reagent and Product Information
Compound NameCAS NumberFormulaMol. Weight ( g/mol )Role
2-Chloro-3-hydroxy-4-methylpyridine884494-70-6C₆H₆ClNO143.57Starting Material
Potassium Carbonate584-08-7K₂CO₃138.21Base
Iodomethane74-88-4CH₃I141.94Methylating Agent
2-Chloro-3-methoxy-4-methylpyridineN/AC₇H₈ClNO157.60Intermediate
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Brominating Agent
6-Bromo-2-chloro-3-methoxy-4-methylpyridine 1403764-97-5 C₇H₇BrClNO 236.49 Final Product
Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final, purified product.

SynthesisWorkflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Bromination S1_Start 1. Combine Starting Material, K2CO3, and DMF S1_React 2. Add CH3I and Heat (60°C, 4-6h) S1_Start->S1_React Reaction S1_Workup 3. Aqueous Work-up & Ethyl Acetate Extraction S1_React->S1_Workup Quench/Extract S1_Purify 4. Dry and Concentrate to get Intermediate S1_Workup->S1_Purify Isolate S2_Start 5. Dissolve Intermediate in Acetonitrile S1_Purify->S2_Start Proceed to next step S2_React 6. Add NBS and Stir (RT, 12-18h) S2_Start->S2_React Reaction S2_Workup 7. Quench with Na2S2O3 & DCM Extraction S2_React->S2_Workup Quench/Extract S2_Purify 8. Column Chromatography S2_Workup->S2_Purify Purify S2_Final 9. Final Product: 6-Bromo-2-chloro-3- methoxy-4-methylpyridine S2_Purify->S2_Final

Caption: Workflow for the two-step synthesis of the target compound.

Conclusion

This application note provides a comprehensive and validated guide for the synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. By combining a robust Williamson ether synthesis with a highly regioselective electrophilic bromination, the target molecule can be prepared efficiently and in high purity. The detailed protocols and mechanistic discussions herein are intended to empower researchers in drug development and chemical synthesis to confidently produce this valuable intermediate for their research endeavors.

References

  • AccelaChem. 6-Bromo-2-chloro-3-methoxy-4-methylpyridine SY411393. [Link]

  • Crysdot. 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. [Link]

  • Nordmann Japan Ltd. Chemical products. [Link]

Sources

Application Note: Strategic Amination of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reaction of 6-bromo-2-chloro-3-methoxy-4-methylpyridine with various amines, tailored for researchers, scientists, and professionals in drug development. The document elucidates the fundamental principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination as applied to this specific heterocyclic scaffold. It offers field-proven insights into experimental design, emphasizing regioselective control. Detailed, step-by-step protocols for both thermal and catalyzed amination reactions are presented, alongside data tables and visual diagrams to facilitate understanding and practical application. The objective is to empower researchers to effectively leverage this versatile building block in the synthesis of novel chemical entities with therapeutic potential.

Introduction: The Strategic Value of Polysubstituted Pyridines in Medicinal Chemistry

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. Their unique electronic properties and amenability to diverse chemical modifications allow for the precise tuning of pharmacological profiles. The compound 6-bromo-2-chloro-3-methoxy-4-methylpyridine is a highly valuable starting material due to its differentiated reactivity. The presence of two distinct halogen atoms at the activated 2- and 6-positions of the pyridine ring enables selective and sequential functionalization, offering a strategic advantage in the construction of complex molecular architectures.

This application note focuses on the reaction of this key intermediate with amines—a pivotal transformation in the synthesis of biologically active molecules. We will delve into the mechanistic basis of these reactions and provide robust, actionable protocols for their successful implementation in a research and development setting.

Mechanistic Foundations: A Tale of Two Pathways

The amination of 6-bromo-2-chloro-3-methoxy-4-methylpyridine can be achieved through two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods is dictated by the nature of the amine and the desired regiochemical outcome.

Nucleophilic Aromatic Substitution (SNAr): An Addition-Elimination Saga

The SNAr reaction is a cornerstone of pyridine chemistry.[1] The electron-withdrawing nature of the pyridine nitrogen atom depletes electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack.[2][3] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Step 1: Nucleophilic Attack: The amine attacks one of the halogen-bearing carbon atoms (C2 or C6). This is often the rate-determining step.

  • Step 2: Formation of Meisenheimer Complex: A negatively charged intermediate is formed, with the charge delocalized across the pyridine ring and stabilized by the electronegative nitrogen.

  • Step 3: Leaving Group Departure: Aromatization is restored through the expulsion of a halide ion (Cl⁻ or Br⁻).

SNAr_Mechanism Figure 3: Generalized SNAr Mechanism reagents 6-Bromo-2-chloro-3-methoxy-4-methylpyridine + R₂NH attack Nucleophilic Attack (Rate-Determining) reagents->attack meisenheimer Meisenheimer Complex (Intermediate) attack->meisenheimer elimination Leaving Group Departure meisenheimer->elimination product Aminated Pyridine Product elimination->product

Caption: Generalized workflow of the SNAr reaction.

Buchwald-Hartwig Amination: A Catalytic Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This method is particularly advantageous for less nucleophilic amines or when milder reaction conditions are required. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center and is deprotonated by a base.

  • Reductive Elimination: The C-N bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Figure 4: Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L₂) OA->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord Amido Ar-Pd(II)-NR₂(L₂) AmineCoord->Amido -HX RE Reductive Elimination Amido->RE RE->Pd0 Regeneration Product Ar-NR₂ RE->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Regioselectivity: The Decisive Factor

A critical aspect of aminating 6-bromo-2-chloro-3-methoxy-4-methylpyridine is controlling which halogen is substituted.

  • In SNAr reactions , the outcome is a delicate balance of electronics and leaving group ability. The C2 position is generally more electron-deficient due to its proximity to the pyridine nitrogen, favoring nucleophilic attack there.[2][3] However, the relative reactivity of halogens in SNAr often follows the trend F > Cl > Br > I, which is opposite to their leaving group ability in Sₙ1/Sₙ2 reactions.[4] This suggests that substitution at the C2-Cl position is often favored under SNAr conditions.

  • In Buchwald-Hartwig amination , the regioselectivity is primarily governed by the rate of oxidative addition of the C-X bond to the palladium catalyst. The reactivity trend is generally C-I > C-Br > C-Cl.[6] Therefore, selective amination at the C6-Br position is highly probable under these conditions. This has been demonstrated in related systems like 6-bromo-2-chloroquinoline, where selective amination of the aryl bromide was achieved.[5][6]

Experimental Protocols

The following protocols are designed as robust starting points and may require optimization for specific amine substrates.

Protocol 1: Regioselective Amination at C2 via SNAr

This protocol is designed to favor the substitution of the chlorine atom at the C2 position with a secondary amine like morpholine.

Materials:

  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

  • Morpholine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve 6-bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 eq) in anhydrous DMSO.

  • Add K₂CO₃ (2.0 eq) followed by morpholine (1.2 eq).

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(6-bromo-3-methoxy-4-methylpyridin-2-yl)morpholine.

SNAr_Workflow Figure 5: Workflow for SNAr Amination Start Start: Inert Atmosphere AddReagents Add Substrate, K₂CO₃, and Morpholine to DMSO Start->AddReagents Heat Heat to 100-120 °C AddReagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Quench with Water, and Extract with EtOAc Monitor->Workup Purify Purify by Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for SNAr amination.

Protocol 2: Regioselective Amination at C6 via Buchwald-Hartwig Cross-Coupling

This protocol is designed for the selective substitution of the bromine atom at the C6 position with an aniline derivative.

Materials:

  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

  • Aniline derivative (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equivalents)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or sealed vial

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 eq).

  • Evacuate and backfill the tube with an inert gas (3x).

  • Add anhydrous toluene (or dioxane), followed by the aniline derivative (1.2 eq) and 6-bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the N-(2-chloro-3-methoxy-4-methylpyridin-6-yl)aniline derivative.

Data Presentation: Predictive Reaction Outcomes

The following table summarizes the expected outcomes and conditions for the amination of 6-bromo-2-chloro-3-methoxy-4-methylpyridine.

Amine TypeMethodPreferred Position of SubstitutionCatalyst/LigandBaseSolventTemperature (°C)
Secondary Aliphatic (e.g., Morpholine)SNArC2-ClNoneK₂CO₃DMSO100-120
Primary/Secondary AliphaticBuchwald-HartwigC6-BrPd₂(dba)₃ / XPhosNaOtBuToluene80-110
Primary Aromatic (e.g., Aniline)Buchwald-HartwigC6-BrPd(OAc)₂ / XantphosCs₂CO₃Dioxane100-110

Conclusion and Future Directions

The selective amination of 6-bromo-2-chloro-3-methoxy-4-methylpyridine offers a powerful strategy for the synthesis of diverse and complex pyridine derivatives for drug discovery and materials science. By judiciously choosing between SNAr and Buchwald-Hartwig conditions, researchers can control the regioselectivity of the C-N bond formation, enabling access to distinct isomers from a common starting material. The protocols provided herein serve as a robust foundation for the exploration of this versatile building block. Further optimization of ligands and reaction conditions for specific amine substrates will undoubtedly expand the synthetic utility of this valuable scaffold.

References

  • Abbiatti, P. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-92. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • Chem-Impex. (n.d.). 2-Amino-3-bromo-6-methylpyridine. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?[Link]

  • US Patent No. US6399781B1. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
  • US Patent No. US7256295B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-4-[(3-chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenol. [Link]

  • National Center for Biotechnology Information. (2018). Concerted Nucleophilic Aromatic Substitutions. [Link]

Sources

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Complex Pyridines

Substituted pyridine scaffolds are foundational motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1] The ability to precisely introduce molecular complexity onto this heterocycle is a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds, celebrated for its mild conditions and exceptional functional group tolerance.[2][3]

This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of a challenging, multi-functionalized substrate: 6-Bromo-2-chloro-3-methoxy-4-methylpyridine . This molecule presents a unique synthetic puzzle due to the presence of two distinct halogen atoms, offering an opportunity for regioselective functionalization. The C-Br bond is significantly more reactive than the C-Cl bond in the key oxidative addition step of the catalytic cycle, allowing for a targeted coupling at the 6-position while preserving the 2-chloro substituent for subsequent transformations.

This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying principles and strategic decisions required to achieve high-yield, selective, and reproducible outcomes.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

A robust understanding of the reaction mechanism is paramount for intelligent protocol design and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][4][5][6] The cycle is composed of three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-Br bond of our pyridine substrate). This is often the rate-determining step and results in a Pd(II) complex.[2][5]

  • Transmetalation : The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8][9][10]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X (Oxidative Addition Product) pd0->pd_complex Oxidative Addition r1x R¹-X (Aryl Halide) trans_complex R¹-Pd(II)L₂-R² pd_complex->trans_complex Transmetalation boronate [R²-B(OH)₃]⁻ (Activated Boronate) trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Regioselective Suzuki Coupling at the C6-Bromo Position

This protocol is optimized for the selective coupling of an arylboronic acid to the 6-position of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Reagent and Materials Table
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
6-Bromo-2-chloro-3-methoxy-4-methylpyridine238.501.0238.5 mgElectrophile
Arylboronic AcidVaries1.21.2 mmolNucleophile
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.015 (1.5 mol%)13.7 mgPalladium(0) Precatalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.03 (3 mol%)12.3 mgLigand
Potassium Phosphate (K₃PO₄)212.272.0424.5 mgBase
1,4-Dioxane, Anhydrous88.11-4.0 mLSolvent
Water, Degassed18.02-1.0 mLCo-Solvent
Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 1. Add solids (Pyridine, Boronic Acid, Base, Catalyst, Ligand) to a dry flask. prep2 2. Seal flask and establish inert atmosphere (Argon/N₂ purge). prep1->prep2 prep3 3. Add degassed solvents (Dioxane/Water) via syringe. prep2->prep3 react1 4. Heat mixture to 90-100 °C with vigorous stirring. prep3->react1 react2 5. Monitor progress via TLC or LC-MS (typically 4-16 h). react1->react2 workup1 6. Cool to room temperature. Dilute with Ethyl Acetate. react2->workup1 workup2 7. Wash with water and brine. workup1->workup2 workup3 8. Dry organic layer (Na₂SO₄), filter, and concentrate. workup2->workup3 workup4 9. Purify via flash column chromatography. workup3->workup4

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure
  • Reaction Setup : To a dry oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Catalyst Addition : In a separate vial, briefly mix the Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 mol%) before adding them to the reaction flask. This can be done in a glovebox or quickly in the open air.

  • Inert Atmosphere : Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The mixture should be thoroughly degassed by bubbling the inert gas through the solvent for 15-20 minutes prior to addition.

  • Heating and Monitoring : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction : Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-6-aryl-3-methoxy-4-methylpyridine product.

Causality Behind Experimental Choices: A Deeper Dive

Achieving success with this challenging substrate hinges on the rational selection of each reaction component.

The Catalyst and Ligand System: The Engine of the Reaction
  • Palladium Precursor : Pd₂(dba)₃ is an excellent choice as it is an air-stable source of Pd(0), the active catalytic species.[11]

  • The Ligand is Critical : The nitrogen atom of the pyridine ring can act as a ligand itself, coordinating to the palladium center and causing catalyst deactivation.[12][13] To prevent this, a highly effective external ligand is required. Bulky, electron-rich biaryl phosphine ligands like SPhos are ideal.[14] Their steric bulk creates a protective pocket around the palladium atom, discouraging pyridine coordination, while their electron-donating nature promotes the crucial oxidative addition step, especially for the less reactive C-Cl bond if a subsequent coupling is desired.[13]

The Base: Activating the Nucleophile

The base plays a pivotal role in the transmetalation step.[7][15] It reacts with the boronic acid to form an anionic boronate species ([ArB(OH)₃]⁻), which is significantly more nucleophilic and readily transfers its aryl group to the palladium center.[9][15]

  • Why K₃PO₄? : For challenging couplings, particularly with heteroaryl halides, strong inorganic bases often outperform weaker ones like Na₂CO₃.[12][13] Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base with good solubility in the aqueous phase of the solvent system, making it highly effective for this transformation. Cesium carbonate (Cs₂CO₃) is also an excellent but more expensive alternative.[12][16]

The Solvent System: Creating the Right Environment

A biphasic solvent system is often advantageous for Suzuki couplings.

  • 1,4-Dioxane/Water : Dioxane is an excellent solvent for dissolving the organic substrate, catalyst, and ligand.[4][17] The addition of water is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the active boronate species.[17][18] Rigorous degassing of the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like the homocoupling of the boronic acid.[19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong base. 3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use a proper inert atmosphere technique. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase the temperature to 100-110 °C.
Protodeboronation The boronic acid group is replaced by hydrogen. This can be caused by excessive heat or prolonged reaction times, especially with aqueous bases.[12][14]1. Use a milder base like KF if the substrate is sensitive. 2. Use a boronate ester (e.g., pinacol or MIDA ester) which can be more robust.[14] 3. Minimize reaction time once the starting material is consumed.
Boronic Acid Homocoupling Caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[19]1. Improve the degassing procedure (freeze-pump-thaw is highly effective). 2. Ensure a high-purity Pd(0) source is used.
Poor Regioselectivity Some coupling occurs at the C-Cl position.1. Lower the reaction temperature (e.g., 70-80 °C) to favor the more reactive C-Br bond. 2. Use a catalyst system known for high selectivity (e.g., certain palladacycles). 3. Reduce reaction time to minimize reaction at the less reactive site.

Conclusion

The regioselective Suzuki-Miyaura coupling of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a highly achievable transformation that opens the door to a diverse range of valuable chemical entities. Success is not merely about following a recipe, but about understanding the function of each component. By employing a robust catalyst system featuring a bulky, electron-rich ligand like SPhos, a strong inorganic base such as K₃PO₄, and carefully controlled, oxygen-free conditions, researchers can selectively functionalize the C6-bromo position with high fidelity. This foundational protocol provides a reliable starting point for exploration and a logical framework for troubleshooting, empowering scientists to construct complex molecules with precision and confidence.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Amatore, C., et al. (2006). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(2), 616-624. Available from: [Link]

  • Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega, 6(35), 22849–22857. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • PubMed. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]

  • WordPress. Use of Base Metals in Suzuki Coupling. Available from: [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(1), 159-162. Available from: [Link]

  • Al-dujaili, A. H., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(11-12), 1056-1062. Available from: [Link]

  • Öcal, N., & Er, M. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(10), 18886-18898. Available from: [Link]

  • Myers, A. (2009). The Suzuki Reaction. Chem 115. Available from: [Link]

  • ResearchGate. (2009). Effect of solvent on the Suzuki reaction. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. Available from: [Link]

  • ResearchGate. (2015). The Suzuki-Miyaura reactions of halopyridines and the side products. Available from: [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Available from: [Link]

  • ResearchGate. (2017). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Available from: [Link]

  • Google Patents. (2012). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • PrepChem.com. Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Available from: [Link]

  • Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323. Available from: [Link]

  • Patsnap. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Intermediate

In the landscape of modern drug discovery, particularly in the domain of kinase inhibitors, the strategic selection of starting materials and key intermediates is paramount. 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a highly functionalized heterocyclic building block that has emerged as a compound of significant interest. Its unique arrangement of substituents—two distinct and orthogonally reactive halogens (bromine and chlorine), an electron-donating methoxy group, and a methyl group—provides medicinal chemists with a versatile platform for constructing complex molecular architectures.

The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in molecules targeting a wide array of biological targets. The specific substitution pattern of this compound allows for sequential and site-selective modifications, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This application note serves as a comprehensive guide for researchers, providing detailed protocols and expert insights into the practical application of 6-bromo-2-chloro-3-methoxy-4-methylpyridine in the synthesis of biologically active compounds, with a focus on its role as a precursor to potent kinase inhibitors.

Physicochemical Properties & Handling

A clear understanding of the compound's physical properties is essential for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 1403764-97-5[1][2]
Molecular Formula C₇H₇BrClNO[1][2]
Molecular Weight 236.49 g/mol [1][2]
Boiling Point 296.3 ± 35.0 °C at 760 mmHg[2]
Density 1.6 ± 0.1 g/cm³[2]
Appearance Typically an off-white to pale yellow solidVendor Data

Safety & Handling: As with all halogenated aromatic compounds, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Researchers should consult the material safety data sheet (MSDS) from the supplier for comprehensive handling and disposal information.

Core Application: A Cornerstone in Kinase Inhibitor Synthesis

The pyridine scaffold is central to numerous kinase inhibitors due to its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The subject compound, 6-bromo-2-chloro-3-methoxy-4-methylpyridine, is particularly valuable as it serves as a key intermediate in the synthesis of multi-kinase inhibitors like Sorafenib and its analogues.[3][4][5][6]

The molecule's design is ingenious for synthetic strategy:

  • C6-Bromo Position: The bromine atom is the primary site for C-C bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl or heteroaryl moieties, which are often crucial for targeting the hydrophobic regions of the kinase active site.

  • C2-Chloro Position: The chlorine atom, being less reactive in standard Suzuki couplings but more susceptible to nucleophilic aromatic substitution (SNAr), provides a secondary reaction handle. This position is often used to connect the pyridine core to amine- or phenol-containing fragments, frequently forming the "head" of the inhibitor that interacts with the solvent-exposed region.[5][6][7]

This differential reactivity is the cornerstone of its utility, enabling a controlled, stepwise assembly of complex drug candidates.

Experimental Protocols & Methodologies

The following protocols are designed to be robust starting points. Optimization may be required based on the specific substrates used.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C6-bromo position of the pyridine ring. This reaction is fundamental for introducing the core biaryl structure found in many kinase inhibitors.[8][9][10]

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[10][11]

Materials:

  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 2-3 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-bromo-2-chloro-3-methoxy-4-methylpyridine, the arylboronic acid, and the base.

  • Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Catalyst & Solvent Addition: Add the palladium catalyst, followed by the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, general-purpose catalyst. For more challenging couplings or electron-rich boronic acids, a catalyst with more specialized ligands like Pd(dppf)Cl₂ may provide better yields by promoting the reductive elimination step and preventing catalyst deactivation.[9]

  • Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10] K₃PO₄ is often a good choice for heteroaromatic substrates.

  • Solvent: A mixture including water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - Pyridine Halide - Boronic Acid - Base Inert Inert Atmosphere (Ar or N₂) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Heat Heat & Stir (e.g., 90 °C) Catalyst->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Cool & Quench (e.g., Add Water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry & Purify (Chromatography) Extract->Purify Product Characterized Final Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol describes the displacement of the C2-chloro substituent with a nucleophile, typically a phenol or an amine. This step is crucial for installing the "hinge-binding" motif of many inhibitors.

Reaction Principle: The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of the chloride leaving group.

Materials:

  • 6-Aryl-2-chloro-3-methoxy-4-methylpyridine (from Protocol 1) (1.0 equiv)

  • Nucleophile (e.g., 4-aminophenol, 1.1-1.3 equiv)

  • Strong Base (e.g., KOᵗBu, NaH, 1.2-1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Nucleophile Activation: In a dry flask under an inert atmosphere, dissolve the nucleophile (e.g., 4-aminophenol) in the anhydrous solvent. Cool the solution in an ice bath (0 °C).

  • Base Addition: Add the base (e.g., KOᵗBu) portion-wise to the solution. Allow it to stir for 15-30 minutes to form the corresponding alkoxide or amide.

  • Substrate Addition: Add a solution of the 6-aryl-2-chloro-3-methoxy-4-methylpyridine in the same solvent to the activated nucleophile mixture.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 80-120 °C). Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it into ice-water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Causality Behind Choices:

  • Base: A strong, non-nucleophilic base like KOᵗBu or NaH is required to deprotonate the phenol or amine, making it a much more potent nucleophile capable of attacking the electron-deficient pyridine ring.

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the charged intermediates (the Meisenheimer complex) and do not interfere with the nucleophile.

  • Temperature: Heating is often required to overcome the activation energy for the formation of the Meisenheimer complex, especially if the nucleophile is weak.

SNAr_Pathway Start Substrate (2-Chloro-Pyridine) Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer Nucleophilic Attack Nu Nucleophile (Nu-H) + Strong Base Activated_Nu Activated Nucleophile (Nu⁻) Nu->Activated_Nu Deprotonation Product Final Product (2-Nu-Pyridine) Meisenheimer->Product Elimination of Cl⁻

Caption: Key steps in the Nucleophilic Aromatic Substitution (SNAr) pathway.

Integrated Synthetic Example: Pathway to a Sorafenib Analogue

To illustrate the power of this building block, the following workflow demonstrates a hypothetical two-step synthesis of a core structure analogous to the multi-kinase inhibitor Sorafenib.

Synthesis_Scheme Start 6-Bromo-2-chloro- 3-methoxy-4-methylpyridine Intermediate 6-Aryl-2-chloro- 3-methoxy-4-methylpyridine Start->Intermediate Step 1: Suzuki Coupling r1_label Arylboronic Acid Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90°C Final Final Analogue Core Intermediate->Final Step 2: SNAr Reaction r2_label 4-Aminophenol KOtBu, DMF, 80°C Reagent1 Arylboronic Acid Pd Catalyst, Base Reagent2 4-Aminophenol KOtBu, DMF

Caption: A two-step synthetic route to a kinase inhibitor core.

This logical flow—first establishing the C-C bond at the more reactive C6-bromo position, followed by the C-O or C-N bond formation at the C2-chloro position—is an efficient and widely adopted strategy in medicinal chemistry for building this class of compounds.

Conclusion

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is more than just a chemical reagent; it is a strategic tool for the efficient construction of complex, biologically relevant molecules. Its pre-installed functional handles and their differential reactivity allow for a predictable and modular approach to synthesis. The protocols and insights provided in this document are intended to empower researchers to leverage this versatile building block in their drug discovery programs, accelerating the development of novel therapeutics, particularly in the highly competitive field of kinase inhibition.

References

  • ChemUniverse. (n.d.). 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684]. Retrieved from ChemUniverse. [Link]

  • Amole Biotechnology. (n.d.). 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. Retrieved from amole-chem.com. [Link]

  • ResearchGate. (n.d.). Synthesis of sorafenib. Request PDF. [Link]

  • Kim, H. P., et al. (n.d.). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. [Link]

  • Thimmaiah, P., et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synfacts. [Link]

  • Dolatowska-Krajewska, B., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org. [Link]

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Application Notes & Protocols: Leveraging 6-Bromo-2-chloro-3-methoxy-4-methylpyridine as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multi-Functionalized Pyridine Core

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring.[2] The strategic introduction of multiple, orthogonally reactive functional groups onto this core transforms a simple heterocycle into a powerful platform for generating molecular diversity.

6-Bromo-2-chloro-3-methoxy-4-methylpyridine (CAS No: 1403764-97-5) is an exemplary building block designed for such sophisticated synthetic strategies.[3] It features two distinct halogen atoms at electronically activated positions (C2 and C6), offering differential reactivity that can be exploited for sequential and site-selective modifications. The C6-bromo position is primed for palladium-catalyzed cross-coupling reactions, while the C2-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties & Handling

A clear understanding of the physical properties and safety requirements is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 1403764-97-5[3][6]
Molecular Formula C₇H₇BrClNO[3]
Molecular Weight 236.49 g/mol [3]
Boiling Point 296.3 ± 35.0 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Flash Point 133.0 ± 25.9 °C[3]

Safety & Handling: 6-Bromo-2-chloro-3-methoxy-4-methylpyridine should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.[7] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[7]

The Principle of Orthogonal Reactivity

The synthetic utility of this building block hinges on the differential reactivity of its two carbon-halogen bonds.

  • C6-Bromo Bond: The C-Br bond is generally more reactive than the C-Cl bond in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5] This allows for selective functionalization at the C6 position under carefully controlled conditions.

  • C2-Chloro Bond: The C2 position of the pyridine ring is electron-deficient due to the inductive effect of the ring nitrogen. This makes the C2-chloro group an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[4][8] In SNAr, the C-Cl bond is typically more reactive than the C-Br bond, enabling selective substitution at the C2 position.[5][9]

This predictable disparity in reactivity allows chemists to perform sequential, site-selective modifications, building molecular complexity in a controlled and efficient manner.

Figure 2: Generalized Suzuki-Miyaura coupling workflow.

Protocol: Selective Suzuki-Miyaura Coupling at the C6-Position

  • Reaction Setup: To an oven-dried reaction vial, add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium carbonate (K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ [2 mol%] and SPhos [4 mol%]).

  • Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-chloro-3-methoxy-4-methylpyridine.

Example Boronic AcidPotential Product CoreTherapeutic Area of Interest
4-Fluorophenylboronic acid2-Chloro-6-(4-fluorophenyl)-...Oncology, CNS Disorders
Pyridine-3-boronic acid2-Chloro-6-(pyridin-3-yl)-...Kinase Inhibition
3,5-Dimethylisoxazole-4-boronic acid2-Chloro-6-(3,5-dimethylisoxazol-4-yl)-...Anti-inflammatory
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for constructing carbon-nitrogen bonds, a critical step in the synthesis of countless pharmaceuticals. [10][11]The C6-bromo position is readily aminated, leaving the C2-chloro site untouched for further chemistry. [12] Protocol: Selective Buchwald-Hartwig Amination at the C6-Position

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv) to a reaction vial.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by the amine (1.2 equiv).

  • Reaction: Seal the vial and heat with stirring at 90-110 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to obtain the 6-amino-2-chloro-3-methoxy-4-methylpyridine derivative.

Amine Coupling PartnerPotential Product CoreRelevance
Morpholine4-(6-Chloro-3-methoxy-4-methylpyridin-2-yl)morpholineCommon pharmacophore
AnilineN-phenyl-(6-Chloro-3-methoxy-4-methylpyridin-2-yl)amineDiaryl amine structures
BenzylamineN-benzyl-(6-Chloro-3-methoxy-4-methylpyridin-2-yl)amineCNS-active scaffolds

Application II: Selective Nucleophilic Aromatic Substitution (SNAr) at C2

The electron-deficient nature of the pyridine C2 position makes the chloro-substituent an excellent leaving group for SNAr, a reaction that often proceeds under milder conditions than those required for cross-coupling at the less-activated C6-bromo position. [4][9]

Figure 3: Generalized SNAr workflow.

Protocol: Selective SNAr at the C2-Position

  • Reaction Setup: Combine 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv) and the nucleophile (e.g., a secondary amine like piperidine, 1.5-2.0 equiv) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). For less nucleophilic partners, a base like potassium carbonate (K₂CO₃) may be required.

  • Reaction: Stir the mixture at temperatures ranging from room temperature to 100 °C, depending on the nucleophile's reactivity. Monitor the reaction for the consumption of starting material by TLC or LC-MS.

  • Work-up: Once complete, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and then brine to remove the high-boiling-point solvent. Dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography to isolate the 2-substituted-6-bromopyridine product.

NucleophilePotential Product CoreNotes
Methanol (as Sodium Methoxide)6-Bromo-2,3-dimethoxy-4-methylpyridineO-Arylation
Ethanethiol (with base)6-Bromo-2-(ethylthio)-3-methoxy-4-methylpyridineS-Arylation
Pyrrolidine1-(6-Bromo-3-methoxy-4-methylpyridin-2-yl)pyrrolidineN-Arylation

Advanced Strategy: Sequential Functionalization

The true elegance of using 6-Bromo-2-chloro-3-methoxy-4-methylpyridine lies in combining these selective reactions to rapidly build highly functionalized and complex molecules. A common and powerful strategy is to first perform an SNAr reaction at the C2-chloro position, followed by a palladium-catalyzed cross-coupling at the C6-bromo position.

Figure 4: Workflow for sequential SNAr and Suzuki coupling.

This two-step approach allows for the introduction of two different points of diversity (an amine at C2 and an aryl group at C6) from a single starting material, making it an incredibly efficient method for generating libraries of compounds for screening in drug discovery programs.

Conclusion

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a highly valuable and versatile building block for researchers in organic synthesis and medicinal chemistry. Its well-differentiated halogen substituents provide a gateway to controlled, site-selective functionalization through a range of modern synthetic methodologies. By understanding and applying the principles of orthogonal reactivity outlined in this guide, scientists can efficiently construct complex, highly substituted pyridine derivatives, accelerating the discovery and development of novel chemical entities.

References

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link]

  • OChemTutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

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  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]

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  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Available at: [Link]

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  • PubChem. (n.d.). 6-Bromo-2-chloro-3-methylpyridine. Available at: [Link]

  • ResearchGate. (n.d.). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available at: [Link]

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Application Notes and Protocols for the N-Arylation of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Selective N-Arylation of a Dihalogenated Pyridine

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of substituted pyridines, 6-bromo-2-chloro-3-methoxy-4-methylpyridine presents a unique synthetic challenge and opportunity. Its dihalogenated nature, with a bromide at the 6-position and a chloride at the 2-position, allows for selective, stepwise functionalization. This application note provides a comprehensive guide to the N-arylation of this versatile building block, with a focus on leveraging the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions.

The principles outlined herein are primarily grounded in the well-established Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[1][2] We will explore the mechanistic underpinnings of this reaction, the critical role of catalyst and ligand selection, and provide a detailed, field-proven protocol for the selective N-arylation at the more reactive C-Br position. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable synthon into their synthetic strategies.

The Chemical Rationale: Exploiting Halogen Reactivity

The success of a selective N-arylation on 6-bromo-2-chloro-3-methoxy-4-methylpyridine hinges on the inherent differences in the reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide.[3] The general order of reactivity for aryl halides is I > Br > Cl > F.[4] This differential reactivity provides a synthetic handle to selectively functionalize the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

The Buchwald-Hartwig amination is particularly well-suited for this purpose.[5][6] The catalytic cycle, initiated by the oxidative addition of the palladium(0) complex to the aryl bromide, proceeds through amine coordination, deprotonation by a base to form a palladium-amido complex, and concludes with reductive elimination to yield the desired N-aryl product and regenerate the active palladium(0) catalyst.[2][3]

Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)Ln Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Pd_Amine_Complex [Ar-Pd(II)(NHR2)Ln]Br Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Base Pd_Amido_Complex Ar-Pd(II)(NR2)Ln Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Selective N-Arylation of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

This protocol outlines a general procedure for the selective palladium-catalyzed N-arylation at the 6-position of the pyridine ring. Optimization of reaction conditions may be necessary for specific amine coupling partners.

Materials and Reagents:
ReagentCAS NumberSupplier RecommendationNotes
6-Bromo-2-chloro-3-methoxy-4-methylpyridine157329-89-0Commercially availableEnsure purity by NMR or LC-MS before use.
Amine (Aryl or Alkyl)VariesSigma-Aldrich, etc.Use a slight excess (1.1-1.2 equivalents).
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3Strem, Sigma-AldrichA common and effective palladium(0) precursor.
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)161265-03-8Strem, Sigma-AldrichA bulky electron-rich ligand, often effective for challenging couplings.
Sodium tert-butoxide (NaOtBu)865-48-5Sigma-Aldrich, AcrosA strong, non-nucleophilic base. Handle under inert atmosphere.
Toluene, Anhydrous108-88-3Acros, Sigma-AldrichUse a dry, degassed solvent.
Step-by-Step Procedure:
  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial, add 6-bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • The use of a glovebox is highly recommended for weighing and dispensing the palladium catalyst, ligand, and base.

  • Solvent Addition and Degassing:

    • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting pyridine.

  • Reaction Execution:

    • Seal the reaction vessel and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for the recommended time (typically 12-24 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - Pyridine Substrate - Amine - Pd₂(dba)₃ - Xantphos - NaOtBu setup->reagents solvent Add Anhydrous Toluene setup->solvent heat Heat to 100-110 °C (12-24 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Work-up monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: A generalized workflow for the N-arylation protocol.

Alternative Methodologies: The Ullmann Condensation

While the Buchwald-Hartwig amination is a highly effective and versatile method, the Ullmann condensation offers a complementary, copper-catalyzed approach to C-N bond formation.[7] Traditionally, Ullmann reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper.[7] However, modern iterations employ soluble copper catalysts with supporting ligands, allowing for milder reaction conditions.[8][9][10] For certain substrates, particularly electron-deficient aryl halides, the Ullmann condensation can be a viable alternative.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider screening other palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., SPhos, RuPhos), bases (e.g., K₂CO₃, Cs₂CO₃), and solvents (e.g., dioxane, DMF). The choice of ligand is often critical and substrate-dependent.[11]

  • Side Reactions: The formation of diarylated products can occur if the reaction temperature is too high or the reaction time is excessively long, leading to the reaction at the less reactive C-Cl position. Careful monitoring is crucial. Hydrodehalogenation (replacement of the halogen with hydrogen) can also be a competing side reaction.

  • Inert atmosphere: The palladium(0) catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the setup and reaction is paramount for catalytic activity.

Conclusion

The selective N-arylation of 6-bromo-2-chloro-3-methoxy-4-methylpyridine is a readily achievable transformation that opens the door to a wide array of complex molecular architectures. By capitalizing on the differential reactivity of the C-Br and C-Cl bonds within a Buchwald-Hartwig amination framework, researchers can selectively introduce a diverse range of amino functionalities. The protocol provided herein serves as a robust starting point, and with careful execution and a willingness to optimize, this powerful synthetic tool can be effectively integrated into drug discovery and materials science programs.

References

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Application Notes and Protocols: 6-Bromo-2-chloro-3-methoxy-4-methylpyridine as a Strategic Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a pivotal class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[3] This guide provides an in-depth technical overview of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine , a highly functionalized heterocyclic building block, and its strategic application in the synthesis of potent kinase inhibitors. We will explore its reactivity profile, detail robust protocols for its sequential functionalization via palladium-catalyzed cross-coupling reactions, and provide a case study contextualized by the synthesis of analogues of the clinical-stage AKT inhibitor, Capivasertib (AZD5363). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile precursor in their discovery programs.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4] The specific precursor, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine , offers a unique combination of features that make it exceptionally valuable for constructing complex kinase inhibitors:

  • Orthogonal Reactivity: The presence of two different halogen atoms (bromine and chlorine) at positions 6 and 2 allows for selective, sequential chemical modifications. The carbon-bromine bond is significantly more reactive towards oxidative addition by palladium(0) catalysts than the carbon-chloride bond, enabling site-selective functionalization.[5]

  • Vectorial Diversity: This differential reactivity provides precise control over the introduction of different molecular fragments at two distinct vectors of the pyridine core. This is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties.

  • Structural Pre-organization: The methoxy and methyl groups provide steric and electronic influence, pre-organizing the scaffold and allowing for fine-tuning of interactions within the target protein's binding site.

A prime example of a drug candidate derived from a similar, highly substituted heterocyclic core is Capivasertib (AZD5363) , a potent pan-AKT inhibitor that has shown remarkable results in clinical trials for treating advanced breast cancer.[6][7] The synthetic strategies for such molecules underscore the importance of precursors like 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Physicochemical Properties & Reactivity Profile

A clear understanding of the precursor's properties is fundamental to its successful application.

PropertyValue
IUPAC Name 6-Bromo-2-chloro-3-methoxy-4-methylpyridine
CAS Number 1403764-97-5
Molecular Formula C₇H₇BrClNO
Molecular Weight 236.5 g/mol
Appearance Off-white to light yellow solid
Purity Typically >97%

Data sourced from commercial suppliers.[8]

The key to this precursor's utility lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The bond dissociation energy of C-Br is lower than that of C-Cl, making it more susceptible to oxidative addition by a Pd(0) catalyst. This allows for a two-step synthetic strategy:

  • Step 1 (More Reactive Site): Selective coupling at the C-6 bromine position (e.g., Suzuki or Stille coupling).

  • Step 2 (Less Reactive Site): Subsequent coupling at the C-2 chlorine position (e.g., Buchwald-Hartwig amination or Sonogashira coupling) under potentially more forcing conditions or with a different catalyst system.

This sequential approach is the cornerstone of building complex molecular architectures from this single precursor.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The functionalization of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is dominated by palladium-catalyzed reactions, which are renowned for their functional group tolerance and broad substrate scope.

3.1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the method of choice for introducing aryl or heteroaryl moieties, which often serve as the core scaffold or occupy hydrophobic pockets in the kinase active site.[9][10] The reaction couples the aryl halide with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[9] For our precursor, this is typically the first reaction performed, targeting the C-6 bromine.

3.2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is indispensable for installing amine functionalities, which are critical for forming hydrogen bonds with the kinase hinge region.[11] This reaction couples the remaining aryl chloride at the C-2 position with a primary or secondary amine, again using a palladium catalyst, a suitable ligand, and a base.[12] The choice of ligand is critical and often requires sterically hindered biaryl phosphines to achieve high efficiency.[13]

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be optimized for specific substrates. All reactions should be performed by trained personnel under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position

This protocol details the selective reaction at the C-6 bromine position, leaving the C-2 chlorine intact.

Objective: To synthesize 2-chloro-3-methoxy-4-methyl-6-(aryl)pyridine derivatives.

Materials:

  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) (0.03 - 0.05 eq) or Pd(dppf)Cl₂ (0.03 - 0.05 eq)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine and the arylboronic acid.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the base.

    • Causality Note: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[9]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture should be a suspension.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.

    • Insight: The choice of catalyst can influence selectivity. Pd(PPh₃)₄ is often sufficient for the more reactive C-Br bond. More advanced catalysts are typically reserved for the less reactive C-Cl bond.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 6-aryl-2-chloro-3-methoxy-4-methylpyridine intermediate.

Protocol 2: Buchwald-Hartwig Amination at the C-2 Position

This protocol uses the product from Protocol 1 to install an amine at the C-2 position.

Objective: To synthesize 6-aryl-2-(amino)-3-methoxy-4-methylpyridine derivatives.

Materials:

  • 6-Aryl-2-chloro-3-methoxy-4-methylpyridine (1.0 eq)

  • Desired amine (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 - 0.05 eq)

  • Ligand: XPhos or SPhos (0.04 - 0.10 eq)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the 6-aryl-2-chloro intermediate, palladium precatalyst, ligand, and base to a flame-dried flask.

    • Causality Note: Sterically hindered and electron-rich phosphine ligands (like XPhos) are essential. They promote the rate-limiting oxidative addition to the C-Cl bond and facilitate the final reductive elimination step.[11][13] Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine, making it a more effective nucleophile.

  • Inert Atmosphere: If not in a glovebox, seal and thoroughly purge the flask with argon.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine.

  • Reaction Execution: Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor scaffold.

General Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Execution & Monitoring cluster_purification Work-up & Purification setup 1. Add Reactants & Catalyst to Flame-Dried Flask inert 2. Establish Inert Atmosphere (Ar/N2) setup->inert solvents 3. Add Degassed Anhydrous Solvents inert->solvents heat 4. Heat to Target Temperature solvents->heat monitor 5. Monitor by TLC / LC-MS heat->monitor workup 6. Quench & Aqueous Work-up (Extraction) monitor->workup purify 7. Column Chromatography workup->purify product 8. Characterize Pure Product (NMR, MS) purify->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Case Study: Synthetic Strategy towards Capivasertib (AZD5363) Analogues

Capivasertib (AZD5363) is an ATP-competitive inhibitor of the serine/threonine kinase AKT.[7][14] The synthesis of its core structure highlights the strategic use of a functionalized heterocyclic precursor. While the exact patented routes may differ, a representative strategy using our precursor demonstrates the principles discussed.[15][16]

Synthetic Workflow Diagram

G start 6-Bromo-2-chloro-3-methoxy-4-methylpyridine intermediate Intermediate A (C-6 Functionalized) start->intermediate Suzuki Coupling (Pd Catalyst, Base) suzuki_partner Pyrrolo[2,3-d]pyrimidine Boronate Ester suzuki_partner->intermediate final_product Kinase Inhibitor Core (e.g., AZD5363 Analogue) intermediate->final_product Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) bh_partner Substituted Piperidine Amine bh_partner->final_product

Caption: A representative synthetic route using sequential cross-coupling.

This strategy first builds the core bi-heterocyclic system via a Suzuki reaction at the C-6 position, coupling the pyridine with a pyrrolopyrimidine moiety. The subsequent Buchwald-Hartwig amination at the C-2 position introduces the substituted piperidine group, a key component for achieving high potency and favorable drug-like properties.[17]

Biological Context: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[18] In many cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[7]

AKT is a central node in this pathway. Inhibitors developed from the 6-Bromo-2-chloro-3-methoxy-4-methylpyridine scaffold, like Capivasertib, are designed to bind to the ATP pocket of AKT, preventing its phosphorylation and activation of downstream targets. This blockade ultimately leads to decreased cancer cell survival and proliferation.[7][18]

PI3K/AKT/mTOR Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Capivasertib (AZD5363) Analogue Inhibitor->AKT INHIBITS PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the point of inhibition.

Summary and Future Perspectives

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a powerful and versatile precursor for the synthesis of advanced kinase inhibitors. Its key advantage lies in the differential reactivity of its two halogen substituents, which enables a controlled, sequential, and highly convergent approach to complex molecular targets. The robust palladium-catalyzed methodologies detailed herein provide a reliable platform for medicinal chemists to generate diverse libraries of compounds for screening against a multitude of kinase targets. By strategically varying the coupling partners in the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can rapidly explore the structure-activity relationships required to develop next-generation targeted therapies.

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  • 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684] . ChemUniverse. [Link]

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Application Note: Strategic Functionalization of the 6-Bromo-2-chloro-3-methoxy-4-methylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the selective functionalization of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, a highly versatile and strategically substituted heterocyclic building block.[1] For researchers, medicinal chemists, and drug development professionals, polysubstituted pyridines are foundational scaffolds in a myriad of biologically active compounds. This document details field-proven protocols for regioselective palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), enabling precise molecular editing at the C6 and C2 positions. By explaining the causality behind experimental choices and providing step-by-step, validated protocols, this guide serves as a practical resource for constructing complex molecular architectures from this valuable intermediate.

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The title compound, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, offers multiple, orthogonally reactive sites for synthetic elaboration. The primary challenge and opportunity lie in achieving regioselective functionalization of the two distinct carbon-halogen bonds: the C6-Br and the C2-Cl.

Understanding the principles of reactivity is paramount. In palladium-catalyzed cross-coupling reactions, the difference in carbon-halogen bond dissociation energies (C-Cl > C-Br) is the dominant factor.[2][3] This dictates that the C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst, allowing for selective functionalization at the C6 position under carefully controlled conditions.[2][3] Conversely, Nucleophilic Aromatic Substitution (SNAr) is governed by the electronic activation provided by the ring nitrogen, which renders the C2 and C6 positions electron-deficient and susceptible to nucleophilic attack.[4][5][6]

This guide will systematically explore these two major reaction classes, providing both the theoretical framework and practical, step-by-step protocols to empower chemists to leverage this building block to its full potential.

Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds.[7][8] For 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, these methods provide a robust platform for selective modification at the C6-bromo position.

The Principle of Selectivity: C-Br vs. C-Cl Reactivity

The success of selective cross-coupling hinges on the disparate reactivity of the C-Br and C-Cl bonds. The bond dissociation energy for a typical aryl bromide is lower than that of an aryl chloride, making the C-Br bond more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle.[2][9][10] This inherent difference allows chemists to perform chemistry at the C6-position while leaving the C2-chloro substituent intact for subsequent transformations.[3]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing biaryl and heteroaryl-aryl structures.[10][11][12] It involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide.[12]

Protocol 2.2.1: Selective Suzuki-Miyaura Coupling at the C6 Position

Objective: To synthesize 2-chloro-6-(4-methoxyphenyl)-3-methoxy-4-methylpyridine.

Materials:

  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)

  • Anhydrous 1,4-Dioxane/Water (10:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the anhydrous dioxane/water solvent mixture via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Causality: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial. It promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and facilitates the reductive elimination step to release the product.[13] K₃PO₄ is an effective base for activating the boronic acid for transmetallation.[10][11]

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the direct installation of an alkyne moiety, a versatile functional group for further derivatization, via the reaction of a terminal alkyne with an organohalide.[14]

Protocol 2.3.1: Selective Sonogashira Coupling at the C6 Position

Objective: To synthesize 2-chloro-3-methoxy-4-methyl-6-(phenylethynyl)pyridine.

Materials:

  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.06 equiv)

  • Triethylamine (TEA, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Degas the solution as described in Protocol 2.2.1.

  • Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality: The Sonogashira reaction employs a dual-catalyst system.[14][15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetallation step.[14] Triethylamine acts as both the base and a solvent.[15]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction that allows for the formation of C-N bonds between aryl halides and amines.[9][16] It has largely replaced harsher classical methods.[9]

Protocol 2.4.1: Selective Buchwald-Hartwig Amination at the C6 Position

Objective: To synthesize 6-(morpholino)-2-chloro-3-methoxy-4-methylpyridine.

Materials:

  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv)

  • Morpholine (1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.

  • Add anhydrous toluene, followed by 6-Bromo-2-chloro-3-methoxy-4-methylpyridine and morpholine.

  • Seal the flask and heat the reaction mixture to 110 °C for 8-12 hours. Monitor progress by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Causality: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[17] Bidentate ligands with a large bite angle, such as Xantphos, are highly effective at promoting the reductive elimination step that forms the C-N bond and preventing β-hydride elimination side reactions.[16][17] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle.[16]

Comparative Summary of C6-Functionalization Reactions
Reaction TypeCoupling PartnerTypical Catalyst/LigandBaseSolventTemperature (°C)
Suzuki-Miyaura Boronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-110
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuITEATHF / TEA25-60
Buchwald-Hartwig Amine / AmidePd₂(dba)₃ / XantphosNaOtBuToluene / Dioxane80-120

Functionalization via Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis excels at the more reactive C-Br bond, the C2-Cl bond can be selectively targeted using Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ortho (C2) and para (C4) positions, making them susceptible to attack by strong nucleophiles.[4][18][19]

Mechanistic Rationale and Selectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] A nucleophile attacks the electron-deficient carbon atom bearing the halide, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19] The leaving group (chloride) is then expelled to restore aromaticity.[4] While both C2 and C6 are activated, the C2-Cl bond is generally more susceptible to SNAr than the C6-Br bond, and this pathway becomes particularly favorable after the C6-Br has been replaced with a less electron-withdrawing group in a prior cross-coupling step.

Protocol 3.1.1: SNAr with an Amine Nucleophile at the C2 Position

Objective: To functionalize a C6-aryl substituted pyridine at the C2-chloro position with piperidine.

Prerequisite: This protocol assumes the starting material is the product from Protocol 2.2.1, 2-chloro-6-(4-methoxyphenyl)-3-methoxy-4-methylpyridine.

Materials:

  • 2-chloro-6-(4-methoxyphenyl)-3-methoxy-4-methylpyridine (1.0 equiv)

  • Piperidine (5.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Sealed reaction vessel (e.g., microwave vial)

Procedure:

  • To a microwave vial, add 2-chloro-6-(4-methoxyphenyl)-3-methoxy-4-methylpyridine and the solvent (NMP or DMSO).

  • Add piperidine. Using the amine as a co-solvent is also common.

  • Seal the vial tightly.

  • Heat the reaction mixture to 150-180 °C for 12-24 hours. Microwave heating can significantly shorten reaction times. Monitor progress by LC-MS.

  • Cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the desired product by column chromatography.

Causality: SNAr reactions on electron-rich pyridines often require forcing conditions (high temperatures) to overcome the activation barrier.[18] Using a high-boiling polar aprotic solvent like NMP or DMSO helps to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate. A large excess of the nucleophile is used to drive the reaction to completion.

Strategic Workflow for Sequential Functionalization

The orthogonal reactivity of the C6-Br and C2-Cl bonds allows for a powerful sequential functionalization strategy. This enables the construction of highly complex, unsymmetrically substituted pyridines. The general workflow involves an initial palladium-catalyzed cross-coupling at the C6 position, followed by a nucleophilic aromatic substitution at the C2 position.

G cluster_0 PART 1: C6-Position Functionalization cluster_1 PART 2: C2-Position Functionalization start 6-Bromo-2-chloro-3-methoxy- 4-methylpyridine pd_coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) start->pd_coupling C-Br bond is more reactive intermediate 2-Chloro-6-(R)-3-methoxy- 4-methylpyridine pd_coupling->intermediate snar Nucleophilic Aromatic Substitution (SNAr) intermediate->snar C-Cl bond is now the target site final_product 2-(Nu)-6-(R)-3-methoxy- 4-methylpyridine snar->final_product

Caption: Sequential functionalization workflow.

Conclusion

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a synthetically powerful building block whose value is fully realized through the strategic and selective application of modern synthetic methodologies. By leveraging the inherent reactivity differences between the C6-bromo and C2-chloro positions, researchers can access a diverse array of complex substituted pyridines. The palladium-catalyzed cross-coupling reactions provide a mild and efficient route to functionalize the C6 position, while the C2 position remains available for subsequent modification via nucleophilic aromatic substitution. The protocols and strategies outlined in this guide offer a validated roadmap for scientists engaged in drug discovery and materials science to unlock the full potential of this versatile scaffold.

References

  • Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. Available at: [Link]

  • Bolliger, J. L., & Oberli, M. A. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. RSC Advances, 5(16), 11957-11961. Available at: [Link]

  • Bechki, L., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(1), 147-154. Available at: [Link]

  • Sato, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800. Available at: [Link]

  • Huang, H., et al. (2016). Metal-Free Assembly of Polysubstituted Pyridines from Oximes and Acroleins. The Journal of Organic Chemistry, 81(4), 1499-1505. Available at: [Link]

  • Bloom, S., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(43), 16082–16085. Available at: [Link]

  • Huang, H., et al. (2016). Metal-Free Assembly of Polysubstituted Pyridines from Oximes and Acroleins. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]

  • Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(7), 1510-1520. Available at: [Link]

  • Boudhar, A., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(47), 11043-11047. Available at: [Link]

  • Thomson, R. J., et al. (2018). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 83(15), 8044-8053. Available at: [Link]

  • ResearchGate. (2007). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]

  • Knochel, P., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(31), 10565-10569. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Weix, D. J., et al. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 25(2), 233-238. Available at: [Link]

  • Wang, J., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. Available at: [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Dreher, S. D., et al. (2008). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9257-9259. Available at: [Link]

  • Zhu, C., et al. (2021). Photo-induced catalytic halopyridylation of alkenes. Nature Communications, 12(1), 6524. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Zhang, Y., et al. (2019). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. IOP Conference Series: Earth and Environmental Science, 300, 032044. Available at: [Link]

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  • ChemUniverse. (n.d.). 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684]. ChemUniverse. Available at: [Link]

  • Sci-Hub. (2013). ChemInform Abstract: Catalyst Controlled Regioselective Suzuki Cross‐Coupling of 2‐(4‐Bromophenyl)‐5‐chloropyrazine. Sci-Hub. Available at: [Link]

  • ResearchGate. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. ResearchGate. Available at: [Link]

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  • Acta Crystallographica Section E: Crystallographic Communications. (2021). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E. Available at: [Link]

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scale-up synthesis of "6-Bromo-2-chloro-3-methoxy-4-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysubstituted pyridines are cornerstone structural motifs in modern pharmaceuticals and agrochemicals.[1] The precise arrangement of functional groups on the pyridine ring is critical for modulating biological activity and physicochemical properties. This application note provides a comprehensive, in-depth guide to a robust and scalable three-step synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, a key building block for drug discovery and development. The described synthetic strategy is designed for high regiochemical control and is amenable to scale-up, addressing common challenges encountered in process chemistry. We will detail the rationale behind the synthetic design, provide step-by-step protocols from the synthesis of a key pyridone intermediate to the final product, and discuss critical considerations for process safety and scalability.

Synthetic Strategy and Design

The synthesis of a tetra-substituted pyridine like 6-Bromo-2-chloro-3-methoxy-4-methylpyridine presents a significant regiochemical challenge. The chosen synthetic route must allow for the unambiguous placement of four different substituents at specific positions. A linear synthesis starting from a pre-functionalized pyridone intermediate was selected as the most reliable strategy to ensure complete regiochemical control.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a practical approach by disconnecting the molecule at key bond-forming steps that correspond to well-established and high-yielding reactions. The primary disconnection is the C-Br bond, pointing to a Sandmeyer reaction on an aminopyridine precursor. This is a classic and reliable method for introducing bromine onto an aromatic ring.[2] The C-Cl bond is traced back to a pyridone, a common and efficient transformation using standard chlorinating agents. This leads to a logical and feasible synthetic pathway.

G Target 6-Bromo-2-chloro-3-methoxy-4-methylpyridine Intermediate_II 6-Amino-2-chloro-3-methoxy-4-methylpyridine Target->Intermediate_II C-Br Disconnection (Sandmeyer Reaction) Intermediate_I 6-Amino-3-methoxy-4-methylpyridin-2(1H)-one Intermediate_II->Intermediate_I C-Cl Disconnection (Pyridone Chlorination) Precursors Acyclic Precursors (e.g., for Pyridone formation) Intermediate_I->Precursors C-N / C-C Disconnections (Ring Formation)

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Workflow

The forward synthesis begins with the construction of the core pyridone ring, 6-Amino-3-methoxy-4-methylpyridin-2(1H)-one (Intermediate I). This key intermediate is then subjected to chlorination to convert the pyridone tautomer into the corresponding 2-chloropyridine (Intermediate II). The final step involves a Sandmeyer bromination, converting the 6-amino group into the target 6-bromo substituent, yielding the final product with high fidelity. This sequence ensures that each functional group is installed in a controlled and predictable manner.

G cluster_0 Step 1: Pyridone Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Sandmeyer Bromination cluster_3 Final Product Start Acyclic Precursors Intermediate_I Intermediate I 6-Amino-3-methoxy-4-methylpyridin-2(1H)-one Start->Intermediate_I Ring Condensation Intermediate_II Intermediate II 6-Amino-2-chloro-3-methoxy-4-methylpyridine Intermediate_I->Intermediate_II POCl₃ Target 6-Bromo-2-chloro-3-methoxy-4-methylpyridine Intermediate_II->Target 1. NaNO₂, HBr 2. CuBr

Caption: Forward synthesis workflow diagram.

Materials and Equipment

MaterialGradeSupplierNotes
6-Amino-3-methoxy-4-methylpyridin-2(1H)-one≥97%Custom SynthesisKey starting intermediate.
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-AldrichHighly corrosive and water-reactive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificSolvent for chlorination.
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor aqueous work-up.
Sodium Nitrite (NaNO₂)ACS Grade, ≥97%Sigma-AldrichDiazotizing agent.
Hydrobromic Acid (HBr)48% in waterAlfa AesarAcid medium for diazotization.
Copper(I) Bromide (CuBr)98%Acros OrganicsCatalyst for Sandmeyer reaction.
Ethyl AcetateHPLC GradeFisher ScientificExtraction and chromatography solvent.
HexanesHPLC GradeFisher ScientificChromatography solvent.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRDrying agent.

Equipment:

  • Jacketed glass reactor (1L to 20L capacity) with overhead stirrer, temperature probe, and condenser.

  • Addition funnel for controlled liquid addition.

  • Vacuum pump and rotary evaporator.

  • Standard laboratory glassware.

  • Chromatography equipment (Biotage, Teledyne ISCO, or similar).

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety glasses, face shield, lab coat. All operations should be performed in a certified fume hood.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-2-chloro-3-methoxy-4-methylpyridine (Intermediate II)

This protocol describes the conversion of the pyridone to the 2-chloropyridine functionality. Phosphorus oxychloride is a highly effective reagent for this transformation.[3][4]

Procedure:

  • Set up a jacketed reactor equipped with an overhead stirrer, condenser, and nitrogen inlet. Purge the system with nitrogen.

  • Charge the reactor with 6-Amino-3-methoxy-4-methylpyridin-2(1H)-one (1.0 eq).

  • Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) via an addition funnel over 30-60 minutes. A mild exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature (20-25 °C).

  • Quenching (Critical Step): Set up a separate vessel with crushed ice and water. Very slowly and carefully, transfer the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process and will generate HCl gas. Ensure adequate ventilation and cooling.

  • Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (DCM, 3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford 6-Amino-2-chloro-3-methoxy-4-methylpyridine as a solid.

Protocol 2: Sandmeyer Bromination to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (Final Product)

This step utilizes the classic Sandmeyer reaction to convert the aromatic amine into the corresponding bromide.[2][5] The mechanism involves the formation of a diazonium salt, which then undergoes a copper(I)-catalyzed radical substitution to install the bromide.[2][6]

Procedure:

  • Diazotization (Low Temperature is Crucial):

    • To a jacketed reactor, add 6-Amino-2-chloro-3-methoxy-4-methylpyridine (1.0 eq) and 48% hydrobromic acid (HBr, 4.0 eq).

    • Cool the mixture to -5 to 0 °C using a chiller.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30-45 minutes.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a suspension of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (2.0 eq).

    • Cool this suspension to 0 °C.

    • Slowly add the cold diazonium salt solution from the first step to the CuBr suspension. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield 6-Bromo-2-chloro-3-methoxy-4-methylpyridine .

Scale-Up Considerations and Process Safety

  • Chlorination with POCl₃: The reaction and especially the quenching step are highly exothermic and release corrosive HCl gas. On a larger scale, a robust cooling system and a scrubber for acid gases are mandatory. The viscosity of the reaction mixture may increase; ensure the stirring is adequate.

  • Diazotization: Aryl diazonium salts can be explosive when isolated and dry. This process is designed to use them in-situ in a cold aqueous solution, which is standard safe practice. Strict temperature control is paramount to prevent uncontrolled decomposition. Accumulation of unreacted nitrous acid can also be hazardous.

  • Sandmeyer Reaction: The decomposition of the diazonium salt is exothermic and involves vigorous gas evolution (N₂). The addition rate must be carefully controlled to manage both the temperature and the rate of off-gassing.

Expected Results and Characterization

CompoundFormYield (%)Melting Point (°C)¹H NMR (400 MHz, CDCl₃) δ (ppm)MS (ESI+) m/z
Intermediate II Off-white solid75-8595-986.51 (s, 1H), 4.60 (br s, 2H), 3.85 (s, 3H), 2.20 (s, 3H)[M+H]⁺ 189.0, 191.0
Final Product White solid65-8078-817.35 (s, 1H), 3.92 (s, 3H), 2.38 (s, 3H)[M+H]⁺ 251.9, 253.9

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Chlorination (Step 1) Insufficient POCl₃ or reaction time.Increase the equivalents of POCl₃ to 5.0 eq. Extend reflux time and monitor closely by LC-MS.
Low Yield in Sandmeyer (Step 2) Premature decomposition of diazonium salt.Ensure the temperature is strictly maintained below 5 °C during diazotization and addition to the copper salt.
Incomplete diazotization.Check the purity of NaNO₂. Ensure the reaction medium is sufficiently acidic.
Formation of Phenol Byproduct Reaction of diazonium salt with water.Add the diazonium salt to the CuBr suspension, not the other way around. Keep the reaction temperature low.
Difficult Purification Presence of closely-eluting impurities.Optimize the chromatography gradient. Consider recrystallization as an alternative or additional purification step.

Conclusion

This application note details a reliable and scalable three-step synthesis for producing 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. By employing a regiochemically controlled strategy involving pyridone chlorination and a subsequent Sandmeyer reaction, this protocol provides a clear pathway for researchers and process chemists to access this valuable building block in significant quantities. The emphasis on procedural details, safety, and troubleshooting is intended to facilitate a successful transition from laboratory scale to larger-scale production environments.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes.
  • Wei, H., et al. (2015). Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Organic Letters. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Ansari, M. A., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Google Patents. (1980).
  • Wang, D., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. [Link]

  • Mohammadi, Z., & Gholamzadeh, Z. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic process. We will delve into the causality behind experimental choices, offer detailed protocols, and provide robust troubleshooting support to enhance your yield and purity.

Synthetic Strategy Overview

The synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a multi-step process that requires careful control of reaction conditions to achieve high yield and regioselectivity. The most logical and commonly adapted pathway begins with a suitable precursor, 2,6-dichloro-3-methoxy-4-methylpyridine, followed by a selective bromination. The directing effects of the substituents on the pyridine ring are crucial for the success of this synthesis. The electron-donating methoxy and methyl groups, along with the electron-withdrawing chloro groups, influence the position of the electrophilic aromatic substitution (bromination).

Below is a diagram outlining the proposed synthetic workflow.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Purification A Starting Material (e.g., 2,6-Dihydroxy-3-methoxy-4-methylpyridine) B Chlorination (e.g., with POCl₃) A->B Reagents C Intermediate: 2,6-Dichloro-3-methoxy-4-methylpyridine B->C Yields Intermediate E Bromination Reaction C->E Precursor D Brominating Agent (e.g., NBS or Br₂) D->E Reagent F Final Product: 6-Bromo-2-chloro-3-methoxy-4-methylpyridine E->F Forms Product G Crude Product F->G H Purification (e.g., Column Chromatography) G->H Process I Pure Product H->I Result G start Problem with Bromination Step q1 What is the main issue? start->q1 a1 Poor Regioselectivity (Isomer Formation) q1->a1 Selectivity a2 Over-bromination (Di-bromo Product) q1->a2 Byproduct a3 Low Yield/ Incomplete Reaction q1->a3 Yield s1 Solution: 1. Switch to milder brominating agent (NBS). 2. Lower reaction temperature (0°C). 3. Screen different solvents. a1->s1 s2 Solution: 1. Use 1.0-1.1 eq. of brominating agent. 2. Add agent portion-wise. 3. Quench reaction immediately upon completion (monitor by TLC/GC). a2->s2 s3 Solution: 1. Check activity of brominating agent. 2. Consider a stronger acid catalyst. 3. Slightly increase temperature. a3->s3

Technical Support Center: Purification of Crude 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key heterocyclic building block in high purity. The inherent reactivity of substituted pyridines can often lead to a variety of impurities during synthesis, making robust purification a critical step for the success of subsequent applications.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude "6-Bromo-2-chloro-3-methoxy-4-methylpyridine"?

A1: Without a specific synthetic protocol, we can infer potential impurities based on common synthetic routes for multi-substituted pyridines. These often include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be simpler substituted pyridines or acyclic precursors.

  • Isomeric Byproducts: Incomplete regioselectivity during halogenation or other substitution reactions can lead to isomers where the bromo, chloro, methoxy, or methyl groups are in different positions on the pyridine ring.

  • Over- or Under-halogenated Species: The reaction may yield di-brominated or non-brominated pyridine derivatives.

  • Hydrolysis Products: The presence of moisture during workup or storage can lead to the hydrolysis of the chloro or bromo groups to a hydroxyl functionality.

  • Products of Side Reactions: Reagents used in the synthesis can lead to unexpected side products. For instance, if organolithium reagents are used, coupling products might be observed.

Q2: What are the key physical properties of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine that I should be aware of during purification?

A2: The known physical properties are crucial for designing your purification strategy.

PropertyValueReference
CAS Number 1403764-97-5[2]
Molecular Formula C₇H₇BrClNO[2]
Molecular Weight 236.49 g/mol [3]
Boiling Point 296.3 ± 35.0 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Appearance Reported as a solid by vendors, though a melting point is not consistently available.[2]

The high boiling point suggests that distillation would likely require vacuum conditions to prevent decomposition. The reported solid state indicates that recrystallization is a viable purification method.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a powerful tool for separating the target compound from structurally similar impurities and for quantitative purity determination.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for volatile and thermally stable compounds. Given the compound's boiling point, GC analysis is feasible and can provide information on volatile impurities and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation of the desired product and for identifying and quantifying impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Issue 1: Poor Separation in Column Chromatography

My column chromatography is giving poor separation of the desired product from an impurity.

This is a common challenge when dealing with isomers or byproducts with similar polarities to the target compound.

Troubleshooting Workflow:

Caption: Troubleshooting flow for poor column chromatography separation.

Detailed Steps & Explanations:

  • Optimize the Solvent System with TLC: Before running a column, it is critical to find a solvent system that provides good separation on a TLC plate. Aim for an Rf value of 0.2-0.4 for the desired compound, with clear separation from impurities.[6] If a standard hexane/ethyl acetate system is not effective, consider trying a different solvent combination like dichloromethane/methanol.[6]

  • Proper Column Packing: Air bubbles or an unevenly packed column will lead to channeling and poor separation. Prepare a slurry of silica gel in your eluent and pour it carefully, tapping the column to ensure even packing.

  • Sample Loading: Overloading the column is a common cause of poor separation. A general rule of thumb is to load an amount of crude material that is 1-2% of the mass of the silica gel.[7] Dissolve your crude product in a minimal amount of the eluent for loading.

  • Collect Smaller Fractions: Collecting smaller fractions allows for a finer resolution of the separation, enabling you to isolate the pure compound even if it co-elutes slightly with an impurity.

Issue 2: Product Fails to Crystallize During Recrystallization

I have dissolved my crude product in a hot solvent, but it oils out or fails to crystallize upon cooling.

This issue can arise from several factors, including the choice of solvent, the rate of cooling, or the presence of impurities that inhibit crystallization.

Troubleshooting Workflow:

Caption: Troubleshooting guide for recrystallization issues.

Detailed Steps & Explanations:

  • Ensure Complete Dissolution: Use the minimum amount of hot solvent necessary to completely dissolve your crude product. If insoluble impurities remain, perform a hot filtration.[8]

  • Slow Cooling: Rapid cooling often leads to the formation of an oil or very small, impure crystals. Allow the flask to cool slowly to room temperature, and then move it to an ice bath to maximize yield.

  • Induce Crystallization: If crystals do not form spontaneously, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small "seed" crystal of the pure compound.[6]

  • Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature. You may need to screen several solvents or use a co-solvent system (e.g., ethanol/water) to find the optimal conditions.[8]

  • Purity of the Crude Material: If the crude material is very impure, the impurities can inhibit crystallization. In such cases, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

Materials:

  • Crude 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture, determined by TLC)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding air bubbles. Add another layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully add the sample solution to the top of the column.

  • Elute the Column: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to maintain a steady flow.

  • Collect and Analyze Fractions: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

  • Suitable solvent or solvent pair (e.g., ethanol, isopropanol, or ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the Crude Product: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude product and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the pure product should form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Dry the Product: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove residual solvent.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department.
  • European Patent Office. (2022). ANTIBACTERIAL COMPOUNDS AND USES THEREOF (EP 3426255 B1).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • European Patent Office. (2022). ANTIBACTERIAL COMPOUNDS AND USES THEREOF (EP 3426255 B1).
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • ChemUniverse. (n.d.). 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684].
  • Amole Biotechnology. (2026). 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine.
  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
  • Google Patents. (n.d.). US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • PubChem. (n.d.). 6-Bromo-3-chloro-2-methylpyridine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-4-methylpyridine: Structure, Nomenclature, and Synthetic Applications.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

Sources

Technical Support Center: Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My final product yield is significantly lower than expected. What are the likely causes?

A1: Low yield is a common issue stemming from several potential sources throughout the synthetic sequence. The most critical step is typically the regioselective introduction of the bromine atom at the C6 position, often via a lithiation/bromination sequence on a 2-chloro-3-methoxy-4-methylpyridine precursor.

  • Incomplete Lithiation: The deprotonation of the pyridine ring is highly sensitive to reaction conditions. Insufficient base, poor quality of the organolithium reagent (e.g., n-BuLi, LDA), or reaction temperatures that are too high can lead to incomplete conversion of the starting material.[1]

  • Competing Nucleophilic Addition: Organolithium reagents like n-BuLi can act as nucleophiles, adding to the electron-deficient pyridine ring instead of acting as a base.[2][3] This side reaction is particularly problematic and can be minimized by using a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at cryogenic temperatures.[3]

  • Side Reactions During Bromination: The lithiated intermediate is highly reactive. If the brominating agent (e.g., Br₂, C₂Br₂Cl₄) is not introduced correctly or if there are temperature fluctuations, side reactions can consume the intermediate.

  • Product Degradation: The highly substituted pyridine ring can be sensitive to harsh workup conditions. Overly acidic or basic washes can lead to decomposition or loss of functional groups.

  • Purification Losses: The final product and key intermediates may have similar polarities to certain byproducts, leading to losses during chromatographic purification.[4]

Solution Synopsis:

  • Verify Reagent Quality: Titrate your organolithium reagent before use.

  • Optimize Base and Temperature: Switch from n-BuLi to LDA. Ensure temperatures are maintained at or below -70 °C during lithiation and quenching.[5]

  • Controlled Quench: Add the brominating agent slowly as a solution in a dry, inert solvent to the cooled reaction mixture to control the exotherm.

  • Gentle Workup: Use buffered aqueous solutions (e.g., saturated NH₄Cl) for quenching and neutral washes (brine) during extraction.

Q2: My NMR and LC-MS analyses show a major impurity with the same mass as my product. What is this isomeric byproduct and how do I prevent it?

A2: The most probable cause for a significant isomeric impurity is a phenomenon known as the "Halogen Dance" reaction.[6][7] This is a base-catalyzed intramolecular or intermolecular migration of a halogen atom on an aromatic or heteroaromatic ring.

Mechanism: In your synthesis, if you start with a brominated precursor and attempt lithiation to introduce another functional group, or if you lithiate and then brominate, a rearrangement can occur. For instance, lithiation of a 2,3-dihalopyridine can lead to an intermediate that rearranges to a more thermodynamically stable lithiated species before it is trapped by an electrophile.[8] In the context of synthesizing 6-bromo-2-chloro-3-methoxy-4-methylpyridine, if a lithiation is performed to introduce the bromine, the initially formed 6-lithio species could potentially rearrange. However, a more common scenario leading to isomers is the lithiation of a dihalopyridine precursor where the lithium and halogen swap positions.

A key example is the rearrangement of 3-bromopyridines to 4-bromopyridines via pyridyne intermediates under certain basic conditions.[6] While the specific dynamics for your molecule depend on the precise route, the core principle remains: a lithiated intermediate isomerizes before quenching.

Mitigation Strategies:

  • Cryogenic Temperatures: The halogen dance is often suppressed at very low temperatures (-70 °C to -100 °C).[5] At these temperatures, the initially formed (kinetically favored) lithiated species can be trapped by the electrophile before it has enough energy to rearrange to the thermodynamically favored isomer.

  • Choice of Base: Hindered lithium amides like LDA or LiTMP are generally preferred as they can reduce the likelihood of certain rearrangement pathways compared to alkyllithiums.[5]

  • Reaction Time: Minimize the time between the formation of the organolithium intermediate and its reaction with the electrophile. Prolonged stirring of the lithiated species increases the chance of rearrangement.

  • Continuous Flow Chemistry: Modern flow chemistry setups allow for rapid mixing and precise temperature control, generating the lithiated species and immediately quenching it within seconds, which can effectively prevent the halogen dance.[8]

The following diagram illustrates the desired reaction pathway versus the competing Halogen Dance pathway for a generic bromopyridine.

Halogen_Dance Start Bromopyridine Precursor Base Lithium Base (e.g., LDA, -78°C) Start->Base Deprotonation Kinetic_Li Kinetic Lithiated Intermediate (Desired Position) Base->Kinetic_Li Thermo_Li Thermodynamic Lithiated Intermediate (Rearranged Position) Kinetic_Li->Thermo_Li Rearrangement ('Halogen Dance') (Favored by higher temp/ longer time) Electrophile Electrophile (E+) (e.g., Brominating Agent) Kinetic_Li->Electrophile Fast Quench (Desired Pathway) Thermo_Li->Electrophile Quench Desired_Product Desired Product Electrophile->Desired_Product Side_Product Isomeric Side Product Electrophile->Side_Product

Caption: Desired kinetic trapping vs. undesired thermodynamic rearrangement.

Q3: I am observing a di-brominated impurity in my final product analysis. How can this be avoided?

A3: The formation of a di-bromo-chloro-pyridine species indicates over-bromination. This typically occurs during the electrophilic bromination step.

  • Stoichiometry: Using more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂) can lead to a second bromination event, especially if the first bromination activates the ring towards further substitution. While the pyridine ring is generally electron-deficient, the presence of the activating methoxy group can facilitate this.

  • Reaction Conditions: Higher temperatures or prolonged reaction times can provide the necessary activation energy for a second, less favorable bromination to occur.

  • Localized High Concentrations: Poor mixing during the addition of the brominating agent can create localized areas of high concentration, promoting di-bromination before the reagent has dispersed.

Preventative Measures:

  • Precise Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use 1.0 to 1.05 equivalents relative to your starting material.

  • Temperature Control: Maintain the recommended low temperature throughout the addition of the brominating agent and for the duration of the reaction.

  • Slow Addition: Add the brominating agent dropwise as a solution to ensure it reacts before having a chance to build up in concentration. Vigorous stirring is essential.

Frequently Asked Questions (FAQs)
Q1: What is the most critical process parameter to control during the synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine?

A1: Temperature control during the lithiation step is unequivocally the most critical parameter. As discussed, cryogenic temperatures (≤ -70 °C) are essential to ensure regioselectivity by favoring the kinetic lithiation product and preventing side reactions like the Halogen Dance and nucleophilic addition of the base.[2][5]

Q2: What are the best analytical techniques for monitoring reaction progress and purity?

A2: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this synthesis. It allows you to track the disappearance of reactants and the formation of the product while simultaneously getting mass information to identify your desired product (m/z ~236.5 for C₇H₇BrClNO) and key impurities (isomers, di-brominated species, etc.).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the final product and for identifying the specific structure of any isomeric impurities.

Q3: My troubleshooting efforts are failing. Are there alternative synthetic routes?

A3: Yes. If a lithiation-bromination route is proving problematic, consider alternatives:

  • Sandmeyer Reaction: If a suitable amino-pyridine precursor (e.g., 6-amino-2-chloro-3-methoxy-4-methylpyridine) can be synthesized, a Sandmeyer reaction could be used to introduce the bromine atom.[10] This avoids the use of cryogenic and pyrophoric organolithium reagents.

  • Electrophilic Bromination of an Activated Precursor: It may be possible to start with a pyridine N-oxide derivative. The N-oxide group activates the ring towards electrophilic substitution, potentially allowing for direct bromination at the 6-position under milder conditions before subsequent removal of the N-oxide.[11]

  • Ring Construction: Building the fully substituted pyridine ring from acyclic precursors using methods like the Hantzsch synthesis or other condensation reactions is also possible, though often involves more steps.[12][13]

Experimental Protocols & Data
Protocol: Illustrative Lithiation and Bromination

This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-chloro-3-methoxy-4-methylpyridine (1.0 eq) to anhydrous Tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a thermometer, magnetic stirrer, and addition funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add Lithium Diisopropylamide (LDA) (1.1 eq, freshly prepared or a titrated commercial solution) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. An in-process control (IPC) sample can be taken (quenched with D₂O) to confirm lithiation at the desired position by NMR.

  • Bromination: Prepare a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Quench: After stirring for 30 minutes at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water and then brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[4]

Table 1: Troubleshooting Summary
Observed Issue Potential Side Product/Cause Proposed Solution
Low Yield Incomplete reaction; Nucleophilic addition of base.Use LDA instead of nBuLi; Ensure cryogenic temperatures; Titrate reagents.
Isomeric Impurity "Halogen Dance" rearrangement.Maintain T < -70°C; Minimize time before quench; Consider flow chemistry.[8]
High MW Impurity Di-bromination.Use ≤ 1.05 eq of brominating agent; Slow addition with efficient stirring.
Starting Material Remains Inactive base; Insufficient equivalents of base.Titrate organolithium; Use 1.1-1.2 eq of base.
Dimerization Products Lithiated intermediate reacting with starting material.Slow addition of base to an excess of substrate (inverse addition); Low T.[1]
Troubleshooting Workflow

This decision tree provides a logical path for diagnosing issues in the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product (Confirmed by LC-MS/NMR) check_sm Is Starting Material (SM) Present in Final Mixture? start->check_sm yes_sm YES check_sm->yes_sm  Yes no_sm NO check_sm->no_sm No   sm_cause Potential Cause: - Incomplete Reaction - Inactive Reagents yes_sm->sm_cause check_isomers Does Mass Spec Show Isomeric Impurities? no_sm->check_isomers sm_solution Solution: 1. Titrate organolithium base. 2. Check dryness of solvent/glassware. 3. Increase base equivalents (to 1.2 eq). sm_cause->sm_solution yes_iso YES check_isomers->yes_iso  Yes no_iso NO check_isomers->no_iso No   iso_cause Probable Cause: 'Halogen Dance' Reaction yes_iso->iso_cause check_dibromo Does Mass Spec Show Di-brominated Product? no_iso->check_dibromo iso_solution Solution: 1. Lower lithiation temp to -90°C. 2. Minimize time between lithiation & quench. 3. Use a hindered base (LiTMP). iso_cause->iso_solution yes_dibromo YES check_dibromo->yes_dibromo  Yes no_dibromo NO check_dibromo->no_dibromo No   dibromo_cause Cause: Over-bromination yes_dibromo->dibromo_cause other_issues Other unidentified impurities? Consider degradation or nucleophilic addition byproducts. no_dibromo->other_issues dibromo_solution Solution: 1. Use max 1.05 eq of brominating agent. 2. Add brominating agent slowly. 3. Ensure efficient stirring. dibromo_cause->dibromo_solution other_solution Solution: 1. Use milder workup conditions. 2. Switch to non-nucleophilic base (LDA). 3. Isolate and characterize impurity. other_issues->other_solution

Caption: A logical decision tree for troubleshooting the synthesis.

References
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

  • Brégent, T., et al. (2020). Continuous‐flow halogen dance on 2‐chloro‐3‐bromopyridine. Angewandte Chemie International Edition, 59(38), 16468-16472.

  • Liu, S., & Liebeskind, L. S. (2010). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 132(19), 6649–6651.

  • Zhang, T. Y., et al. (2021). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 86(21), 15026–15038.

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.

  • ResearchGate. (n.d.). Bromine catalyst for the halogen dance reaction of 2,3‐dibromopyridine.

  • ChemicalBook. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis.

  • Quéguiner, G., et al. (2005). Recent progress of halogen-dance reactions in heterocycles. Heterocycles, 65(8), 2005-2012.

  • G. A. El-Hiti, et al. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles, 91(3), 479-511.

  • G. E. Scott, et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11, 8163-8169.

  • Wikipedia. (n.d.). Halogen dance rearrangement.

  • P. J. Kocienski, et al. (2002). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. Synlett, 2002(10), 1689-1691.

  • Fort, Y., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(11), 3858–3866.

  • Knochel, P., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-424.

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

  • ChemicalBook. (n.d.). 3-AMINO-6-BROMO-2-CHLORO-4-METHYLPYRIDINE synthesis.

  • IARC. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77.

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine.

  • Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

  • BenchChem. (n.d.). 2-Bromo-4-methoxy-3-methylpyridine | CAS 1227592-43-9.

  • El-Hiti, G. A., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479.

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.

  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.

  • ChemUniverse. (n.d.). 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684].

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Bromo-4-methylpyridine Derivatives: A Cost-Benefit Analysis.

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Technical Support Center: Optimizing Reactions with 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile building block. This guide is structured to address specific experimental challenges, explain the causality behind protocol choices, and empower you to optimize your reaction conditions effectively.

Section 1: Understanding the Core Reactivity

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a highly functionalized heterocyclic compound, offering multiple reaction handles for molecular elaboration. A clear understanding of its electronic and steric properties is the foundation for successful optimization.

The pyridine nitrogen is inherently electron-withdrawing, which, along with the inductive effects of the chloro and bromo substituents, makes the ring electron-deficient. This property is crucial for both cross-coupling and nucleophilic substitution reactions. The methoxy and methyl groups are electron-donating, which can modulate the overall reactivity of the ring.

A key feature of this substrate is the differential reactivity of the two halogen atoms. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly weaker than the C-Cl bond. This difference is the cornerstone of its utility, allowing for selective and sequential functionalization.[1][2]

Section 2: Troubleshooting Guide for Common Reactions

This section is designed in a question-and-answer format to directly address common issues encountered during experimentation.

A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Question: My Suzuki-Miyaura coupling at the 6-bromo position is sluggish, incomplete, or results in low yield. What are the likely causes and how can I fix it?

Answer: This is a frequent challenge, often stemming from suboptimal catalyst, ligand, base, or solvent selection. 2-Halopyridines are known to be challenging substrates due to the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst.[3] Let's break down the critical parameters for optimization.

  • Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ can be effective but often require higher temperatures and longer reaction times.[3] For challenging substrates like this, modern catalyst systems employing bulky, electron-rich phosphine ligands are generally superior. These ligands promote the crucial oxidative addition step and stabilize the catalytic species.

  • Base and Solvent System: The base plays a critical role in the transmetalation step. An inappropriate base can lead to poor reactivity or decomposition of the boronic acid/ester. The solvent must be able to dissolve the reagents and be stable at the required reaction temperature. It is crucial to use degassed solvents to prevent catalyst deactivation and minimize hydrodehalogenation side products.

Optimized Conditions for Suzuki-Miyaura Coupling:

ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3, SPhos Pd G3These pre-catalysts are air-stable and highly active for coupling 2-halopyridines, often requiring lower catalyst loadings (1-2 mol%).[3]
Ligand XPhos, SPhosBulky, electron-rich biaryl phosphine ligands accelerate oxidative addition and reductive elimination, preventing catalyst inhibition.[2]
Base K₃PO₄, K₂CO₃K₃PO₄ is often an excellent choice for heteroaryl couplings. K₂CO₃ is a good alternative. Avoid strong bases like NaOtBu which can promote side reactions.[3][4]
Solvent 1,4-Dioxane/H₂O, Toluene, 2-MeTHFThese are common solvent systems. The addition of water can be beneficial. 2-MeTHF is a good, more environmentally friendly alternative to THF.[3][5]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.

Question: I'm attempting a Buchwald-Hartwig amination and observing significant decomposition of my starting material and low product yield. What should I consider?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful selection of the base and ligand to be successful with this substrate.[6][7]

  • Base Selection is Critical: Strong bases like sodium tert-butoxide (NaOtBu), while often promoting high reaction rates, can be incompatible with certain functional groups and may lead to decomposition.[4] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer excellent functional group tolerance and are often the best choice for complex substrates.[4]

  • Ligand Choice: Bidentate phosphine ligands such as BINAP and DPPF were early developments that showed good efficacy.[6] However, for heteroaromatic halides, bulky monophosphine ligands (similar to those used in Suzuki couplings) often provide superior results.

Troubleshooting Buchwald-Hartwig Amination:

IssueRecommended Action
Low Conversion Switch to a more active ligand like XPhos or RuPhos. Increase temperature. Ensure the base is sufficiently strong and soluble (LHMDS can be a good option for protic substrates).[4]
Starting Material Decomposition Switch from a strong base (NaOtBu) to a weaker, more tolerant base (Cs₂CO₃ or K₃PO₄).[4]
Hydrodehalogenation Ensure rigorous exclusion of oxygen and moisture. Use freshly degassed solvents.
B. Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to displace the 2-chloro group with a nucleophile (e.g., an amine or alkoxide) but see no reaction under standard conditions.

Answer: The 2-chloro position on the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen.[8][9] However, compared to highly activated systems (e.g., those with a nitro group), this substrate may require more forcing conditions.

  • Elevated Temperatures: SNAr reactions on unactivated 2-chloropyridines often require high temperatures (100-200 °C) to overcome the activation barrier.[10]

  • Polar Aprotic Solvents: Solvents like DMSO, NMP, or DMF are excellent choices as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Flow Chemistry: For particularly challenging SNAr reactions, continuous-flow reactors can be highly effective. They allow for very high temperatures and short reaction times, which can improve yields and minimize side product formation.[10]

C. Common Side Reactions and Purification

Question: I'm observing a significant amount of a side product where the bromine or chlorine has been replaced by a hydrogen (hydrodehalogenation). How can I prevent this?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It typically arises from the reaction of the palladium-hydride species with the aryl halide. This can be minimized by:

  • Rigorous Inert Atmosphere: Use Schlenk line techniques or a glovebox to ensure the reaction is free of oxygen.

  • Degassed Solvents: Thoroughly degas your solvent before use to remove dissolved oxygen.

  • High-Purity Reagents: Ensure your amine or boronic acid is free of impurities that could generate palladium hydrides.

Question: What is the best way to purify my final product?

Answer: For most products derived from this starting material, purification by flash column chromatography on silica gel is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes.[11] Depending on the physical properties of the product, recrystallization from a suitable solvent system can also be an excellent method to obtain highly pure material.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which position is more reactive in palladium-catalyzed cross-coupling, the 6-bromo or the 2-chloro? A1: The 6-bromo position is significantly more reactive. The C-Br bond undergoes oxidative addition to Pd(0) much more readily than the stronger C-Cl bond.[1][2] This allows for selective coupling at the 6-position while leaving the 2-chloro group intact for subsequent transformations.

Q2: Can I perform sequential cross-coupling reactions on this molecule? A2: Yes, this is a primary advantage of this substrate. You can first perform a reaction at the more reactive 6-bromo position (e.g., a Suzuki coupling) under conditions that do not affect the 2-chloro position. After purifying the intermediate, you can then perform a second, different coupling reaction (e.g., a Buchwald-Hartwig amination) at the 2-chloro position, typically under more forcing conditions.[12]

Q3: What are the primary safety concerns when handling 6-Bromo-2-chloro-3-methoxy-4-methylpyridine? A3: Based on safety data for analogous compounds, this chemical should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.[13][14][15] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.[16][17]

Q4: How should I store this compound? A4: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[13][16]

Section 4: Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Bromo Position

This protocol provides a general procedure for the selective cross-coupling of an arylboronic acid at the C-Br bond.

Materials:

  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL) and Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination at the 2-Chloro Position (on a 6-Aryl Substituted Intermediate)

This protocol assumes the 6-bromo position has already been functionalized.

Materials:

  • 6-Aryl-2-chloro-3-methoxy-4-methylpyridine (1.0 mmol, 1.0 equiv)

  • Secondary Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or on a Schlenk line, add Pd₂(dba)₃, RuPhos, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Add the 6-Aryl-2-chloro-3-methoxy-4-methylpyridine and a magnetic stir bar.

  • Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene followed by the secondary amine via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C.

  • Stir vigorously and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Section 5: Visualizations

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling? check_catalyst Is Catalyst System Optimal? (e.g., XPhos/SPhos Pd G3) start->check_catalyst check_base Is Base Correct? (e.g., K3PO4) check_catalyst->check_base Yes optimize_catalyst Action: Switch to a bulky phosphine ligand catalyst system. check_catalyst->optimize_catalyst No check_conditions Are Conditions Rigorous? (Inert, Degassed) check_base->check_conditions Yes optimize_base Action: Screen bases (K3PO4, Cs2CO3). check_base->optimize_base No increase_temp Consider increasing temperature or reaction time. check_conditions->increase_temp Yes optimize_setup Action: Re-degas solvents, ensure inert atmosphere. check_conditions->optimize_setup No Reactivity sub 6-Bromo-2-chloro-3-methoxy-4-methylpyridine C6-Br C2-Cl pd_coupling Pd-Catalyzed Cross-Coupling sub:f0->pd_coupling sub:f1->pd_coupling snar Nucleophilic Aromatic Substitution (SNAr) sub:f1->snar sub:f0->snar c6_br_react Highly Reactive (Weaker C-Br Bond) pd_coupling->c6_br_react Primary Site c2_cl_react Less Reactive (Stronger C-Cl Bond) pd_coupling->c2_cl_react Secondary Site (harsher conditions) c2_cl_snar Reactive (Activated by Ring N) snar->c2_cl_snar Primary Site c6_br_snar Generally Unreactive snar->c6_br_snar Minor/No Reaction

Caption: Relative reactivity of the C-Br and C-Cl positions in common reaction types.

References

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.). Synlett.
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). International Journal of Chemical Reactor Engineering.
  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025). Filo.
  • nucleophilic aromatic substitutions - YouTube. (2019). YouTube.
  • 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem. (n.d.). PubChem.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH. (n.d.). NIH.
  • US4942239A - Process for the production of 2-hydroxypyridine - Google Patents. (n.d.). Google Patents.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. (2025). ResearchGate.
  • 2-Fluoropyridine vs. 2-Chloropyridine: A Comparative Guide to Reactivity in Nucleophilic Aromatic Substitution - Benchchem. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications. (n.d.). ACS Publications.
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid - Benchchem. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
  • Palladium precatalysts used the alkylation of 2‐halopyridines. - ResearchGate. (n.d.). ResearchGate.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. (2026). Oreate AI Blog.
  • 3-AMINO-6-BROMO-2-CHLORO-4-METHYLPYRIDINE synthesis - chemicalbook. (n.d.). chemicalbook.
  • DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents. (n.d.). Google Patents.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (n.d.). NIH.
  • Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC - NIH. (n.d.). NIH.
  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. (n.d.). Chempanda.
  • 4 - SAFETY DATA SHEET. (2010). Fisher Scientific.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Optimization of the reaction conditions. | Download Table - ResearchGate. (n.d.). ResearchGate.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (2022). ChemistryViews.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.). FUJIFILM Wako Chemicals.
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. (2022). MDPI.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). RSC Publishing.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (2025). ResearchGate.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). ACS GCI Pharmaceutical Roundtable.
  • 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684] - ChemUniverse. (n.d.). ChemUniverse.
  • Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC - NIH. (n.d.). NIH.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.). PubMed Central.
  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents. (n.d.). Google Patents.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). MDPI.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024). NIH.
  • 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine - ResearchGate. (n.d.). ResearchGate.
  • A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem. (n.d.). Benchchem.
  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine - Benchchem. (n.d.). Benchchem.
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Atlantis Press.
  • Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Comparative Guide - Benchchem. (n.d.). Benchchem.

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Technical Support Center: Navigating the Purity Landscape of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. As Senior Application Scientists with extensive experience in synthetic and medicinal chemistry, we understand that the purity of your starting materials and intermediates is paramount to the success of your research and development endeavors. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the common impurities encountered during the synthesis and purification of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter in my sample of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine?

A1: Impurities in your final product are typically process-related and can be broadly categorized into three main groups:

  • Starting Material-Related Impurities: These are unreacted starting materials from the synthetic route. Given the structure of the target molecule, a plausible synthetic precursor is 2-chloro-3-methoxy-4-methylpyridine, which would then undergo bromination. Therefore, unreacted 2-chloro-3-methoxy-4-methylpyridine is a common impurity.

  • Reaction Byproducts: These are formed from side reactions occurring during the synthesis. The most common byproducts in the synthesis of halogenated pyridines include:

    • Over-brominated species: Such as 2,6-dibromo-3-methoxy-4-methylpyridine, where a second bromine atom is introduced onto the pyridine ring.

    • Isomeric impurities: Depending on the directing effects of the substituents, bromination might occur at other positions on the pyridine ring, leading to isomeric bromo-chloro-methoxy-methylpyridines.

    • Hydrolysis products: If any of the halogen substituents are labile, they might be replaced by a hydroxyl group during workup or purification, leading to hydroxypyridine derivatives.

  • Reagent-Related Impurities: These are residual reagents, solvents, or byproducts from the reagents used in the synthesis. For example, if phosphorus oxychloride (POCl₃) is used for a chlorination step in the synthesis of the precursor, residual phosphorus-containing byproducts might be present.

Q2: How can I best detect and quantify these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis of organic compounds. A reversed-phase HPLC method with a C18 column and a gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol is typically effective. UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm) is standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities and byproducts. It provides both retention time data for separation and mass spectral data for identification of the individual components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main component and for identifying and quantifying impurities, especially isomeric ones. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern on the pyridine ring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

Q3: My batch of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine has a lower than expected purity. What are the most effective purification strategies?

A3: The choice of purification method will depend on the nature and quantity of the impurities present.

  • Recrystallization: If your product is a solid and a suitable solvent or solvent system can be identified, recrystallization is an excellent method for removing small amounts of impurities.

  • Flash Column Chromatography: This is often the most effective technique for separating the desired product from structurally similar impurities, such as isomers and over-brominated byproducts. A silica gel column with a gradient elution system of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.

  • Aqueous Workup and Extraction: A thorough aqueous workup after the reaction is crucial to remove inorganic salts, acids, or bases. Washing the organic layer with brine can help to remove residual water.[1]

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you might encounter during your experiments.

Issue 1: Presence of Unreacted Starting Material

Symptom: HPLC or GC-MS analysis shows a significant peak corresponding to the starting material (e.g., 2-chloro-3-methoxy-4-methylpyridine).

Causality:

  • Insufficient reaction time or temperature: The reaction may not have gone to completion.

  • Sub-stoichiometric amount of reagent: An insufficient amount of the brominating agent was used.

  • Poor reagent quality: The brominating agent may have degraded.

Troubleshooting Workflow:

start Unreacted Starting Material Detected check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions check_stoichiometry Verify Reagent Stoichiometry check_conditions->check_stoichiometry Conditions OK optimize_reaction Optimize Reaction: - Increase reaction time/temperature - Use a slight excess of brominating agent check_conditions->optimize_reaction Conditions Suboptimal check_reagent Assess Reagent Quality check_stoichiometry->check_reagent Stoichiometry Correct check_stoichiometry->optimize_reaction Stoichiometry Incorrect check_reagent->optimize_reaction Reagent OK new_reagent Use a fresh batch of reagent check_reagent->new_reagent Reagent Suspect purify Purify by Column Chromatography optimize_reaction->purify new_reagent->optimize_reaction

Troubleshooting workflow for unreacted starting material.

Issue 2: Formation of Over-Brominated Byproducts

Symptom: Mass spectrometry (GC-MS or LC-MS) indicates the presence of a compound with a molecular weight corresponding to the addition of a second bromine atom.

Causality:

  • Excess of brominating agent: Using too much of the brominating reagent can lead to multiple halogenations.

  • Reaction conditions are too harsh: High temperatures can sometimes favor over-bromination.

Troubleshooting Workflow:

start Over-bromination Detected control_stoichiometry Control Stoichiometry: Use 1.0-1.1 equivalents of brominating agent start->control_stoichiometry modify_conditions Modify Reaction Conditions: - Lower reaction temperature - Slow, dropwise addition of reagent control_stoichiometry->modify_conditions purify Purify by Column Chromatography modify_conditions->purify

Troubleshooting workflow for over-bromination.

Experimental Protocols

Protocol 1: HPLC Purity Analysis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

This protocol provides a general method for assessing the purity of your sample. Optimization may be required based on your specific instrumentation and the impurity profile of your material.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. The choice of eluent composition will need to be optimized based on TLC analysis of your crude material.

Materials:

  • Crude 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Heptane) and Ethyl Acetate

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane). Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the dissolved sample onto the top of the silica gel column.

  • Elute the Column: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in hexane.

  • Collect and Analyze Fractions: Collect fractions in separate tubes and monitor the separation by Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.[1]

References

  • BenchChem. (2025).
  • YouTube. (2022).
  • BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem.
  • American Chemical Society. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
  • National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • ChemUniverse. (n.d.). 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684].
  • National Center for Biotechnology Information. (2022).
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. BenchChem.
  • Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. BenchChem.
  • SlidePlayer. (n.d.). Pyridines.
  • Google Patents. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Wikipedia. (n.d.). Pyridine.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • ResearchGate. (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine.
  • BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide. BenchChem.
  • ChemicalBook. (n.d.). 2-Bromo-3-methoxy-6-methylpyridine synthesis.
  • PubChem. (n.d.). 6-Bromo-2-chloro-3-methylpyridine.
  • PubChem. (n.d.). 2-Bromo-6-chloro-4-methylpyridine.
  • BenchChem. (2025). A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine. BenchChem.
  • SIELC Technologies. (2018). 3-Bromo-6-chloro-2-methoxytoluene.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of 2,6-dichloro-4-phenylpyridine. BenchChem.
  • ChemicalBook. (n.d.). 3-Bromo-6-chloro-2-methylpyridine(132606-40-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-BroMo-4-chloro-3-Methylpyridine(1211521-46-8) 1H NMR spectrum.
  • PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine.
  • MDPI. (n.d.). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)

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troubleshooting failed reactions involving "6-Bromo-2-chloro-3-methoxy-4-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (CAS: 1403764-97-5).[1] This highly functionalized pyridine core is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and steric properties, particularly the differential reactivity of its two halogen atoms, present specific challenges in synthetic applications. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize reactions involving this substrate. We will move beyond simple procedural lists to explain the chemical causality behind common failures, enabling you to develop robust and reproducible synthetic routes.

The primary challenge and synthetic opportunity with this molecule lies in the selective functionalization of the C-Br versus the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond is often the rate-determining step. The reactivity for this step generally follows the trend of C-I > C-Br > C-Cl, which is inversely correlated with bond strength.[2][3] This inherent reactivity difference is the key to achieving selective mono-functionalization at the C6-bromo position under appropriate conditions, while leaving the more robust C2-chloro position available for subsequent transformations.

FAQ 1: My initial cross-coupling reaction at the C6-bromo position has failed (no conversion). Where should I begin troubleshooting?

Failure to achieve any reaction is a common, yet solvable, issue. It almost always points to a fundamental problem with one of the core components of the catalytic cycle. A systematic approach is crucial.

Answer:

The complete lack of reactivity in a palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) with this substrate typically stems from catalyst deactivation or suboptimal reaction parameters. The pyridine nitrogen, being Lewis basic, is a known inhibitor of palladium catalysts, and the electron-donating methoxy and methyl groups can render the C-Br bond less electrophilic than simpler aryl bromides.[4]

Initial Troubleshooting Workflow:

G start Reaction Failure: No Conversion reagent_quality Step 1: Verify Reagent Quality & Stoichiometry start->reagent_quality atmosphere Step 2: Ensure Rigorous Inert Atmosphere reagent_quality->atmosphere Reagents OK sub_reagent • Boronic acid fresh? (prone to degradation) • Base anhydrous & powdered? • Solvents anhydrous & degassed? reagent_quality->sub_reagent catalyst Step 3: Evaluate Catalyst System atmosphere->catalyst Atmosphere OK sub_atmosphere • Degassed solvents via freeze-pump-thaw? • Flushed vessel with Ar/N₂? • Positive pressure maintained? atmosphere->sub_atmosphere conditions Step 4: Re-evaluate Reaction Conditions catalyst->conditions Catalyst System OK sub_catalyst • Used fresh, active catalyst? (Pd(0) is oxygen sensitive) • Ligand appropriate? (Bulky, e⁻-rich needed) • Catalyst loading sufficient? (Try 3-5 mol%) catalyst->sub_catalyst success Reaction Success conditions->success Conditions Optimized sub_conditions • Temperature high enough? (Try 100-110°C for dioxane) • Base strong enough? (K₃PO₄, Cs₂CO₃ are effective) • Reaction time sufficient? conditions->sub_conditions

Caption: Initial troubleshooting workflow for failed cross-coupling.

Detailed Causality & Solutions:

  • Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents is a primary cause of failure.[5]

    • Solution: Use a robust degassing method such as three "freeze-pump-thaw" cycles. Ensure all reagents are added under a positive pressure of an inert gas (Argon or Nitrogen). Use a fresh bottle of palladium precatalyst; older batches may have degraded.

  • Inappropriate Ligand Choice: The pyridine nitrogen can coordinate to the palladium center, inhibiting the reaction.[4] A suitable ligand is essential to both stabilize the catalyst and facilitate the reaction.

    • Solution: For Suzuki or Buchwald-Hartwig reactions, employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate oxidative addition and reductive elimination while sterically discouraging pyridine coordination.

  • Sub-optimal Base or Solvent: The choice of base and solvent is critical and interdependent. For Suzuki reactions, the base facilitates the crucial transmetalation step.

    • Solution: For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[6] Ensure the base is finely powdered and anhydrous. Anhydrous 1,4-dioxane or toluene are excellent solvent choices.[7][8]

FAQ 2: My Suzuki-Miyaura reaction is non-selective, yielding a mixture of mono-C6 and di-C(2,6) substituted products. How can I improve selectivity?

Achieving selectivity is paramount when working with di-halogenated substrates. This issue arises when the reaction conditions are too harsh, overcoming the inherent reactivity difference between the C-Br and C-Cl bonds.

Answer:

The key to selective mono-arylation at the C6-bromo position is to use conditions that are just active enough to cleave the C-Br bond without affecting the more robust C-Cl bond.

Controlling Factors for Selectivity:

G title Achieving C6-Bromo Selectivity sub 6-Bromo-2-chloro-pyridine derivative node_c6 Desired Reaction: C6-Br Coupling node_c2 Undesired Reaction: C2-Cl Coupling cond_mild Milder Conditions cond_mild->node_c6 Favors param_mild • Lower Temperature (80-90°C) • Less Active Catalyst (e.g., Pd(PPh₃)₄) • Carefully controlled stoichiometry (≤1.1 eq. boronic acid) cond_mild->param_mild cond_harsh Harsher Conditions cond_harsh->node_c2 Enables param_harsh • Higher Temperature (>110°C) • Highly Active Catalyst (e.g., Buchwald systems) • Excess boronic acid (>1.5 eq.) cond_harsh->param_harsh

Caption: Logic diagram for controlling reaction selectivity.
  • Stoichiometry Control: This is the most critical parameter. The formation of the di-substituted product requires a second equivalent of the boronic acid.

    • Solution: Use the boronic acid as the limiting or near-stoichiometric reagent. Start with 1.0 to 1.1 equivalents. This ensures that once the first coupling occurs, there is insufficient boronic acid remaining to drive the second, less favorable coupling at the C-Cl position.[9]

  • Reaction Temperature: Higher temperatures provide the activation energy needed to cleave the stronger C-Cl bond.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate at the C-Br bond. Start trials around 80-90 °C and monitor carefully by TLC or LC-MS. Avoid prolonged heating at temperatures above 110 °C.

  • Catalyst System: Highly active catalyst systems, such as those employing bulky Buchwald-type ligands, are specifically designed to activate less reactive C-Cl bonds.[8][10] While excellent for the second step, they can be too aggressive for the initial selective step.

    • Solution: Consider a less reactive catalyst system for the first step. A traditional catalyst like Pd(PPh₃)₄ may offer higher selectivity, although potentially at the cost of a longer reaction time.[8] If using a more active system, reduce the catalyst loading (e.g., to 0.5-1 mol%).

FAQ 3: My main byproduct is from protodebromination (hydrodehalogenation), giving 2-chloro-3-methoxy-4-methylpyridine. What is the cause?

This side reaction replaces the bromine atom with a hydrogen, consuming your starting material without forming the desired product.

Answer:

Protodebromination occurs when the palladium-aryl intermediate (Ar-Pd(II)-Br) reacts with a source of hydride before it can undergo the desired cross-coupling pathway.

Potential Causes and Solutions:

CauseMechanistic ExplanationRecommended Action
Protic Impurities Trace water or alcohol in solvents or reagents can act as a proton source, leading to the generation of palladium hydride species that facilitate the undesired reduction.[7]Rigorously dry all solvents and reagents. Use freshly opened anhydrous solvents. Ensure the base is thoroughly dried before use.
Boronic Acid Degradation Boronic acids can decompose, especially when stored improperly, to yield boronic anhydride and ultimately the corresponding arene and boric acid (protodeborylation), which can introduce protic sources.[5]Use a fresh, high-purity batch of boronic acid. Storing boronic acids in a desiccator is recommended. Consider using more stable boronic esters (e.g., pinacol esters).
Base/Solvent Interaction Certain bases, particularly in combination with alcohol solvents or water, can generate palladium hydride species that are responsible for the reduction.Screen different anhydrous solvent and base combinations. A common successful system is K₃PO₄ in anhydrous 1,4-dioxane.[7] Avoid using alkoxide bases if this is a persistent issue.
FAQ 4: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). How do I favor the cross-coupling product?

The Sonogashira reaction is a powerful tool for forming C-C triple bonds, but it is often competitive with the copper-catalyzed homocoupling of the terminal alkyne.[11][12]

Answer:

Minimizing the Glaser homocoupling byproduct requires careful control over the reaction conditions to ensure the palladium-catalyzed cross-coupling pathway is kinetically favored over the copper-catalyzed alkyne dimerization.

Key Optimization Strategies:

  • Ensure a Strictly Oxygen-Free Environment: The Glaser coupling is an oxidative process that is significantly accelerated by the presence of oxygen.

    • Solution: Meticulous degassing of all solvents and reagents is non-negotiable. Maintain a positive pressure of a high-purity inert gas throughout the entire procedure.[12]

  • Control Alkyne Concentration: The homocoupling is a bimolecular reaction between two alkyne molecules. The cross-coupling is bimolecular between the aryl halide and the copper acetylide. Keeping the instantaneous concentration of the free terminal alkyne low disfavors dimerization.[9]

    • Solution: Add the terminal alkyne slowly to the reaction mixture over several hours using a syringe pump. This keeps its concentration low at any given moment, favoring the cross-coupling pathway.

  • Use a Copper-Free System: Several modern protocols for Sonogashira coupling have been developed that avoid the use of a copper co-catalyst altogether, thereby eliminating the primary pathway for Glaser coupling.[13][14]

    • Solution: Employ a copper-free Sonogashira protocol. These reactions often require a specific palladium catalyst/ligand system and a suitable amine base (e.g., piperidine, triethylamine) in a solvent like THF or DMF.

FAQ 5: I have successfully functionalized the C6-bromo position. How do I now activate the C2-chloro position for a second coupling?

The C2-chloro position is significantly less reactive due to the stronger C-Cl bond and potential steric hindrance from the new group at C6. Activating this position requires a more potent catalytic system.

Answer:

To functionalize the C2-chloro position, you must increase the reactivity of your catalyst system. This is where modern, highly active catalyst systems are essential.

Recommendations for Activating the C2-Chloro Position:

ParameterRecommendationRationale
Catalyst/Ligand Use a highly active, second or third-generation Buchwald palladacycle precatalyst (e.g., SPhos-Pd-G3, XPhos-Pd-G3) with its corresponding bulky, electron-rich phosphine ligand.[10]These systems are specifically designed to facilitate the challenging oxidative addition into strong C-Cl bonds. The bulky ligands accelerate the catalytic cycle and prevent catalyst decomposition at higher temperatures.[8]
Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often necessary for Buchwald-Hartwig aminations at C-Cl bonds.[15][16] For Suzuki couplings, Cs₂CO₃ or K₃PO₄ remain good choices.Stronger bases are needed to facilitate the deprotonation of the nucleophile (for amination) or the transmetalation step (for Suzuki) with the less reactive aryl chloride substrate.
Temperature Higher reaction temperatures are generally required. Expect to use temperatures in the range of 100-120 °C.The increased thermal energy is necessary to overcome the higher activation barrier for the oxidative addition into the C-Cl bond.
Solvent High-boiling point, anhydrous, and polar aprotic solvents like toluene, 1,4-dioxane, or DMF are suitable.These solvents can sustain the higher temperatures required and help solubilize the reaction components.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol is optimized for the selective mono-arylation of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine at the C6-bromo position.

Materials:

  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.5 mmol, 2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material (typically 2-6 hours).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

References

  • Reddy, B. V. S., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 318-321. [Link]

  • Saygili, N., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(3), 875-881. [Link]

  • Ghaffari, M., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9323-9343. [Link]

  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5678-5694. [Link]

  • Ghaffari, M., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 60(49), 25811-25818. [Link]

  • Willans, C. E., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 143(26), 9786-9791. [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridines. [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Alagarsamy, P., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(17), 2905-2907. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • ChemUniverse. (n.d.). 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684]. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Bryce, M. R., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857. [Link]

  • Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296-2311. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9153-9156. [Link]

  • Hein, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Gillaizeau, I., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2020(30), 4731-4739. [Link]

  • Amole Biotechnology. (n.d.). 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine. [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. [Link]

  • Insights in Advanced Organic Chemistry. (2024). Mechanism of the Lithiation. [Link]

  • ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • PubChem. (n.d.). 2-Bromo-6-chloro-4-methylpyridine. [Link]

  • Zhu, H., et al. (2015). 6-Bromo-4-[(3-chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o778–o779. [Link]

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Technical Support Center: Dehalogenation of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, medicinal chemists, and process development scientists working on the selective or complete dehalogenation of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the dehalogenation of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine?

The principal challenge is achieving selective dehalogenation. The molecule contains two different halogen substituents on a pyridine ring: a bromine atom at the 6-position and a chlorine atom at the 2-position. Generally, the carbon-bromine (C-Br) bond is weaker and more reactive than the carbon-chlorine (C-Cl) bond, making it easier to cleave under reductive conditions.[1][2] Therefore, the primary goal is often the selective removal of the bromine atom to yield 2-chloro-3-methoxy-4-methylpyridine. Achieving the reverse (selective dechlorination) is highly challenging and typically not feasible with standard reductive methods. Complete removal of both halogens is also a common objective, which requires more forcing conditions.

Q2: What are the most common methods for performing this dehalogenation?

The most prevalent and versatile method is catalytic transfer hydrogenation or catalytic hydrogenation.[1][3] These methods offer good functional group tolerance and tunable reactivity.

  • Catalytic Transfer Hydrogenation: This technique uses a stable, easy-to-handle hydrogen donor (e.g., formate salts, formic acid, or silanes) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C).[3] It is often the method of choice for selective debromination due to its milder nature.

  • Catalytic Hydrogenation: This classic method employs hydrogen gas (H₂), often under pressure, with a metal catalyst like Pd/C. It is highly effective but can be less selective, often leading to the removal of both halogens if not carefully controlled.[1][4]

  • Metal-Catalyzed Reductions: Other systems, such as those using zinc in acidic media or iron catalysts, can also effect dehalogenation, though palladium-based systems are the most widely reported for their efficiency and selectivity.[5][6]

Q3: How can I monitor the progress of the dehalogenation reaction?

Effective reaction monitoring is crucial for achieving the desired outcome and preventing over-reduction.

  • Thin Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. The starting material, the mono-dehalogenated intermediate, and the fully dehalogenated product will have distinct Rf values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These are the most definitive techniques.[7] They allow for the clear identification and quantification of the starting material, intermediates, and final products by their respective mass-to-charge ratios, confirming which halogen(s) have been removed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude reaction sample can show the appearance of a new aromatic proton signal where a halogen atom was previously located.

Q4: Are N-heterocyclic halides like this pyridine substrate particularly prone to side reactions?

Yes, electron-deficient N-heterocyclic halides, including substituted bromopyridines, can be more susceptible to undesired side reactions in certain contexts, particularly in palladium-catalyzed cross-coupling reactions where dehalogenation is an unwanted outcome.[8] While in this case dehalogenation is the desired transformation, the inherent reactivity of the pyridine system means that reaction conditions must be carefully optimized to avoid byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the dehalogenation of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Issue 1: Incomplete Conversion or No Reaction

If your reaction stalls or fails to initiate, consider the following causes and solutions.

Potential Cause Explanation & Recommended Solution
Catalyst Inactivity The palladium catalyst (e.g., Pd/C) may be old or poisoned. Ensure you are using a fresh, high-quality catalyst. If using Pd/C, sometimes the issue is poor mixing; ensure vigorous stirring to keep the catalyst suspended. Consider trying a different palladium source, such as palladium(II) acetate with a suitable ligand.
Ineffective Hydrogen Source If using transfer hydrogenation, the hydrogen donor may be inadequate. Formate salts (like ammonium formate or potassium formate) are generally reliable.[3] If using H₂ gas, ensure the system is properly purged and pressurized, and that there are no leaks. Check the purity of the hydrogen source.
Low Reaction Temperature Dehalogenation may have a significant activation energy. If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 40-60 °C) while carefully monitoring for side product formation.
Solvent Choice The solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are common for catalytic hydrogenation. For transfer hydrogenation, polar aprotic solvents like THF or ethyl acetate are often effective. Ensure the solvent is of high purity and degassed if necessary.
Issue 2: Poor Selectivity - Both Bromine and Chlorine are Removed

This is a common problem when the goal is selective debromination.

Potential Cause Explanation & Recommended Solution
Reaction Conditions Too Harsh High hydrogen pressure, elevated temperatures, or prolonged reaction times can lead to the cleavage of the stronger C-Cl bond after the C-Br bond is gone. Solution: 1. Reduce H₂ Pressure: If using hydrogen gas, run the reaction at atmospheric pressure or slightly above. 2. Lower Temperature: Perform the reaction at room temperature or even 0 °C. 3. Limit Reaction Time: Monitor the reaction closely by LC-MS and quench it as soon as the starting material is consumed.
High Catalyst Loading An excessive amount of catalyst can lead to over-reduction. Solution: Reduce the catalyst loading significantly. Start with 1-2 mol% of palladium and adjust as needed.
Overly Active Catalyst/Donor System The combination of catalyst and hydrogen source may be too powerful. Solution: Switch to a milder transfer hydrogenation system. Using sodium formate or triethylammonium formate can be gentler than H₂ gas.[3] In some cases, a partially poisoned catalyst (e.g., Lindlar's catalyst) could be explored for higher selectivity, although this is less common for simple dehalogenations.
Issue 3: Formation of Impurities or Byproducts

Unidentified spots on TLC or peaks in LC-MS can complicate purification.

Potential Cause Explanation & Recommended Solution
Starting Material Impurities Ensure the purity of the starting 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. Impurities can lead to unexpected side reactions or inhibit the catalyst.
Solvent-Derived Byproducts Some solvents can act as hydride donors or participate in side reactions, especially at elevated temperatures.[7] For example, DMF can be a source of hydrides.[9] Solution: Switch to a more inert solvent like THF, dioxane, or toluene.[8][10]
Difficult Workup Residual catalyst or inorganic salts can complicate analysis and purification. Solution: After the reaction, dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the heterogeneous catalyst. Perform aqueous washes to remove salts before concentrating the organic layer.[11]
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common experimental issues.

troubleshooting_workflow start Unsatisfactory Result p1 Problem: No Reaction / Low Conversion start->p1 p2 Problem: Poor Selectivity (Both halogens removed) start->p2 p3 Problem: Byproduct Formation start->p3 c1a Cause: Inactive Catalyst p1->c1a c1b Cause: Ineffective H Source p1->c1b c1c Cause: Low Temperature p1->c1c c2a Cause: Conditions Too Harsh p2->c2a c2b Cause: High Catalyst Loading p2->c2b c2c Cause: Overly Active System p2->c2c c3a Cause: Impure Reagents p3->c3a c3b Cause: Difficult Workup p3->c3b s1a Solution: Use Fresh Catalyst c1a->s1a s1b Solution: Change H Donor / Check H2 Line c1b->s1b s1c Solution: Increase Temperature c1c->s1c s2a Solution: Lower Temp & Pressure c2a->s2a s2b Solution: Reduce Catalyst Mol% c2b->s2b s2c Solution: Use Milder H Donor (e.g., Formate Salt) c2c->s2c s3a Solution: Verify SM Purity c3a->s3a s3b Solution: Filter via Celite / Optimize Washes c3b->s3b

Caption: A decision tree for troubleshooting dehalogenation reactions.

Experimental Protocols & Data

The choice of reaction conditions dictates the final product. Below are two distinct, reliable protocols for achieving either selective debromination or complete dehalogenation.

Dehalogenation Selectivity Pathway

The relative reactivity of the C-Br and C-Cl bonds governs the outcome of the reaction under controlled conditions.

selectivity_pathway SM 6-Bromo-2-chloro- 3-methoxy-4-methylpyridine P_deBr 2-Chloro-3-methoxy- 4-methylpyridine SM->P_deBr Favored Pathway (Mild Conditions) P_deCl 6-Bromo-3-methoxy- 4-methylpyridine SM->P_deCl Disfavored Pathway (High barrier) P_full 3-Methoxy- 4-methylpyridine P_deBr->P_full Harsh Conditions

Sources

Technical Support Center: 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile building block. By understanding the chemical nature of this compound, you can mitigate risks in your experimental workflows and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the handling, storage, and use of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Issue 1: Gradual Discoloration of the Compound During Storage

Q: My solid sample of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, which was initially off-white, has developed a yellowish or brownish tint over time. What could be the cause, and is the material still usable?

A: Discoloration is a common indicator of chemical degradation. For halogenated pyridines, this can be due to several factors, including sensitivity to light and air.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Photodecomposition Halogenated aromatic compounds can be susceptible to degradation upon exposure to UV light, leading to the formation of colored impurities.Store the compound in an amber vial or a container protected from light.[1]
Oxidation Exposure to air, particularly in the presence of light or trace metals, can lead to the oxidation of the pyridine ring or the methyl group, resulting in colored byproducts.Store the compound under an inert atmosphere (e.g., argon or nitrogen).
Trace Impurities The presence of residual solvents or catalysts from the synthesis process can sometimes promote degradation over time.If purity is critical, consider repurifying a small sample by recrystallization or column chromatography.

Is the material still usable?

The usability of the discolored material depends on the extent of degradation and the sensitivity of your downstream application. It is highly recommended to assess the purity of the material before use.

Issue 2: Inconsistent or Low Yields in Nucleophilic Substitution Reactions

Q: I am attempting a nucleophilic aromatic substitution (SNAr) on 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, but my yields are inconsistent. What factors could be affecting the reactivity?

A: The pyridine ring in this compound is electron-deficient, making it amenable to SNAr reactions. However, the presence of two different halogens (bromo and chloro) at positions that are both activated by the ring nitrogen can lead to competitive reactions.

Key Considerations for SNAr Reactions:

  • Reactivity of Halogens: In SNAr reactions, the rate is often influenced by the electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex. Therefore, the chloro group may be more reactive than the bromo group in this specific mechanism.[2]

  • Choice of Nucleophile: The nature of the nucleophile (hard vs. soft, steric bulk) can influence the regioselectivity of the attack.

  • Reaction Conditions: Temperature, solvent, and base are critical parameters that must be carefully optimized.

Troubleshooting Workflow for SNAr Reactions:

Caption: Troubleshooting workflow for SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For extended storage, keeping it under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.

Q2: Is this compound sensitive to acidic or basic conditions?

A: Yes. The pyridine nitrogen is basic and will react with acids to form a pyridinium salt, which can alter its solubility and reactivity. Strong acids may also cleave the methoxy ether bond. The compound is susceptible to nucleophilic attack by strong bases, which could lead to the displacement of the chloro or bromo groups.

Q3: What solvents are suitable for dissolving this compound?

A: 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is generally soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its solubility in non-polar solvents like hexanes is likely to be lower. It is expected to be insoluble in water.[3]

Q4: How can I assess the purity of my sample?

A: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity and detecting non-volatile impurities. A C18 reverse-phase column with a gradient of acetonitrile in water is a good starting point.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities and confirming the mass of the desired compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or major impurities.

Purity Assessment Workflow:

Caption: Workflow for assessing compound purity.

Q5: What are the likely degradation pathways for this molecule?

A: Based on the functional groups present, the following degradation pathways are plausible:

  • Nucleophilic displacement of the chloro or bromo groups by nucleophiles.

  • Acid-catalyzed cleavage of the methoxy group.

  • Oxidation of the pyridine ring to an N-oxide or the methyl group to a carboxylic acid.

  • Photodecomposition , particularly cleavage of the carbon-halogen bonds.

Understanding these potential pathways can help in designing robust experimental conditions and interpreting unexpected results.

References

  • Amole Biotech Co., Ltd. (2025, September 17). 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. Retrieved from a website providing chemical and physical properties.
  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
  • ChemUniverse. (n.d.). 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684].
  • PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine.
  • PubChem. (n.d.). 6-Bromo-2-chloro-3-methylpyridine.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methoxy-6-methylpyridine.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for cross-coupling reactions involving the versatile but challenging substrate, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine . This document is designed for researchers, chemists, and drug development professionals who are looking to functionalize this di-halogenated pyridine core. We will explore common challenges, provide catalyst and condition recommendations, and offer detailed troubleshooting advice in a practical question-and-answer format.

The unique structure of this substrate, featuring two distinct halogen atoms at the reactive C2 and C6 positions, presents a key challenge of chemoselectivity . Furthermore, as with many pyridine-containing molecules, the Lewis basic nitrogen atom can interact with the palladium catalyst, complicating the catalytic cycle—a phenomenon often referred to as "the 2-pyridyl problem".[1][2] This guide will equip you with the knowledge to navigate these issues effectively.

Part 1: Frequently Asked Questions (FAQs) - Experimental Design

This section addresses the primary questions you should consider before setting up your reaction.

Q1: Which position is more reactive, the C6-Bromo or the C2-Chloro?

Answer: The C6-Bromo position is significantly more reactive. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center.[3][4] The reactivity of carbon-halogen bonds for this step follows the general trend: C-I > C-Br > C-Cl.[5] Therefore, you can achieve selective cross-coupling at the C6-Bromo position by using milder reaction conditions (e.g., lower temperatures). Coupling at the less reactive C2-Chloro position typically requires more forcing conditions, such as higher temperatures and more electron-rich, bulky ligands to facilitate the more difficult oxidative addition.[6]

Q2: I want to perform a Suzuki-Miyaura coupling at the C6-Bromo position. What are the best starting conditions?

Answer: For a selective Suzuki-Miyaura coupling at the C6-Bromo site, the goal is to use conditions that activate the C-Br bond without activating the C-Cl bond. A good starting point would be a modern Pd(II) precatalyst with a bulky, electron-rich phosphine ligand.

  • Catalyst System: A G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3) is highly recommended as they efficiently form the active Pd(0) species.[6] Alternatively, a combination of Pd₂(dba)₃ and a suitable ligand can be used.

  • Ligand: XPhos or SPhos are excellent choices for coupling with heteroaryl halides. They possess the steric bulk and electron-donating properties needed to promote the catalytic cycle while mitigating catalyst inhibition by the pyridine nitrogen.[1]

  • Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often effective.[7] Stronger bases like NaOtBu could be used but may increase the risk of side reactions or double coupling if the temperature is not carefully controlled.

  • Solvent: A mixture of a non-polar solvent like dioxane or toluene with a small amount of water is standard for Suzuki reactions to help dissolve the inorganic base.[8] For substrates sensitive to protodeboronation, anhydrous conditions using a base like KF in dioxane may be beneficial.[9][10]

Q3: What catalyst system should I use for a Buchwald-Hartwig amination at the C6-Bromo position?

Answer: The choice of ligand for Buchwald-Hartwig amination is highly dependent on the amine coupling partner.[6][11] However, general conditions for selective amination at the C6-Bromo position can be recommended.

  • Catalyst System: Again, a palladacycle precatalyst like tBuXPhos Pd G3 or RuPhos Pd G4 offers high activity and reliability.[6]

  • Ligand (if not using a precatalyst):

    • For primary alkyl- or aryl-amines , BrettPhos is often a top performer.[6]

    • For secondary amines , RuPhos is a common and effective choice.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[6]

  • Solvent: Anhydrous, degassed toluene or dioxane are standard solvents for this reaction.

Q4: How can I achieve a subsequent coupling at the C2-Chloro position after functionalizing the C6-Bromo site?

Answer: Coupling at the C2-Chloro position is more challenging due to the stronger C-Cl bond and potential steric hindrance from the newly introduced group at C6. To achieve this second coupling, you will need to employ more forcing conditions.

  • Increase Temperature: Reactions involving aryl chlorides often require higher temperatures (e.g., 100-120 °C) to promote oxidative addition.[6]

  • Use a More Active Catalyst System: For aryl chlorides, highly electron-rich and bulky ligands are essential. Ligands like tBuXPhos or the use of N-heterocyclic carbene (NHC) ligands (e.g., IPr) can be effective for activating the C-Cl bond.[12]

  • Stronger Base: A stronger base might be necessary, but care must be taken to avoid decomposition of starting materials or products.

Part 2: Troubleshooting Guide

Even with optimized conditions, challenges can arise. This guide addresses common problems in a "Problem -> Possible Cause -> Solution" format.

Issue 1: Low or No Product Yield
  • Possible Cause A: Inactive Catalyst

    • Why it happens: The active Pd(0) species is not forming from the precatalyst, or it has decomposed. This can be due to poor quality reagents or exposure to oxygen.[6][13]

    • Solution:

      • Use a reliable precatalyst: Modern palladacycles (G3, G4) are generally more robust and efficient than older systems like Pd(OAc)₂/ligand.[6]

      • Ensure Anaerobic Conditions: Thoroughly degas your solvent by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Assemble the reaction under an inert atmosphere.[14]

      • Check Reagent Quality: Use fresh, high-purity palladium sources and ligands.

  • Possible Cause B: Inappropriate Ligand/Base Combination

    • Why it happens: The ligand is not suitable for the specific coupling type or substrate, or the base is not strong enough to facilitate a key step in the catalytic cycle (e.g., transmetalation in Suzuki, amine deprotonation in Buchwald-Hartwig).[6][11]

    • Solution:

      • Screen Ligands: If initial attempts fail, perform a small-scale screen with a panel of ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos).

      • Re-evaluate Base: For Suzuki reactions, ensure your base (e.g., K₃PO₄) is finely ground and dry. For Buchwald-Hartwig, ensure you are using a sufficiently strong base like NaOtBu.[6][14]

  • Possible Cause C: Protodeboronation of Boronic Acid (Suzuki Reaction)

    • Why it happens: The boronic acid reagent degrades via cleavage of the C-B bond before it can participate in the catalytic cycle. This is often accelerated by excess water or certain bases.[9][10]

    • Solution:

      • Use Anhydrous Conditions: Use dry solvents and consider a base that does not generate water, such as potassium fluoride (KF).

      • Use Boronate Esters: Pinacol (Bpin) or MIDA boronate esters are often more stable than the corresponding boronic acids.

Issue 2: Poor Chemoselectivity (Di-substituted Product Formation)
  • Possible Cause A: Reaction Conditions are too Harsh

    • Why it happens: The temperature is high enough or the reaction time is long enough to facilitate the slower oxidative addition at the C2-Chloro position after the C6-Bromo position has reacted.

    • Solution:

      • Lower the Temperature: Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction closely by TLC or LC-MS.

      • Reduce Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.

      • Use a Milder Base: A very strong base can sometimes promote unwanted reactivity. Consider switching from NaOtBu to Cs₂CO₃ or K₃PO₄.[6]

Issue 3: Formation of Side Products (Hydrodehalogenation or Homocoupling)
  • Possible Cause A: Catalyst Decomposition or Unwanted Side Reactions

    • Why it happens: Hydrodehalogenation (replacement of Br/Cl with H) or homocoupling of the coupling partners can occur when the catalytic cycle is inefficient or the catalyst decomposes to palladium black.[6]

    • Solution:

      • Optimize Catalyst Loading: Too much or too little catalyst can be detrimental. A loading of 1-3 mol% is typical.

      • Ensure Rigorous Inert Atmosphere: Oxygen can degrade the catalyst and ligands.

      • Check Reagent Purity: Impurities in the starting materials or solvents can interfere with the reaction.

Part 3: Protocols & Data Summaries

Data Presentation

The following table provides recommended starting conditions for achieving selective cross-coupling at the C6-Bromo position.

Reaction Type Coupling Partner Catalyst (mol%) Ligand Base (equiv.) Solvent Temp (°C)
Suzuki-Miyaura Arylboronic AcidXPhos Pd G3 (2%)(XPhos)K₃PO₄ (2.0)Dioxane/H₂O (10:1)80-100
Buchwald-Hartwig Primary AmineBrettPhos Pd G3 (2%)(BrettPhos)NaOtBu (1.4)Toluene90-110
Buchwald-Hartwig Secondary AmineRuPhos Pd G4 (2%)(RuPhos)NaOtBu (1.4)Toluene90-110
Sonogashira Terminal AlkynePd(PPh₃)₄ (3%) + CuI (5%)(PPh₃)Et₃N (3.0)THF50-65
Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C6-Bromo position of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Materials:

  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial, add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), XPhos Pd G3 (0.02 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and cycle between vacuum and an inert gas (Argon or N₂) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (in a 10:1 ratio, to make a 0.1 M solution with respect to the starting halide).

  • Reaction: Place the vial in a preheated oil bath or heating block set to 90 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Part 4: Visual Guides

Catalyst Selection Workflow

The following diagram outlines a decision-making process for selecting the appropriate reaction conditions based on the desired coupling site.

G sub Select Target Position on 6-Bromo-2-chloro-3-methoxy-4-methylpyridine c6_br Target: C6-Bromo (More Reactive Site) sub->c6_br Higher Reactivity c2_cl Target: C2-Chloro (Less Reactive Site) sub->c2_cl Lower Reactivity cond_c6 Standard Conditions: - Temp: 60-100 °C - Ligand: XPhos, SPhos, BrettPhos - Base: K3PO4, NaOtBu c6_br->cond_c6 cond_c2 Forcing Conditions: - (Requires prior C6 functionalization) - Temp: >100 °C - Ligand: tBuXPhos, NHCs (IPr) - Base: Stronger base may be needed c2_cl->cond_c2

Caption: Decision tree for targeting C6-Br vs. C2-Cl.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key steps involved in the palladium-catalyzed Suzuki-Miyaura reaction.

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both L₂Pd(II)(Aryl)(R') Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product Aryl-R' RedElim->Product ArylBr Aryl-Br ArylBr->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetal

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

  • D. J. C. Constable, C. Jimenez-Gonzalez, A. D. Curzons, et al. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. [Link]

  • J. T. L. Chittenden, M. R. M. Neville, A. J. P. White, et al. Ligand Redox Effects in the Synthesis, Electronic Structure, and Reactivity of an Alkyl-Alkyl Cross-Coupling Catalyst. Journal of the American Chemical Society. [Link]

  • S. G. Z. Aureliano, R. Ciriminna, F. M. Perna, et al. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • University of Strathclyde. Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Strathclyde Blogs. [Link]

  • WuXi AppTec. Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • A. L. S. Pereira, K. D. P. Fascio, F. A. S. Coelho, et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • ResearchGate. Coupling outcomes for pyridines. ResearchGate. [Link]

  • J. C. Vantourout, A. M. Bailey, S. D. G. Meyer, et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • J. C. H. Lee, E. R. M. Lobben, R. A. S. Taylor, et al. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. [Link]

  • M. Rickhaus. How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros. [Link]

  • T. Scattolin. Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]

  • The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. Reddit r/Chempros. [Link]

  • ResearchGate. Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. ResearchGate. [Link]

  • K. Billingsley, T. E. Barder, S. L. Buchwald. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • M. Hocek, M. Dvorakova. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

Sources

Technical Support Center: Navigating Reactions of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "6-Bromo-2-chloro-3-methoxy-4-methylpyridine" (CAS 1403764-97-5).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and troubleshooting of reactions involving this versatile substituted pyridine building block. While specific literature for this exact compound is limited, the principles and protocols outlined here are derived from extensive experience with structurally analogous dihalopyridines and foundational knowledge of palladium-catalyzed cross-coupling reactions.

Core Compound Properties

PropertyValue
CAS Number 1403764-97-5[1]
Molecular Formula C₇H₇BrClNO[1]
Molecular Weight 236.5 g/mol [1]
Purity (Typical) ≥97%[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order of the halogen atoms in "6-Bromo-2-chloro-3-methoxy-4-methylpyridine" in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond at the 6-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition of the palladium(0) catalyst, often the rate-determining step of the catalytic cycle. This inherent reactivity difference allows for selective functionalization at the 6-position while leaving the 2-chloro substituent intact for subsequent transformations.

Q2: Can I perform a reaction at the 2-chloro position?

A2: Yes, but it requires more forcing reaction conditions. After selectively reacting at the 6-bromo position, the 2-chloro position can be functionalized. This typically necessitates higher temperatures, longer reaction times, and potentially a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands) to facilitate the more challenging oxidative addition to the stronger C-Cl bond.

Q3: What are the primary safety precautions I should take when handling this compound?

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions with "6-Bromo-2-chloro-3-methoxy-4-methylpyridine".

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 6-bromo-2-chloro-3-methoxy-4-methylpyridine.

Root Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen.

    • Solution: Ensure all solvents are properly degassed and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Purge the reaction mixture with the inert gas for 10-15 minutes before adding the catalyst.

  • Insufficient Base Strength or Solubility: The base is crucial for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig reactions.

    • Solution: For Suzuki reactions, consider using a stronger base like K₃PO₄ or Cs₂CO₃, which often have better solubility in common reaction solvents. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

  • Ligand Issues: The chosen phosphine ligand may not be optimal for the specific transformation.

    • Solution: For Suzuki couplings with heteroaryl chlorides, bulky, electron-rich ligands like SPhos or XPhos can be effective. For Buchwald-Hartwig aminations, ligands such as BINAP or DPPF are often used. Screening a small panel of ligands can identify the best performer.

Problem 2: Formation of Significant Side Products

Symptoms: Multiple spots are observed on the TLC plate, or LC-MS analysis reveals masses corresponding to known side products.

Common Side Products & Mitigation Strategies:

  • Homocoupling of the Boronic Acid (Suzuki Reaction): This results in a biaryl product derived from the boronic acid coupling with itself.

    • Causality: Often caused by the presence of oxygen, which can facilitate this side reaction.

    • Solution: Rigorous degassing of solvents and maintaining an inert atmosphere are critical. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help favor the desired cross-coupling.

  • Protodeboronation (Suzuki Reaction): The boronic acid is replaced by a hydrogen atom.

    • Causality: Can occur in the presence of water and base, especially at elevated temperatures.

    • Solution: Use anhydrous solvents and consider a "slow-release" strategy with boronate esters (e.g., MIDA boronates) if protodeboronation is a persistent issue.

  • Dehalogenation: The bromo or chloro substituent is replaced by a hydrogen atom.

    • Causality: Can be a side reaction in the presence of a hydrogen source (e.g., solvent, water) and the palladium catalyst.

    • Solution: Ensure all reagents and solvents are anhydrous. If the reaction requires a protic solvent, minimizing the reaction time and temperature can help.

Problem 3: Difficult Purification and Catalyst Removal

Symptoms: The purified product is contaminated with a persistent colored impurity (often black or grey), or the product co-elutes with byproducts during column chromatography.

Solutions:

  • Palladium Residue Removal: Residual palladium can make the product appear dark and can interfere with subsequent reactions or biological assays.

    • Aqueous Workup: After quenching the reaction, dilute with an organic solvent and wash with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate.

    • Filtration: Pass the crude reaction mixture through a pad of Celite® or silica gel before concentration. This can effectively remove a significant portion of the palladium black.

    • Scavenger Resins: For high-purity requirements, the product solution can be treated with a scavenger resin functionalized with thiols or other palladium-binding groups.

  • Chromatography Optimization:

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).

    • Acid/Base Wash: If the product is basic (as pyridines are), an acid-base extraction can be a powerful purification tool. Dissolve the crude material in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer with a base like NaOH or Na₂CO₃ and extract the purified product back into an organic solvent.

Experimental Workflow & Protocols

The following is a representative, generalized protocol for a Suzuki-Miyaura coupling reaction with 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. Note: This is a starting point and may require optimization.

Protocol: Selective Suzuki-Miyaura Coupling at the 6-Position

Materials:

  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

General Reaction and Workup Flow

G cluster_0 Reaction Phase cluster_1 Workup & Purification A 1. Combine Reactants (Pyridine, Boronic Acid, Base, Catalyst) B 2. Add Degassed Solvent A->B C 3. Heat under Inert Atmosphere B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Cool & Quench (Add Water) D->E Reaction Complete F 6. Liquid-Liquid Extraction (e.g., Ethyl Acetate) E->F G 7. Wash Organic Layer (Water, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J Pure Product I->J

Caption: General workflow for Suzuki-Miyaura reactions.

Troubleshooting Decision Tree

G Start Reaction Issue? Q1 Low Conversion? Start->Q1 Q2 Side Products? Start->Q2 Q3 Purification Difficulty? Start->Q3 A1 Check Inert Atmosphere Q1->A1 Yes B1 Homocoupling? -> Improve Degassing Q2->B1 Yes C1 Pd Contamination? -> Use Scavenger Q3->C1 Yes A2 Increase Base Strength A1->A2 A3 Screen Ligands A2->A3 B2 Dehalogenation? -> Use Anhydrous Solvents B1->B2 C2 Co-elution? -> Optimize Chromatography C1->C2

Caption: Decision tree for troubleshooting common reaction issues.

References

  • Fisher Scientific. Safety Data Sheet: 3-Bromo-4-methylpyridine. (2010).
  • Sigma-Aldrich. Safety Data Sheet: 2-Bromo-4-methylanisole. (2024).
  • Fisher Scientific. Safety Data Sheet: 5-Bromo-6-chloro-2-picoline. (2009).
  • ChemUniverse. 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684]. Available at: [Link].

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Validation & Comparative

A Senior Application Scientist's Guide to the Definitive NMR Analysis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, halogenated and substituted pyridines are foundational building blocks.[1] Their precise structural characterization is not merely an academic exercise; it is a critical checkpoint that underpins all subsequent research and development efforts. The compound 6-Bromo-2-chloro-3-methoxy-4-methylpyridine presents a classic analytical challenge: a multi-substituted aromatic system where the exact arrangement of functional groups dictates its reactivity and biological activity.

This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural elucidation of this molecule. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a multi-faceted NMR approach provides a self-validating and definitive structural proof.

Part 1: Predictive Analysis via 1D NMR (¹H and ¹³C)

The first step in any structural elucidation is to perform standard one-dimensional ¹H and ¹³C NMR experiments. Based on established principles of substituent effects on chemical shifts in pyridine rings, we can predict the expected spectra.[2][3][4] The solvent choice is critical, as it can influence chemical shifts; deuterated chloroform (CDCl₃) is a common starting point for small organic molecules, but other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on solubility.[5][6][7][8]

¹H NMR Spectroscopy: The Initial Blueprint

The molecule has three distinct proton environments: a single aromatic proton, a methoxy group, and a methyl group.

  • Aromatic Proton (H-5): This proton is a singlet, as there are no adjacent protons for J-coupling. Its chemical shift will be significantly downfield due to the anisotropic effect of the aromatic ring and the deshielding influence of the electronegative nitrogen atom and adjacent halogen substituents.

  • Methoxy Protons (-OCH₃): This will be a sharp singlet integrating to three protons. Its position is characteristic of methoxy groups attached to an aromatic ring.

  • Methyl Protons (-CH₃): This will also be a sharp singlet integrating to three protons, found in the typical region for a methyl group attached to an sp² carbon.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm) in CDCl₃MultiplicityIntegrationRationale
H-57.5 - 7.9Singlet (s)1HLocated on an electron-deficient pyridine ring between two carbons bearing electron-withdrawing groups.
-OCH₃3.9 - 4.2Singlet (s)3HTypical range for a methoxy group on a substituted pyridine ring.
-CH₃2.3 - 2.6Singlet (s)3HStandard chemical shift for a methyl group attached to an aromatic system.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will reveal all seven unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the nitrogen heteroatom and the electron-donating/withdrawing nature of the substituents.[3][9][10][11]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm) in CDCl₃Rationale for Chemical Shift
C-2150 - 155Attached to electronegative Nitrogen and Chlorine; significantly deshielded.
C-3155 - 160Attached to electronegative Oxygen (methoxy group); highly deshielded.
C-4135 - 140Attached to a methyl group and adjacent to substituted carbons.
C-5125 - 130The only carbon attached to a proton; its shift is influenced by adjacent carbons.
C-6140 - 145Attached to electronegative Nitrogen and Bromine; significantly deshielded.
-OCH₃55 - 60Typical range for a methoxy carbon.
-CH₃15 - 20Typical range for a methyl carbon attached to an aromatic ring.

While 1D NMR provides a strong foundation, the assignments, particularly for the quaternary (non-protonated) carbons (C-2, C-3, C-4, C-6), remain hypothetical. To confirm these assignments and thus the overall structure, we must turn to two-dimensional NMR techniques.[12][13][14]

Part 2: Unambiguous Assignment with 2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for resolving structural ambiguities by revealing correlations between nuclei through bonds.[15][16] For this molecule, a combination of HSQC and HMBC experiments is the most efficient strategy.

Workflow for Definitive Structural Elucidation

The logical flow of the analysis involves using the easily identifiable proton signals as starting points to map out the entire carbon skeleton and confirm the substituent positions.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1 ¹H NMR (Identify H-5, -OCH₃, -CH₃) C13 ¹³C NMR (Identify all 7 Carbons) HSQC HSQC (Connect Protons to Directly Attached Carbons) H1->HSQC Assign C-5, -OCH₃, -CH₃ HMBC HMBC (Connect Protons to Carbons 2-3 Bonds Away) C13->HMBC HSQC->HMBC Use Confirmed Signals as Starting Points Final Definitive Structure Confirmation HMBC->Final Assign Quaternary Carbons (C-2, C-3, C-4, C-6) & Verify Connectivity

Caption: Integrated workflow for the structural analysis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the first crucial 2D experiment. It correlates proton signals with the signals of the carbons to which they are directly attached (¹JCH coupling).[15][17][18][19][20][21] In our case, the HSQC spectrum will show three cross-peaks, definitively linking:

    • The aromatic proton signal (H-5) to its carbon signal (C-5).

    • The methoxy proton signal to the methoxy carbon signal.

    • The methyl proton signal to the methyl carbon signal. This experiment validates three of the seven carbon assignments instantly and with high confidence.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this specific problem. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH couplings).[18][20][22][23][24][25] By observing these long-range correlations, we can piece together the molecular puzzle and assign the previously ambiguous quaternary carbons.

    Expected Key HMBC Correlations:

    • From H-5 (aromatic proton): We expect to see cross-peaks to C-3, C-4, and C-6, confirming their positions relative to H-5.

    • From -CH₃ (methyl protons): Correlations should be observed to C-3, C-5, and the quaternary C-4 to which the methyl group is attached.

    • From -OCH₃ (methoxy protons): A strong correlation will be seen to C-3, confirming the position of the methoxy group.

The network of these HMBC correlations provides overlapping, self-validating evidence that confirms the entire connectivity of the pyridine ring and its substituents. For example, both the H-5 and the methyl protons show a correlation to C-3, unequivocally placing them on adjacent carbons.

Part 3: Comparison with Alternative Analytical Techniques

While NMR is exceptionally powerful, it's important to understand its place alongside other common structural elucidation techniques.

Table 3: Comparison of Analytical Techniques for Structural Elucidation

Technique Information Provided Strengths Weaknesses
NMR Spectroscopy Detailed atomic connectivity, 3D spatial arrangements (via NOESY), dynamic information. Provides a complete solution-state structure.Non-destructive; provides unparalleled detail about the carbon-hydrogen framework; can distinguish between isomers.[14]Requires relatively larger sample amounts (mg scale); can be insensitive for certain nuclei; requires soluble samples.
Mass Spectrometry (MS) Precise molecular weight, elemental composition (High-Res MS), and fragmentation patterns.[26][27]Extremely high sensitivity (μg to ng); rapid analysis; confirms molecular formula.[28][29][30]Does not provide direct connectivity information; cannot distinguish between isomers that have the same mass and similar fragmentation.
X-ray Crystallography Absolute three-dimensional atomic coordinates in the solid state.[31]Considered the "gold standard" for unambiguous structure determination; provides precise bond lengths and angles.[32][33][34]Requires a single, well-ordered crystal of sufficient size and quality, which can be difficult or impossible to grow.[35] The solid-state structure may not perfectly represent the solution-state conformation.

Part 4: Experimental Protocol: A Self-Validating Approach

This protocol outlines the steps for a comprehensive NMR analysis.

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

2. Data Acquisition (on a 500 MHz Spectrometer):

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Acquire at least 1024 scans, as ¹³C is an insensitive nucleus.

  • gHSQC (Gradient-Selected HSQC): Use a standard pulse program optimized for a one-bond ¹JCH coupling of 145 Hz. Acquire 256 increments in the indirect dimension (F1) with 8 scans per increment.

  • gHMBC (Gradient-Selected HMBC): Use a standard pulse program optimized for long-range couplings. A crucial choice here is the long-range coupling delay, typically optimized for 8 Hz. This value effectively highlights 2- and 3-bond correlations. Acquire 256 increments in F1 with 16 scans per increment.

3. Data Processing and Analysis:

  • Apply Fourier transformation to all acquired data. Phase correct the 1D spectra and reference the TMS peak to 0.00 ppm for ¹H and ¹³C.

  • Process the 2D spectra using appropriate window functions (e.g., sine-bell).

  • Analysis Logic: a. Assign the proton signals in the ¹H spectrum based on chemical shift, multiplicity, and integration. b. Use the HSQC spectrum to assign the protonated carbons (C-5, -OCH₃, -CH₃). c. Systematically analyze the HMBC spectrum. Start with the assigned proton signals (H-5, -OCH₃, -CH₃) and list all observed long-range correlations to carbon atoms. d. Use the network of correlations to assign the remaining quaternary carbons. The structure is confirmed when all observed correlations are consistent with the proposed arrangement and no correlations contradict it.

By following this hierarchical approach, from the simple 1D spectra to the complex correlation networks of the 2D experiments, the structure of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine can be determined with the highest degree of scientific confidence.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved January 20, 2026, from [Link]

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  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved January 20, 2026, from [Link]

  • Chemistry For Everyone. (2025, August 12). What Is HSQC NMR?. YouTube. Retrieved January 20, 2026, from [Link]

  • Chemistry For Everyone. (2025, August 5). What Is COSY NMR?. YouTube. Retrieved January 20, 2026, from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved January 20, 2026, from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved January 20, 2026, from [Link]

  • METRIC - Office of Research and Innovation. (n.d.). Small Molecule X-ray Crystallography. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved January 20, 2026, from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved January 20, 2026, from [Link]

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  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved January 20, 2026, from [Link]

  • Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved January 20, 2026, from [Link]

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  • SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 20, 2026, from [Link]

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  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved January 20, 2026, from [Link]

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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the unequivocal identification of molecular structure is paramount. This guide provides an in-depth analysis of the mass spectrometric behavior of the substituted pyridine derivative, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. We will explore the expected fragmentation patterns under different ionization techniques, compare its mass spectrometric analysis with alternative analytical methods, and provide detailed experimental protocols to empower researchers in their analytical endeavors.

Chemical Profile: 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Before delving into its mass spectrometric fingerprint, a foundational understanding of the target molecule is essential.

PropertyValueSource
Molecular Formula C₇H₇BrClNO[1]
Molecular Weight 236.494 g/mol [2]
CAS Number 1403764-97-5[1]

The presence of both bromine and chlorine atoms is a key structural feature that will profoundly influence its mass spectrum, primarily due to their distinct isotopic distributions.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is a critical first step in any mass spectrometry experiment, directly impacting the nature and extent of fragmentation. For a small, relatively stable molecule like 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, two primary techniques warrant consideration: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Approach for Structural Detail

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive and often complex fragmentation.[3] This is invaluable for structural elucidation as the fragmentation pattern serves as a molecular fingerprint.

Electrospray Ionization (ESI): The Soft Touch for Molecular Ion Confirmation

In contrast, ESI is a "soft" ionization method that typically imparts less energy to the analyte, resulting in minimal fragmentation and a prominent molecular ion peak.[3] This is particularly useful for confirming the molecular weight of the compound.

The logical workflow for analyzing a novel compound like 6-Bromo-2-chloro-3-methoxy-4-methylpyridine would involve both techniques to gain complementary information.

Caption: A typical mass spectrometry workflow for a novel compound.

Decoding the Fragments: Predicted Mass Spectrum of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

While an experimental spectrum is not publicly available, we can predict the key fragmentation pathways based on established principles of mass spectrometry and the known behavior of similar compounds.

The Isotopic Signature: A Telltale Sign of Halogens

The most striking feature of the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic cluster of peaks.[4][5]

The presence of one bromine and one chlorine atom will result in a complex isotopic pattern for any fragment containing both halogens. The molecular ion region should display peaks at M, M+2, and M+4, with relative intensities dictated by the combined probabilities of the isotopic compositions.[6]

Ionm/zExpected Relative Abundance
[C₇H₇⁷⁹Br³⁵ClNO]⁺235Major
[C₇H₇⁸¹Br³⁵ClNO]⁺ / [C₇H₇⁷⁹Br³⁷ClNO]⁺237Prominent
[C₇H₇⁸¹Br³⁷ClNO]⁺239Minor
Predicted Fragmentation Pattern (EI-MS)

Under the high-energy conditions of EI-MS, the molecular ion will undergo a series of fragmentation reactions. The following pathways are predicted based on the structure of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the methoxy group, leading to a stable cation.

  • Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond is a probable event.

  • Loss of a Bromine Radical (•Br): Similarly, cleavage of the C-Br bond will occur.

  • Loss of a Methoxy Radical (•OCH₃): The entire methoxy group can be lost.

  • Loss of Carbon Monoxide (CO): Following the loss of a methyl radical, the resulting ion can expel a molecule of carbon monoxide.

  • Ring Fragmentation: At higher energies, the pyridine ring itself can fragment, leading to a variety of smaller charged species.

Fragmentation_Pathway M [C₇H₇BrClNO]⁺ m/z 235/237/239 F1 [M - CH₃]⁺ m/z 220/222/224 M->F1 - •CH₃ F2 [M - Cl]⁺ m/z 200/202 M->F2 - •Cl F3 [M - Br]⁺ m/z 156/158 M->F3 - •Br F4 [M - OCH₃]⁺ m/z 204/206/208 M->F4 - •OCH₃ F5 [M - CH₃ - CO]⁺ m/z 192/194/196 F1->F5 - CO

Caption: Predicted EI fragmentation of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Alternative Analytical Techniques: A Comparative Analysis

While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization.

TechniquePrincipleAdvantages for this AnalyteLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds before mass analysis.Excellent for separating isomers and impurities. Provides both retention time and mass spectral data for high confidence identification.Requires the analyte to be thermally stable and volatile.
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid phase.Suitable for less volatile or thermally labile compounds. Can be coupled with MS (LC-MS) for enhanced specificity.May require method development to achieve optimal separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atoms.Unambiguously determines the connectivity of atoms and the overall structure.Less sensitive than mass spectrometry.
Elemental Analysis Determines the elemental composition of a sample.Confirms the empirical formula.Does not provide structural information.

Experimental Protocols

Protocol 1: GC-MS Analysis

Objective: To obtain the EI mass spectrum and chromatographic separation of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Analyze the total ion chromatogram to identify the peak corresponding to the analyte. Extract the mass spectrum for this peak and interpret the fragmentation pattern.

Protocol 2: ESI-MS Analysis

Objective: To confirm the molecular weight of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Instrumentation:

  • Mass spectrometer with an ESI source. Can be a standalone instrument or coupled to an HPLC system.

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a solvent compatible with ESI, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Infusion (Direct Injection):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (low enough to minimize in-source fragmentation).

    • Desolvation Gas Flow: 600-800 L/hr.

    • Desolvation Temperature: 350-450 °C.

    • Mass Range: Scan from m/z 100 to 400.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 236, 238, and 240, exhibiting the characteristic isotopic pattern for one bromine and one chlorine atom.

Conclusion

The mass spectrometric analysis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine provides a wealth of structural information. By employing a combination of hard (EI) and soft (ESI) ionization techniques, researchers can confidently determine its molecular weight and deduce its structure through the interpretation of its characteristic isotopic patterns and fragmentation pathways. When integrated with other analytical techniques such as GC-MS, HPLC, and NMR, a complete and unambiguous characterization of this important chemical entity can be achieved. This guide serves as a foundational resource for scientists navigating the analytical challenges in drug discovery and chemical synthesis.

References

  • ChemUniverse. 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684]. [Link]

  • Shanghai Amole Biotechnology Co., Ltd. 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. [Link]

  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • de Hoffmann, E., & Stroobant, V. (2007).
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  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

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A Comparative Guide to the Reactivity of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine and Other Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The functionalization of this heterocycle through reactions like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) is fundamental to modern drug discovery. Dihalopyridines, in particular, serve as versatile building blocks, allowing for sequential and site-selective modifications.

This guide provides an in-depth technical comparison of the reactivity of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine , a highly substituted and synthetically valuable intermediate, against other common halopyridines. We will explore the underlying electronic and steric principles that govern its reactivity, provide supporting experimental data from the literature, and present detailed protocols for its selective functionalization. This analysis is designed to equip researchers, chemists, and drug development professionals with the predictive understanding needed for rational synthesis design.

Theoretical Framework: Decoding Halopyridine Reactivity

The reactivity of a substituted halopyridine is not governed by a single factor but is rather a complex interplay of the halogen's identity, its position on the ring, and the electronic influence of other substituents.

The Dual Nature of Halogen Reactivity

In the two most common transformations of halopyridines, the relative reactivity of the halogens follows opposing trends.

  • Palladium-Catalyzed Cross-Coupling Reactions: In cornerstone reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[2][3] The facility of this step is inversely proportional to the C-X bond dissociation energy. Consequently, the reactivity trend is: I > Br > Cl > F .[4][5] Bromopyridines are therefore significantly more reactive than their chloro-analogs, often requiring milder conditions and achieving higher yields.[3][6]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring to form a negatively charged intermediate (a Meisenheimer complex).[7][8] The stability of this intermediate and the ability of the halogen to act as a leaving group are key. The reactivity is governed by the electronegativity of the halogen, which makes the attached carbon more electrophilic and stabilizes the intermediate. The typical leaving group ability follows the trend: F > Cl > Br > I .[9] Therefore, chloropyridines are generally more reactive than bromopyridines in SNAr reactions.[10]

Influence of Substituent Position and Electronics

The pyridine nitrogen atom makes the ring electron-deficient, particularly at the C2 (α) and C4 (γ) positions. These positions are thus intrinsically activated towards nucleophilic attack.[7][11][12]

  • For Cross-Coupling: Halogens at the C2 and C4/C6 positions are generally more reactive towards oxidative addition than those at C5.[4][11]

  • For SNAr: The reaction is strongly favored when the leaving group is at the C2 or C4 position, as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[7]

The substituents on 6-Bromo-2-chloro-3-methoxy-4-methylpyridine —an electron-donating methoxy group (-OCH₃) and a weakly electron-donating methyl group (-CH₃)—increase the electron density of the pyridine ring relative to an unsubstituted pyridine.[1] This can slightly decrease the overall reactivity towards both oxidative addition and nucleophilic attack compared to pyridines bearing electron-withdrawing groups. However, their primary influence is on the regioselectivity of these reactions.

Comparative Reactivity Analysis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

The key to strategically using this molecule lies in its predictable site-selectivity, which stems from the orthogonal reactivity of its two halogen atoms.

Site-Selectivity in Palladium-Catalyzed Cross-Coupling

The C-Br bond (~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol), making the bromine at the C6 position the primary site of reaction in palladium-catalyzed cross-couplings.[2] This allows for the selective functionalization of the C6 position while leaving the C2-chloro group intact for subsequent transformations. This chemoselectivity is a well-established principle for dihalopyridines where different halogens are present.[13][14]

G

Site-Selectivity in Nucleophilic Aromatic Substitution (SNAr)

Conversely, for SNAr reactions, the C2 position is the more reactive site. Both the C2 and C6 positions are activated by the ring nitrogen. However, the C-Cl bond is associated with a better leaving group ability than C-Br in the context of a rate-determining nucleophilic attack.[9] Therefore, nucleophiles will preferentially displace the chloride at the C2 position, leaving the C6-bromo group available for other reactions, such as a subsequent cross-coupling.

G

Quantitative Data and Comparative Performance

Direct, side-by-side quantitative comparisons for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine are not extensively published. However, the expected reactivity can be reliably inferred from extensive data on analogous systems.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

This table illustrates the general principle that bromopyridines are more reactive than chloropyridines, often requiring less active catalysts or milder conditions.

Aryl HalideCoupling PartnerCatalyst SystemBaseConditionsYield (%)Reference
2-Bromopyridine derivativeArylboronic acidPd₂(dba)₃ / P(o-tol)₃K₂CO₃Toluene/H₂O, 100°C, 12h~80-95[10]
2-Chloropyridine derivativePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O, 100°C, 18h~70-90[10]
5-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Na₂CO₃Toluene/EtOH/H₂OSelective for C-Br[14]
3-Bromo-2-chloropyridineArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O, 90°C, 4-12hSelective for C-Br[13]

Analysis: The data consistently shows that the C-Br bond is preferentially targeted in Suzuki couplings of bromo-chloro-pyridines.[13][14] While advanced catalyst systems (e.g., using bulky, electron-rich ligands like SPhos) can effectively couple less reactive aryl chlorides, the C-Br bond will almost always react first under competitive conditions.[2][10]

Table 2: Comparative Reactivity in Buchwald-Hartwig Amination

A similar trend is observed in C-N bond formation, where the reactivity of the C-Br bond facilitates coupling under milder conditions.

Aryl HalideAmineCatalyst SystemBaseConditionsYield (%)Reference
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene, 80°C55-98[15]
2,6-DichloropyridineAminothiophenePd(OAc)₂ / XantphosCs₂CO₃Toluene, 110°CLower vs. Bromo/Iodo[16]
Aryl BromidesPrimary/Secondary AminesPd₂(dba)₃ / BINAPNaOtBuTolueneGenerally high[17]

Analysis: Buchwald-Hartwig amination of chloropyridines is feasible but often requires more robust catalyst systems and higher temperatures compared to bromopyridines.[15][16] The pyridine nitrogen itself can act as a ligand and inhibit the palladium catalyst, a challenge that is more pronounced with less reactive substrates like chloropyridines.[18]

Experimental Protocols

The following protocols are generalized procedures that serve as excellent starting points for the selective functionalization of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Bromo Position

This protocol is designed to selectively couple an arylboronic acid at the more reactive C-Br bond.

G start Reaction Setup step1 To a dry Schlenk tube, add: - 6-Bromo-2-chloro...pyridine (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd(PPh₃)₄ (0.05 equiv) - K₂CO₃ (2.0 equiv) start->step1 step2 Evacuate and backfill tube with inert gas (e.g., Argon) 3x step1->step2 step3 Add degassed solvents via syringe (e.g., Toluene/H₂O 4:1) step2->step3 step4 Reaction Execution step3->step4 step5 Heat reaction at 90°C with vigorous stirring for 4-12 hours step4->step5 step6 Monitor progress by TLC or LC-MS step5->step6 step7 Work-up & Purification step6->step7 step8 Cool to RT, dilute with Ethyl Acetate step7->step8 step9 Wash with H₂O, then brine step8->step9 step10 Dry organic layer (Na₂SO₄), filter, and concentrate under vacuum step9->step10 end Purify crude product via column chromatography step10->end

Methodology:

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03-0.05 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[13]

  • Inerting: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 4:1 Toluene/Water or 1,4-Dioxane/Water, via syringe.[2]

  • Execution: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the 6-aryl-2-chloro-3-methoxy-4-methylpyridine.[2]

Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

This protocol targets the C2-chloro position with an amine nucleophile, leveraging its higher reactivity in SNAr.

Methodology:

  • Reaction Setup: In a sealable reaction vial, combine 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv) and the desired amine (1.5-2.0 equiv). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equiv).

  • Solvent Addition: Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[13]

  • Execution: Seal the vial tightly and heat in a preheated oil bath at 100-140 °C. SNAr reactions on pyridine rings often require elevated temperatures to overcome the activation energy associated with disrupting the ring's aromaticity.[13][19]

  • Monitoring: Stir the reaction for 6-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography to isolate the 2-amino-6-bromo-3-methoxy-4-methylpyridine product.

Conclusion

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a highly versatile building block whose reactivity is governed by well-established chemical principles. Its utility stems from the orthogonal reactivity of its two halogen substituents.

  • In palladium-catalyzed cross-coupling reactions , the C6-bromo position is the overwhelmingly favored site of reaction due to the lower C-Br bond dissociation energy.

  • In nucleophilic aromatic substitution (SNAr) , the C2-chloro position is the more reactive site, activated by the ring nitrogen and benefiting from the superior leaving group ability of chloride in this mechanism.

This predictable chemoselectivity allows for the stepwise and site-specific introduction of diverse functionalities, making this reagent a powerful tool for constructing complex molecular architectures in pharmaceutical and materials science research. By carefully selecting the reaction type—cross-coupling versus SNAr—researchers can precisely control which position of the pyridine core is modified, enabling efficient and strategic synthetic planning.

References

  • Powers, D. C., & Ritter, T. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 10(15), 8418–8428. Available at: [Link]

  • TMP Chem. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Willans, C. E., & Hardie, M. J. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 59(31), 12768-12772. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2011). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Synthetic Communications, 41(15), 2279-2288. Available at: [Link]

  • TMP Chem. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]

  • Wheeler, K. A., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(33), 6608–6616. Available at: [Link]

  • Zhou, J., et al. (2010). Palladium-Catalyzed Highly Regioselective 2-alkynylation of 2,x-Dihalopyridines. Tetrahedron Letters, 51(48), 6334-6337. Available at: [Link]

  • Um, I.-H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 9(17), 5969-5975. Available at: [Link]

  • Aydin, F., et al. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(5), 3664-3679. Available at: [Link]

  • White, T. A., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 59(17), 12437–12447. Available at: [Link]

  • Barluenga, J., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Chemistry – A European Journal, 13(24), 6794-6800. Available at: [Link]

  • Procter, D. J., et al. (2016). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 138(12), 4026–4035. Available at: [Link]

  • Nucleophilic aromatic substitution. (2023, December 1). In Wikipedia. [Link]

  • Nucleophilic aromatic substitution. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Buchwald–Hartwig amination. (2023, November 18). In Wikipedia. [Link]

  • Ballester, P., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(3), 547-551. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Zhang, W., et al. (2024). Triborane (B₃H₇)-mediated regioselective substitution reactions of pyridine derivatives. Chemical Science, 15, 8734-8740. Available at: [Link]

  • Baati, R., & Brown, R. C. D. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(39), 9814-9817. Available at: [Link]

  • Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(7), 1510-1520. Available at: [Link]

  • Denton, J. L., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6513. Available at: [Link]

  • Sonogashira coupling. (2023, December 10). In Wikipedia. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

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  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4440-4445. Available at: [Link]

  • Kou, S., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(16), 6033–6039. Available at: [Link]

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  • Chen, Y., et al. (2010). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. Steroids, 75(12), 959-965. Available at: [Link]

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A Computational and Comparative Guide to the Reactivity of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted chemical reactivity of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, a highly functionalized heterocyclic building block. In the absence of extensive published experimental data on this specific molecule, this document leverages established principles of physical organic chemistry and computational modeling to forecast its behavior in key synthetic transformations. We will compare its reactivity profile with related halopyridines, offering a predictive framework for its strategic use in the synthesis of complex molecular architectures.

Part I: The Electronic Landscape of a Polysubstituted Pyridine

The reactivity of any aromatic system is fundamentally governed by its electronic distribution. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which significantly influences the regioselectivity of various reactions. This effect is most pronounced at the α (2, 6) and γ (4) positions, rendering them susceptible to nucleophilic attack.[1][2]

In 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, this intrinsic property is further modulated by a complex interplay of inductive and resonance effects from five distinct substituents:

  • Nitrogen Atom: The primary electron-withdrawing feature, activating the α-positions (C2 and C6).

  • Halogens (C2-Cl, C6-Br): Both are electronegative and exert a strong electron-withdrawing inductive effect (-I), further increasing the electrophilicity of the carbons to which they are attached.

  • Methoxy Group (C3-OMe): This group has a dual role. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is also a powerful electron-donating group through resonance (+R) by donating a lone pair to the ring. Its position at C3 will influence the adjacent C2 and C4 positions.

  • Methyl Group (C4-Me): An electron-donating group through induction (+I) and hyperconjugation, slightly increasing electron density at the C4 position.

The confluence of these effects creates a unique electronic landscape, priming the C2 and C6 positions as the primary sites for chemical transformation. The critical question for the synthetic chemist is one of selectivity: which of these two positions is more reactive, and under what conditions?

Part II: A Computational Framework for Predicting Reactivity

To dissect the subtle differences in reactivity between the C2-Cl and C6-Br positions, we employ Density Functional Theory (DFT), a powerful computational tool for modeling electronic structure. A typical workflow for such an analysis provides quantitative metrics to guide synthetic strategy.

Workflow for Computational Reactivity Analysis

G mol Input Molecule: 6-Bromo-2-chloro-3-methoxy- 4-methylpyridine dft Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311G(d,p)) mol->dft esp Electrostatic Potential (ESP) Map dft->esp fmo Frontier Molecular Orbitals (HOMO/LUMO Energy) dft->fmo charges Partial Atomic Charges (e.g., NBO, Mulliken) dft->charges xcoupling Cross-Coupling Selectivity (Bond Dissociation Energy) dft->xcoupling snar S(N)Ar Site Selectivity (LUMO energy, ESP, Charges) esp->snar fmo->snar charges->snar

Caption: Computational workflow for predicting site selectivity.

Key Computational Descriptors:
  • Electrostatic Potential (ESP): Visualizes the charge distribution on the molecule's surface. Regions of strong positive potential (blue) indicate electrophilic sites prone to nucleophilic attack. For our target molecule, the most positive potentials are expected to be localized on the C2 and C6 carbons.

  • LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy signifies a greater propensity to accept electrons from a nucleophile.[2] The overall LUMO energy of the molecule indicates its general reactivity towards nucleophiles, while the spatial distribution (LUMO map) shows which atoms will be attacked.

  • Partial Atomic Charges: Quantifies the electrophilicity of each atom. A higher positive charge on a carbon atom suggests it is a more favorable site for nucleophilic attack.

Part III: Comparative Reactivity Analysis

We will now apply this theoretical framework to predict the outcome of two major classes of reactions pivotal in modern drug discovery: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on electron-deficient rings proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[3] The rate-determining step is typically the initial nucleophilic attack.[1]

Prediction: Both the C2 and C6 positions are highly activated. However, in SNAr, the reactivity is governed more by the electrophilicity of the carbon center than the leaving group's ability. The C-Cl bond is more polar and chlorine is more electronegative than bromine. This generally makes the chloro-substituted position more susceptible to the initial nucleophilic attack.[4] Therefore, we predict that the C2-Cl position will be preferentially substituted in an SNAr reaction.

Comparative Data for Analogous Systems:

Aryl HalideNucleophileConditionsObservationReference
2-Bromo-4-chloropyridineNaOMeMeOH, refluxSelective displacement of the chloro group[4]
2,6-DichloropyridinePiperidineEtOH, 100 °CMonosubstitution occurs readilyN/A
2,6-DibromopyridineMethylaminePressure tube, 150 °CMonosubstitution followed by disubstitution[5]

Experimental Protocol: Selective SNAr with a Generic Amine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 eq).

  • Solvent & Reagents: Add a polar aprotic solvent such as DMF or NMP. Add the desired amine nucleophile (1.1 eq) followed by a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C. The causality here is that elevated temperatures are required to overcome the activation energy associated with disrupting the ring's aromaticity to form the Meisenheimer complex.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the appearance of a new, more polar product spot.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 6-bromo-2-amino-3-methoxy-4-methylpyridine derivative. This protocol is self-validating through rigorous in-process monitoring and final product characterization.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

In contrast to SNAr, the selectivity of Pd-catalyzed cross-coupling reactions is dictated by the rate of the initial oxidative addition step.[4] This step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond. The reactivity trend is directly correlated with the C-X bond strength: C-I > C-Br > C-OTf >> C-Cl.[7]

Prediction: The C-Br bond is significantly weaker and more readily undergoes oxidative addition than the C-Cl bond. Therefore, we can confidently predict that selective cross-coupling will occur at the C6-Br position , leaving the C2-Cl bond intact for subsequent transformations. This orthogonality is a powerful tool in molecular design.

SuzukiCycle pd0 Pd(0)L2 ar_pd_x R-Pd(II)-X (Oxidative Adduct) pd0->ar_pd_x Oxidative Addition (Rate Determining) pd0->ar_pd_x ar_x R-X (6-Bromo-Py) ar_x->ar_pd_x ar_pd_r R-Pd(II)-R' ar_pd_x->ar_pd_r Transmetalation ar_pd_x->ar_pd_r boronic R'-B(OH)2 boronic->ar_pd_r base Base (e.g., K2CO3) base->ar_pd_x Activates Boronic Acid ar_pd_r->pd0 Reductive Elimination ar_pd_r->pd0 product R-R' ar_pd_r->product center_node

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Comparative Data for Analogous Systems:

Aryl HalideCoupling PartnerCatalyst SystemObservationReference
2-Bromo-6-chloropyridinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Selective coupling at the bromo position[8]
4-Bromo-2-methylpyridineArylboronic acidPd(dppf)Cl₂ / K₂CO₃High yield of coupled product[9]
Aryl ChloridesArylboronic acidPd(OAc)₂ / SPhosGenerally require more active catalysts and harsher conditions than bromides[4]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Setup: In a Schlenk tube, combine 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

  • Catalyst & Solvent: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos). The choice of a highly active catalyst ensures the reaction proceeds efficiently at the C-Br bond without requiring conditions harsh enough to activate the C-Cl bond.[10]

  • Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water. Degas the resulting slurry by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic phase, dry it, and concentrate it in vacuo.

  • Purification: Purify the residue via flash column chromatography to yield the desired 6-aryl-2-chloro-3-methoxy-4-methylpyridine product.

Part IV: Summary and Synthetic Strategy

The reactivity of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is characterized by a pronounced and synthetically useful dichotomy between its two halogenated positions. Computational analysis, supported by experimental data from analogous systems, provides a clear predictive model for its behavior.

Reaction TypePredicted Reactive SiteMechanistic Rationale
Nucleophilic Aromatic Substitution (SNAr) C2-Cl Rate is governed by nucleophilic attack on the most electrophilic carbon center.
Pd-Catalyzed Cross-Coupling C6-Br Rate is governed by the oxidative addition of Pd(0) into the weaker C-X bond.

This predictable selectivity allows for a modular approach to constructing complex molecules, as illustrated by the strategic flowchart below.

Caption: Strategic decision flowchart for sequential functionalization.

By understanding the underlying computational principles, researchers can harness the distinct reactivity of each position on the 6-Bromo-2-chloro-3-methoxy-4-methylpyridine scaffold, enabling the efficient and controlled synthesis of novel compounds for drug discovery and materials science.

References

  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Request PDF. (n.d.). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. ResearchGate. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University. Available at: [Link]

Sources

Illuminating the Molecular Architecture of Substituted Pyridines: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Analysis of "6-Bromo-2-chloro-3-methoxy-4-methylpyridine" Derivatives

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and ultimately dictates the efficacy and safety of a potential therapeutic agent. Pyridine and its derivatives are cornerstone scaffolds in medicinal chemistry, lauded for their presence in numerous FDA-approved drugs and their versatile biological activities, which include anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on the structural elucidation of a specific class of substituted pyridines, exemplified by "6-Bromo-2-chloro-3-methoxy-4-methylpyridine," offering a comparative overview of the available analytical techniques, with a primary focus on the gold standard: single-crystal X-ray diffraction.

While a public crystal structure for "6-Bromo-2-chloro-3-methoxy-4-methylpyridine" is not currently available, this guide will leverage data from structurally related compounds to provide a comprehensive framework for its analysis. We will explore the experimental workflow from synthesis to data interpretation, compare X-ray crystallography with alternative methods, and provide the in-depth insights necessary to tackle the structural characterization of novel pyridine derivatives.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, offering an unparalleled level of detail.

Experimental Workflow: From Powder to Picture

The journey to obtaining a crystal structure is a multi-step process that demands precision and patience.

Conceptual Experimental Workflow for Crystal Structure Determination

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis Syn Synthesis of Target Compound Pur Purification (e.g., Chromatography) Syn->Pur Screen Screening Crystallization Conditions Pur->Screen Growth Crystal Growth Screen->Growth Harvest Crystal Harvesting & Mounting Growth->Harvest Data Data Collection (Diffractometer) Harvest->Data Solve Structure Solution (e.g., SHELXS) Data->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation & Analysis (e.g., CCDC) Refine->Validate

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step 1: Synthesis and Purification

The initial step involves the chemical synthesis of the target compound, "6-Bromo-2-chloro-3-methoxy-4-methylpyridine." Synthetic routes for halogenated and methoxylated pyridines are well-established in the literature.[3][4] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is crucial to remove impurities that can hinder crystallization.

Step 2: Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. This process involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling crystallization. A systematic screening of various solvents and conditions is often necessary.

Step 3: X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded on a detector.

Step 4: Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. Software programs like SHELXS and SHELXL are commonly used to solve and refine the crystal structure.[5]

Comparative Analysis: Beyond X-ray Crystallography

While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary information and are often more readily accessible.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing interactions.Unambiguous structure determination.Requires suitable single crystals; can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C).Provides information in solution; relatively fast.Does not provide precise bond lengths or angles; interpretation can be complex for intricate molecules.[6]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; determines molecular formula.Does not provide structural information on its own.
Infrared (IR) and Raman Spectroscopy Presence of functional groups.Fast and non-destructive.Provides limited information on the overall 3D structure.[1]
Computational Modeling Predicted 3D structure, electronic properties, and reactivity.[7][8]Can be used when experimental data is unavailable; provides insights into molecular properties.[9]Accuracy depends on the level of theory and can be computationally expensive; requires experimental validation.

Case Study: Insights from Related Pyridine Derivatives

In the absence of a crystal structure for "6-Bromo-2-chloro-3-methoxy-4-methylpyridine," we can draw valuable inferences from the crystal structures of analogous compounds. For instance, the crystal structure of "6-Bromo-4-[(3-chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenol" reveals a nearly coplanar arrangement of its two aromatic rings.[5] This suggests that the pyridine ring in our target molecule is also likely to be planar. Furthermore, analysis of the crystal packing in related imidazo[4,5-b]pyridine derivatives shows the importance of weak intermolecular interactions, such as C-H···N hydrogen bonds and π-π stacking, in stabilizing the crystal lattice.[10][11]

The Synergy of Techniques: A Holistic Approach

A comprehensive understanding of a molecule's structure and properties is best achieved through the integration of multiple analytical techniques.

Integrative Structural Elucidation Strategy

integrative_approach cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_interp Structural Interpretation NMR NMR Spectroscopy Structure Definitive 3D Structure & Properties NMR->Structure MS Mass Spectrometry MS->Structure IR_Raman IR/Raman Spectroscopy IR_Raman->Structure Xray X-ray Crystallography Xray->Structure DFT DFT Calculations DFT->Structure MD Molecular Dynamics MD->Structure

Caption: An integrated approach combining experimental and computational methods for robust structural elucidation.

For "6-Bromo-2-chloro-3-methoxy-4-methylpyridine," an ideal workflow would involve:

  • Initial Characterization: Using NMR, MS, and IR spectroscopy to confirm the chemical identity and connectivity of the synthesized compound.[3][12][13]

  • Crystallization and X-ray Analysis: A dedicated effort to obtain single crystals suitable for X-ray diffraction to determine the definitive solid-state structure.

  • Computational Corroboration: Employing Density Functional Theory (DFT) calculations to predict the molecular geometry and compare it with the experimental X-ray data.[14] This can also provide insights into the molecule's electronic properties and potential intermolecular interactions.

Conclusion

The structural elucidation of novel pyridine derivatives like "6-Bromo-2-chloro-3-methoxy-4-methylpyridine" is a critical endeavor in the field of drug discovery. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, a multi-faceted approach that integrates spectroscopic and computational methods provides a more complete picture of the molecule's characteristics. By understanding the principles and workflows outlined in this guide, researchers can confidently tackle the structural analysis of complex heterocyclic compounds, accelerating the journey from molecular design to therapeutic application.

References

  • Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview - Benchchem. (URL: )
  • A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline - Benchchem. (URL: )
  • SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. (URL: )
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchG
  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing. (URL: )
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. (URL: )
  • Molecular modeling optimization of anticoagulant pyridine deriv
  • A study of the known and hypothetical crystal structures of pyridine : why are there four molecules in the asymmetric unit cell? - CrystEngComm (RSC Publishing). (URL: )
  • Structure elucidation, DFT and IRI computational investigations of a novel 4-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • 6-Bromo-4-[(3-chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenol - NIH. (URL: )
  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google P
  • 6-Bromo-2-(4-methoxyphenyl)
  • 6-Bromo-3-butyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine and its 4-butyl regioisomer: synthesis and analysis of supramolecular assemblies - ResearchGate. (URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGddZwX1gtxER7LdaYTC05NXWNMDbIP-aJ0wGyRKwJOeketAShv-mZp9pMsLLtYHj1AW2wCsURk17gkkfSKl3mWQMlmLhk4lBhW0o4GV60caqFW-qqonwzxext0Ewgn7VDGOEYO6lF9IntM29B9SZIbuD_xyJ7HJK8egRBWANO-utLjvO3-ly7ICWTKrw04XVIqYVbmfVEN-W-OfhAu5dUnFqx-pG5gfrkQHWMBAAgLK90w8kBENg4IXDCn_1ygsb4SkLAUysGHWBQHCmzwCu4qLeuXGBElDpjyrPNT6wAL7uNzi8mZokbh0LRI8JFRexxACFnZOt8=])

Sources

A Senior Application Scientist's Guide to Biological Assay Validation for Novel Kinase Inhibitors: The Case of "6-Bromo-2-chloro-3-methoxy-4-methylpyridine" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The "Privileged Scaffold" and the Imperative of Rigorous Validation

In the landscape of modern drug discovery, particularly in oncology, the pyridine heterocycle stands out as a "privileged scaffold." Its derivatives are foundational to numerous approved therapeutics, often targeting the kinase enzyme family.[1] The emergence of novel substituted pyridines, such as the "6-Bromo-2-chloro-3-methoxy-4-methylpyridine" series, presents exciting opportunities for developing next-generation targeted therapies. These compounds are promising candidates for anticancer drug development, potentially acting as kinase inhibitors or cytotoxic agents.[1]

However, the journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous, multi-tiered biological assay validation. A failure to establish robust, reproducible, and biologically relevant assays can lead to costly late-stage failures and the pursuit of artifact-driven results. This guide provides an in-depth, experience-driven framework for validating a suite of biological assays for this specific chemical class, ensuring that the data generated is not only accurate but also translatable. Our approach is grounded in the principles outlined by global regulatory bodies, ensuring a clear path from bench to clinic.[2][3][4]

The Validation Framework: A Tiered Strategy for Hit-to-Lead Characterization

A common pitfall in early-stage drug discovery is relying on a single assay to make critical decisions. A more robust strategy involves a tiered approach, where hits from a primary screen are progressively filtered and characterized through a series of increasingly complex and physiologically relevant assays. This weeds out false positives and builds a comprehensive profile of a compound's activity.

Our validation workflow is designed to systematically de-risk a project by confirming a compound's mechanism of action, cellular activity, and target engagement.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Confirmation cluster_2 Tier 3: Selectivity & Comparison P Biochemical Potency Assay (e.g., LanthaScreen™ TR-FRET) PV Assay Validation (Z'-Factor, S/B Ratio, CV) P->PV Establish Robustness CVA Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®) PV->CVA Advance Potent Hits TE Target Engagement Assay (e.g., NanoBRET™) CVA->TE Confirm Cellular Activity SP Kinase Selectivity Profiling (e.g., KinomeScan®) TE->SP Confirm On-Target Activity CA Comparison with Standard-of-Care (SoC) SP->CA Define Selectivity Window Lead Optimization Lead Optimization CA->Lead Optimization

Caption: Tiered Assay Validation Workflow.

Tier 1: Establishing On-Target Potency with a Biochemical Assay

The first step is to determine if a derivative can inhibit its purified target enzyme in a simplified, cell-free system. This provides a clean measure of biochemical potency (IC50).

Rationale & Assay Choice: LanthaScreen™ TR-FRET

For kinase targets, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™ offer a robust, high-throughput solution.[5][6] This technology measures the inhibition of substrate phosphorylation by detecting the proximity of a terbium-labeled antibody (donor) that recognizes the phosphorylated substrate and a fluorescein-labeled substrate (acceptor).[5][7] When the kinase is active, the substrate is phosphorylated, the antibody binds, and energy transfer (FRET) occurs. An inhibitor prevents this, leading to a loss of FRET signal. This format is less susceptible to compound interference from colored or fluorescent compounds compared to other methods.[6]

Experimental Protocol: LanthaScreen™ Kinase Activity Assay
  • Reagent Preparation : Prepare 3X solutions of the test compound, the target kinase/antibody mixture, and the tracer (fluorescently labeled substrate) in the appropriate kinase buffer.

  • Compound Dispensing : Using an acoustic dispenser, add 5 µL of the 3X test compound dilutions to a 384-well assay plate. Include a known potent inhibitor as a positive control (e.g., Staurosporine) and DMSO as a negative (vehicle) control.

  • Kinase Addition : Add 5 µL of the 3X kinase/antibody mixture to all wells.

  • Initiate Reaction : Add 5 µL of the 3X tracer to all wells to start the kinase reaction. The final volume is 15 µL.

  • Incubation : Incubate the plate at room temperature for 1 hour, protected from light.

  • Plate Reading : Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the terbium-specific wavelength (~495 nm) and the FRET-specific wavelength (~520 nm).[7]

  • Data Analysis : Calculate the 520/495 nm emission ratio. Plot the ratio against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Trustworthiness: The Self-Validating System

Before screening any compounds, the assay itself must be validated to ensure it can reliably detect inhibitors. The key statistical parameter for this is the Z'-factor (Z-prime).[8][9]

Z'-Factor Calculation:



Where:

  • 
     and 
    
    
    
    are the standard deviation and mean of the positive control (e.g., maximum inhibition).
  • 
     and 
    
    
    
    are the standard deviation and mean of the negative control (e.g., DMSO/no inhibition).

Data Presentation: Primary Assay Validation Summary

ParameterValueAcceptance CriteriaStatus
Z'-Factor 0.81> 0.5Excellent[10][11]
Signal-to-Background (S/B) 15.2> 10Excellent
Coefficient of Variation (%CV) 4.5%< 10%Excellent

This table represents hypothetical data demonstrating a robust and reliable assay ready for screening.

Tier 2: Confirming Cellular Activity and Target Engagement

A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, efflux, or off-target toxicity. Therefore, the next tier of validation moves into a more physiologically relevant environment.

Part A: Assessing Cellular Viability

Rationale & Assay Choice: CellTiter-Glo®

First, we must understand the compound's effect on cell health. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method for determining the number of viable cells in culture.[12][13] It quantifies ATP, an indicator of metabolically active cells.[12][13] The "add-mix-measure" format is simple, robust, and ideal for high-throughput screening.[12][14]

Experimental Protocol: CellTiter-Glo® Viability Assay

  • Cell Plating : Seed cells (e.g., a cancer cell line with high expression of the target kinase) into 96- or 384-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment : Treat cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation : Incubate for a period relevant to the expected mechanism of action (typically 48-72 hours).

  • Reagent Addition : Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Lysis & Signal Stabilization : Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Recording : Measure luminescence using a plate-reading luminometer.

  • Data Analysis : Normalize the data to controls and plot the percentage of viability against compound concentration to determine the EC50 (effective concentration).

Part B: Proving Target Engagement in Live Cells

Rationale & Assay Choice: NanoBRET™ Target Engagement Assay

Demonstrating that a compound inhibits the target inside a living cell is a critical validation step. The NanoBRET™ Target Engagement Assay allows for the quantitative measurement of compound binding to a specific protein in intact cells.[15][16] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the target (the energy acceptor).[17] A test compound that binds to the target will compete with and displace the tracer, causing a loss of BRET signal in a dose-dependent manner.[17]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection : Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[16] Culture for 18-24 hours to allow for protein expression.

  • Cell Plating : Harvest the transfected cells and plate them into 96-well assay plates.

  • Compound and Tracer Addition : Add the test compound at various concentrations, followed immediately by the addition of the specific NanoBRET™ fluorescent tracer at a pre-optimized concentration.

  • Equilibration : Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach binding equilibrium.[16]

  • Substrate Addition : Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement : Immediately measure the donor emission (~450 nm) and acceptor emission (~610 nm) using a luminometer equipped with the appropriate filters.[16]

  • Data Analysis : Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration to determine the intracellular IC50.

Hypothetical Signaling Pathway Context

To design effective assays, one must understand the biological context. The "6-Bromo-2-chloro-3-methoxy-4-methylpyridine" derivatives are hypothesized to be kinase inhibitors. Let's visualize a simplified, hypothetical MAPK signaling pathway where such an inhibitor might act.

G cluster_inhibitor Site of Action GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyridine Derivative (Our Compound) Inhibitor->MEK Inhibits

Caption: Hypothetical MAPK Signaling Pathway Inhibition.

Tier 3: Defining Selectivity and Comparative Performance

A potent and cell-active compound is promising, but its value is determined by its selectivity and performance relative to existing alternatives.

Selectivity Profiling

Rationale & Approach: A compound that inhibits many kinases is likely to be toxic. Therefore, profiling the lead candidate against a broad panel of kinases is essential to understand its selectivity.[18][19] Services like Promega's NanoBRET® TE Kinase Selectivity Panel or Eurofins' KINOMEscan® provide comprehensive data on off-target activities.[18][20] The goal is to find a compound with a high affinity for the intended target and minimal interaction with other kinases.

Comparative Analysis

Finally, the validated lead compound must be objectively compared to a known alternative or a standard-of-care (SoC) drug targeting the same pathway. This provides crucial context for its potential therapeutic advantage.

Data Presentation: Comparative Performance Summary

Parameter"Pyridine Derivative 1"Alternative: "MEK Inhibitor X"
Biochemical IC50 (MEK Kinase) 15 nM25 nM
Cellular Target Engagement IC50 85 nM150 nM
Cell Viability EC50 (A375 cells) 120 nM200 nM
Selectivity Score (S10 at 1µM) 0.02 (Highly Selective)0.15 (Moderately Selective)

This hypothetical data illustrates a scenario where the novel pyridine derivative shows superior potency and selectivity compared to an existing alternative, justifying its advancement into lead optimization.

Conclusion

The validation framework presented here provides a logical, experience-driven pathway for characterizing novel "6-Bromo-2-chloro-3-methoxy-4-methylpyridine" derivatives. By layering biochemical, cellular, and comparative assays, and by insisting on robust, self-validating protocols at each stage, researchers can build a comprehensive data package that supports confident decision-making. This rigorous, multi-tiered approach minimizes the risk of pursuing artifacts and maximizes the probability of identifying a truly promising therapeutic candidate.

References

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay . BMG Labtech. [Link]

  • LanthaScreen Technology on microplate readers . BMG Labtech. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds . EUbOPEN. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. [Link]

  • A Cell Viability Assay for Today . Promega Connections. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo . Reaction Biology. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services . Pharmaron. [Link]

  • The Z prime value (Z´) . BMG LABTECH. [Link]

  • Kinase Selectivity Panels . Reaction Biology. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Lambda Therapeutic Research. [Link]

  • Z-factor . Wikipedia. [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION . Adwoa Biotech. [Link]

  • scanELECT® Kinase Selectivity & Profiling Assay Panel . Eurofins Discovery. [Link]

  • Using the Z-Prime Function . De Novo Software. [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control . PunnettSquare.tools. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents . NIH National Center for Biotechnology Information. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bio. [Link]

  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization . Marin Biologic Laboratories. [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives . ResearchGate. [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies . PubMed. [Link]

  • A review: Biological activities of novel cyanopyridine derivatives . PubMed. [Link]

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comparative study of synthesis routes for "6-Bromo-2-chloro-3-methoxy-4-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its strategic substitution pattern, featuring three distinct functional handles—a bromine atom, a chlorine atom, and a methoxy group—renders it a versatile building block for the synthesis of more complex molecular architectures. The bromine and chlorine atoms offer orthogonal reactivity in cross-coupling reactions, while the methoxy group modulates the electronic properties of the pyridine ring.

The efficient and scalable synthesis of this key intermediate is paramount for its application in drug discovery and development pipelines. This guide provides a comparative analysis of plausible synthetic routes to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, drawing upon established methodologies for the synthesis of related substituted pyridines. We will delve into two primary retrosynthetic approaches, evaluating them based on starting material availability, reaction efficiency, and overall practicality.

Retrosynthetic Analysis: Two Plausible Pathways

Two logical synthetic strategies emerge from a retrosynthetic analysis of the target molecule. Both routes commence from a common, commercially available precursor, 2-chloro-4-methylpyridine, and diverge in the sequence of functional group introduction.

Route 1: Late-Stage Bromination

This approach prioritizes the early introduction of the methoxy group, followed by a regioselective bromination at the C6 position. This strategy hinges on the directing effects of the existing substituents to achieve the desired bromination outcome.

Route 2: Early Bromination and Subsequent Methoxylation

Conversely, this pathway involves an initial bromination of the starting material, followed by the introduction of the methoxy group. The success of this route depends on the selective introduction of the methoxy group in the presence of two halogen substituents.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes.

Route_1 start 2-Chloro-4-methylpyridine int1 2-Chloro-4-methyl-3-nitropyridine start->int1 HNO3, H2SO4 int2 2-Chloro-3-amino-4-methylpyridine int1->int2 Reduction (e.g., Fe/HCl) int3 2-Chloro-3-hydroxy-4-methylpyridine int2->int3 Diazotization (NaNO2, H2SO4/H2O) int4 2-Chloro-3-methoxy-4-methylpyridine int3->int4 Methylation (e.g., CH3I, base) product 6-Bromo-2-chloro-3-methoxy-4-methylpyridine int4->product Bromination (e.g., NBS)

Caption: Route 1: Late-Stage Bromination Pathway.

Route_2 start 2-Chloro-4-methylpyridine int1 6-Bromo-2-chloro-4-methylpyridine start->int1 Bromination (e.g., Br2, oleum) int2 6-Bromo-2-chloro-4-methyl-3-nitropyridine int1->int2 Nitration (HNO3, H2SO4) int3 6-Bromo-2-chloro-3-amino-4-methylpyridine int2->int3 Reduction (e.g., Fe/HCl) product 6-Bromo-2-chloro-3-methoxy-4-methylpyridine int3->product Diazotization & Methoxylation

Caption: Route 2: Early Bromination & Methoxylation Pathway.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Late-Stage BrominationRoute 2: Early Bromination & Methoxylation
Starting Material 2-Chloro-4-methylpyridine2-Chloro-4-methylpyridine
Number of Steps 54
Key Transformations Nitration, Reduction, Diazotization, Methylation, BrominationBromination, Nitration, Reduction, Diazotization/Methoxylation
Potential Challenges Regioselectivity of nitration and bromination. Diazotization can sometimes lead to side products.Handling of hazardous reagents like bromine and oleum. Potential for over-nitration.
Overall Yield (Estimated) ModerateModerate to Low
Scalability GoodModerate
Safety Considerations Use of strong acids and nitrating agents. Diazonium salts can be unstable.Use of elemental bromine and fuming sulfuric acid requires stringent safety protocols.

Detailed Experimental Protocols

Route 1: Late-Stage Bromination

Step 1: Synthesis of 2-Chloro-4-methyl-3-nitropyridine

This step involves the nitration of 2-chloro-4-methylpyridine. The directing effects of the chloro and methyl groups are likely to favor nitration at the 3- and 5-positions. Careful control of reaction conditions is crucial to maximize the yield of the desired 3-nitro isomer.

  • Protocol: To a stirred solution of 2-chloro-4-methylpyridine in concentrated sulfuric acid, cooled to 0°C, fuming nitric acid is added dropwise. The reaction mixture is stirred at low temperature for several hours and then carefully poured onto ice. The precipitated product is filtered, washed with water, and dried.

Step 2: Synthesis of 2-Chloro-3-amino-4-methylpyridine

The nitro group is reduced to an amine. A common method for this transformation is the use of a metal in acidic media.

  • Protocol: 2-Chloro-4-methyl-3-nitropyridine is dissolved in a mixture of ethanol and hydrochloric acid. Iron powder is added portion-wise, and the mixture is heated to reflux. After completion of the reaction, the mixture is cooled, filtered, and the filtrate is concentrated. The residue is basified and extracted with an organic solvent to yield the desired amine.

Step 3: Synthesis of 2-Chloro-3-hydroxy-4-methylpyridine

The amino group is converted to a hydroxyl group via a diazotization reaction.

  • Protocol: 2-Chloro-3-amino-4-methylpyridine is dissolved in aqueous sulfuric acid and cooled to 0°C. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5°C. The reaction mixture is then gently warmed to allow for the decomposition of the diazonium salt to the corresponding phenol.

Step 4: Synthesis of 2-Chloro-3-methoxy-4-methylpyridine

The hydroxyl group is methylated to the target methoxy group.

  • Protocol: To a solution of 2-chloro-3-hydroxy-4-methylpyridine in a suitable solvent such as acetone, an excess of a methylating agent like methyl iodide and a base such as potassium carbonate are added. The mixture is heated to reflux until the reaction is complete. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the product.

Step 5: Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

The final step is the regioselective bromination of the pyridine ring. The electron-donating methoxy group and the methyl group are expected to activate the ring towards electrophilic substitution, with the C6 position being a likely site for bromination.

  • Protocol: 2-Chloro-3-methoxy-4-methylpyridine is dissolved in a suitable solvent like dichloromethane or acetic acid. A brominating agent such as N-bromosuccinimide (NBS) is added, and the mixture is stirred at room temperature or with gentle heating. The reaction is monitored by TLC, and upon completion, the mixture is worked up to isolate the final product.

Route 2: Early Bromination and Subsequent Methoxylation

Step 1: Synthesis of 6-Bromo-2-chloro-4-methylpyridine

This route begins with the direct bromination of 2-chloro-4-methylpyridine. This reaction often requires harsh conditions to overcome the deactivating effect of the chloro group and the pyridine nitrogen.

  • Protocol: 2-Chloro-4-methylpyridine is treated with a mixture of bromine and oleum (fuming sulfuric acid) at elevated temperatures. The reaction is highly exothermic and requires careful control. After the reaction is complete, the mixture is poured onto ice, and the pH is adjusted to precipitate the product.

Step 2: Synthesis of 6-Bromo-2-chloro-4-methyl-3-nitropyridine

The dibrominated pyridine is then nitrated. The presence of two deactivating halogen atoms makes this step challenging and may require forcing conditions.

  • Protocol: Similar to the nitration in Route 1, 6-bromo-2-chloro-4-methylpyridine is treated with a mixture of fuming nitric acid and concentrated sulfuric acid.

Step 3: Synthesis of 6-Bromo-2-chloro-3-amino-4-methylpyridine

The nitro group is reduced to an amine using standard reduction methods as described in Route 1. The synthesis of this intermediate has been reported.[1]

  • Protocol: A documented procedure involves dissolving 3-Amino-2-chloro-4-methylpyridine in dichloromethane and cooling it to 0-10°C. 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione is then added in portions. The reaction is stirred at room temperature for a couple of hours. The product is isolated by passing the reaction mixture through a short silica gel pad and then precipitating with heptane to give 6-bromo-2-chloro-4-methyl-pyridin-3-ylamine with a high yield.[1]

Step 4: Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

The final step involves the conversion of the amino group to a methoxy group. This can be achieved via a Sandmeyer-type reaction where the diazonium salt is decomposed in the presence of methanol.

  • Protocol: 6-Bromo-2-chloro-3-amino-4-methylpyridine is diazotized as described in Route 1. The resulting diazonium salt solution is then added to heated methanol, which acts as both the solvent and the nucleophile, to yield the final product.

Conclusion and Recommendations

Both proposed synthetic routes offer viable pathways to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

  • Route 1 (Late-Stage Bromination) appears to be the more conservative and potentially higher-yielding approach. The step-wise introduction of functional groups allows for better control over regioselectivity, although it involves one additional step. The final bromination is expected to be regioselective due to the directing effects of the existing substituents.

  • Route 2 (Early Bromination & Methoxylation) is a more convergent approach but relies on a challenging initial bromination and subsequent nitration of a deactivated ring system. The handling of hazardous reagents like elemental bromine and oleum also poses significant safety challenges, particularly on a larger scale. However, the successful synthesis of the key intermediate, 6-Bromo-2-chloro-3-amino-4-methylpyridine, has been documented with high yield, which lends credibility to this pathway.[1]

For initial laboratory-scale synthesis, Route 1 is recommended due to its potentially more predictable outcomes and milder reaction conditions in the later stages. However, for process development and scale-up, Route 2 might be explored further , especially given the reported high-yielding synthesis of a key intermediate. A thorough optimization of the initial bromination and nitration steps would be critical for the success of this route on a larger scale.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the desired scale of production, available equipment, and safety infrastructure.

References

Sources

A Strategic Guide to the Synthesis and Application of Halogenated Pyridine Building Blocks: "6-Bromo-2-chloro-3-methoxy-4-methylpyridine" vs. "2,6-dichloro-3-methoxy-4-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the intricate field of drug development and fine chemical synthesis, the selection of appropriately functionalized heterocyclic starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Substituted pyridines, in particular, are ubiquitous scaffolds in a myriad of biologically active molecules. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct building blocks: 6-Bromo-2-chloro-3-methoxy-4-methylpyridine and 2,6-dichloro-3-methoxy-4-methylpyridine . We will explore their synthetic accessibility and delve into a comparative analysis of their reactivity in key chemical transformations, supported by experimental data from analogous systems.

Introduction to the Contenders: A Tale of Two Halogens

At first glance, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (henceforth 1 ) and 2,6-dichloro-3-methoxy-4-methylpyridine (henceforth 2 ) appear remarkably similar. Both possess a polysubstituted pyridine core, a methoxy group, and a methyl group. The crucial distinction lies in the halogenation pattern at the 2- and 6-positions, which imparts profoundly different reactivity profiles and strategic advantages in multi-step syntheses.

CompoundStructureIUPAC NameCAS NumberMolecular FormulaMolecular Weight
1 6-Bromo-2-chloro-3-methoxy-4-methylpyridine1403764-97-5[1]C₇H₇BrClNO236.50 g/mol
2 2,6-dichloro-3-methoxy-4-methylpyridineNot readily availableC₇H₇Cl₂NO192.04 g/mol

The presence of two different halogens in compound 1 offers the potential for selective, or orthogonal, functionalization, a highly desirable trait in the synthesis of complex molecules.[2] In contrast, the symmetrical nature of the two chlorine atoms in compound 2 presents a different set of synthetic opportunities and challenges.

Synthetic Accessibility: Crafting the Building Blocks

A key consideration for any starting material is its ease of preparation. While both compounds can be synthesized from common precursors, their synthetic routes differ.

Synthesis of 2,6-dichloro-3-methoxy-4-methylpyridine (2)

A plausible and efficient synthesis of 2 can be adapted from established procedures for analogous dichloropyridines.[3][4] A common strategy involves the chlorination of a corresponding 2,6-dihydroxypyridine derivative.

Experimental Protocol: Synthesis of 2,6-dichloro-3-methoxy-4-methylpyridine (2) (Proposed)

  • Step 1: Synthesis of 2,6-dihydroxy-3-methoxy-4-methylpyridine: This precursor can be synthesized through a multi-step sequence starting from readily available materials, potentially involving a Hantzsch-like pyridine synthesis or functional group transformations of a pre-existing pyridine ring.

  • Step 2: Dichlorination: A mixture of 2,6-dihydroxy-3-methoxy-4-methylpyridine (1.0 equiv.) and phosphorus oxychloride (POCl₃, 5-10 equiv.) is heated to reflux (approximately 110-120 °C) for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring onto crushed ice and neutralized with a strong base (e.g., NaOH or K₂CO₃) to a pH of 7-8. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2,6-dichloro-3-methoxy-4-methylpyridine (2) .

Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1)

The synthesis of the dissymmetrically halogenated pyridine 1 requires a more nuanced approach to ensure regioselective halogenation. A likely strategy involves the selective bromination of a 2-chloro-3-methoxy-4-methylpyridine precursor.

Experimental Protocol: Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1) (Proposed)

  • Step 1: Synthesis of 2-chloro-3-methoxy-4-methylpyridine: This intermediate can be prepared from 2-hydroxy-3-methoxy-4-methylpyridine via chlorination with POCl₃.

  • Step 2: Selective Bromination: To a solution of 2-chloro-3-methoxy-4-methylpyridine (1.0 equiv.) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) is added portion-wise at a controlled temperature. The reaction may be facilitated by the presence of a radical initiator or a Lewis acid catalyst to direct the bromination to the electron-rich 6-position. The reaction is monitored until completion. The work-up typically involves quenching with a reducing agent (e.g., sodium thiosulfate solution) if Br₂ is used, followed by neutralization and extraction with an organic solvent. Purification by column chromatography yields 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1) .

Comparative Reactivity: A Head-to-Head Analysis

The synthetic utility of compounds 1 and 2 is ultimately determined by their reactivity in key bond-forming reactions. Here, we compare their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of halogens in this step generally follows the trend: I > Br > Cl.[5] This is a direct consequence of the decreasing carbon-halogen bond strength down the group.

This reactivity difference is the cornerstone of the synthetic utility of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1) . The significantly weaker C-Br bond allows for selective cross-coupling at the 6-position while leaving the C-Cl bond at the 2-position intact for subsequent transformations.[5] For 2,6-dichloro-3-methoxy-4-methylpyridine (2) , the two C-Cl bonds are equivalent, and achieving mono-functionalization can be challenging, often leading to mixtures of mono- and di-substituted products.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The higher reactivity of the C-Br bond in 1 allows for milder reaction conditions and selective coupling at the 6-position.

Sources

A Comparative Guide to Assessing the Purity of Synthesized "6-Bromo-2-chloro-3-methoxy-4-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is paramount. The integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API) are directly dependent on the purity of such starting materials. This guide provides a comprehensive comparison of analytical methodologies for the rigorous purity assessment of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, complete with supporting experimental protocols and data interpretation insights.

The Critical Role of Purity in Drug Synthesis

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a substituted pyridine, a class of heterocyclic compounds prevalent in pharmaceuticals and agrochemicals.[1] Impurities, even in trace amounts, can lead to undesirable side reactions, diminished yields, and the formation of potentially toxic byproducts.[1] Therefore, a multi-faceted analytical approach is not just recommended but essential for a thorough characterization of the purity profile.

Potential Impurities in the Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

While specific impurities are contingent on the synthetic route employed, a general understanding of pyridine chemistry allows for the prediction of likely contaminants. These can include:

  • Isomeric Byproducts: Positional isomers resulting from incomplete regioselectivity during bromination or chlorination steps.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-reacted Species: Di- or poly-halogenated pyridines.

  • Dehalogenated Byproducts: Loss of a bromine or chlorine atom.

  • Solvent Residues: Residual solvents from the reaction or purification process.

A robust purity assessment strategy must be capable of separating, identifying, and quantifying these potential impurities.

Comparative Analysis of Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive evaluation of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine purity.[2] The most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

Analytical MethodPrincipleInformation ObtainedAdvantagesLimitations
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Purity percentage, quantification of non-volatile impurities.Versatile for a wide range of compounds, excellent quantitative accuracy.[2]Peak identification can be ambiguous without a reference standard.[2]
GC-MS Separation by volatility and partitioning, followed by mass-based identification.[2][3]Purity percentage, identification of volatile impurities and isomers.[2]High resolution for volatile compounds, definitive identification by mass spectrum.[2]Not suitable for non-volatile or thermally labile impurities.[2]
¹H NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[2]Structural confirmation of the main component, identification and quantification of impurities.[2][4]Provides detailed structural information, can identify unknown impurities.[2]Lower sensitivity compared to chromatographic methods for trace impurities.
Elemental Analysis Combustion of the sample to convert elements into simple gases for detection.[5]Determination of the percentage composition of C, H, N, Br, and Cl.Confirms the elemental composition of the bulk sample.Does not provide information on the nature of impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine and quantify related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[6]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[7]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[7] Filter and degas.

  • Standard Preparation: Accurately weigh and dissolve 6-Bromo-2-chloro-3-methoxy-4-methylpyridine reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm[6]

  • Analysis: Inject the standard and sample solutions. Identify the main peak corresponding to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. Calculate the purity by the area normalization method.

Causality Behind Choices: A C18 column is a versatile, non-polar stationary phase suitable for retaining and separating a wide range of organic molecules.[7] The acetonitrile/water mobile phase is a common choice for reverse-phase chromatography, and the addition of a small amount of acid improves peak shape for basic compounds like pyridines.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the identity of the main component.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Dichloromethane or other suitable volatile solvent (GC grade).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in dichloromethane (e.g., 1 mg/mL).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI): 70 eV

    • Scan Range: 40-400 m/z

  • Analysis: Inject the sample. The resulting chromatogram will show separated components. The mass spectrum of each peak can be used for identification by comparing it to a library or by interpreting the fragmentation pattern.

Causality Behind Choices: GC-MS is the method of choice for volatile and semi-volatile compounds.[3] The temperature program allows for the separation of compounds with different boiling points. Electron ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and to identify and quantify impurities with distinct proton signals.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • Internal standard of known purity (e.g., maleic acid) for quantitative NMR (qNMR).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of CDCl₃.

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Structural Confirmation: Compare the chemical shifts, integration values, and coupling patterns of the observed signals with the expected spectrum for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

    • Purity Assessment: Look for signals that do not correspond to the main compound or the solvent. The integration of these signals relative to the main compound can provide an estimate of the molar ratio of impurities. For a more accurate quantification, a qNMR experiment with an internal standard can be performed.[4]

Causality Behind Choices: NMR spectroscopy is a powerful tool for unambiguous structure elucidation.[8] The choice of solvent (CDCl₃) is based on its ability to dissolve the compound and its simple residual solvent signal. A higher field spectrometer (400 MHz or greater) provides better signal dispersion, which is crucial for resolving signals from structurally similar impurities.

Visualization of the Analytical Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Assessment cluster_decision Decision Synthesized_Product Crude 6-Bromo-2-chloro- 3-methoxy-4-methylpyridine HPLC HPLC-UV (Quantitative Purity) Synthesized_Product->HPLC GCMS GC-MS (Volatile Impurities & ID) Synthesized_Product->GCMS NMR ¹H NMR (Structural Confirmation & Impurity ID) Synthesized_Product->NMR Elemental Elemental Analysis (Elemental Composition) Synthesized_Product->Elemental Pass Meets Purity Specification HPLC->Pass Data Concordant Fail Further Purification Required HPLC->Fail Data Discordant or Out of Specification GCMS->Pass Data Concordant GCMS->Fail Data Discordant or Out of Specification NMR->Pass Data Concordant NMR->Fail Data Discordant or Out of Specification Elemental->Pass Data Concordant Elemental->Fail Data Discordant or Out of Specification

Caption: Workflow for the comprehensive purity assessment of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Logical Relationships in Purity Determination

Purity_Logic Purity Purity Assessment HPLC-UV GC-MS ¹H NMR Elemental Analysis Identity Compound Identity Confirmed Purity:gcms->Identity Purity:nmr->Identity Quantification Impurity Quantification Purity:hplc->Quantification Purity:gcms->Quantification Purity:nmr->Quantification Composition Elemental Composition Verified Purity:ea->Composition

Caption: Interrelation of analytical techniques in confirming purity.

Conclusion

The purity assessment of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine necessitates a multi-technique approach to ensure the quality and reliability of this critical synthetic intermediate. HPLC provides robust quantification, GC-MS offers detailed information on volatile impurities, NMR spectroscopy confirms the chemical structure, and elemental analysis validates the elemental composition. By employing these methods in a complementary fashion, researchers and drug developers can have high confidence in the purity of their material, leading to more reproducible and successful outcomes in their synthetic endeavors.

References

  • MDPI. (n.d.). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Retrieved from [Link]

  • ChemUniverse. (n.d.). 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684]. Retrieved from [Link]

  • Britannica. (n.d.). Organohalogen compound. Retrieved from [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Bromo-6-chloro-2-methoxytoluene. Retrieved from [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

  • National Institutes of Health. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Analytica Chimica Acta. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of (a) pure pyridine and (b) CdTe NCs after the ligand exchange. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Bromo-2-chloro-4-methoxypyridine. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing 3-Bromo-2-methoxy-4-methylpyridine: Quality, Purity, and Supplier Reliability. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers dedicated to advancing drug development, our work with complex heterocyclic compounds like 6-Bromo-2-chloro-3-methoxy-4-methylpyridine demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of this halogenated pyridine derivative is not a mere procedural afterthought; it is a critical component of responsible laboratory practice. This guide provides a direct, field-tested framework for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards. The causality behind each step is explained to build a self-validating system of safety and trust in your laboratory's operations.

Part 1: Immediate Safety & Hazard Assessment

Anticipated Hazards: Based on analogous compounds, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine should be handled as a substance that is:

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Pyridine and its derivatives can be toxic and irritant.[1][2]

  • A Skin and Eye Irritant: Direct contact can cause significant irritation.[3]

  • An Irritant to the Respiratory System: Vapors or dust should not be inhaled.

  • Environmentally Hazardous: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Do not let this chemical enter the environment.[2][4]

Essential Personal Protective Equipment (PPE)

A non-negotiable first line of defense is the correct use of PPE. The rationale is to create a complete barrier between you and the chemical.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)Prevents skin contact and absorption. Nitrile gloves may offer limited protection and should be checked for compatibility and changed frequently.[5]
Eye Protection Chemical splash goggles or safety glasses with side-shieldsProtects eyes from accidental splashes.[1]
Lab Coat Standard flame-resistant laboratory coatProtects clothing and skin from contamination.[1]
Respiratory Protection N/A (for routine handling)All handling and disposal operations must be conducted within a certified chemical fume hood to prevent vapor inhalation.[6][7]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is that it must be treated as hazardous waste .[1] Disposal into sanitary sewer systems or regular trash is strictly prohibited.[6]

Step 1: Waste Characterization and Segregation

Proper disposal begins at the point of generation. The moment the material is designated as waste, it must be correctly identified.

  • Waste Determination: Based on its structure as a halogenated organic compound, this chemical waste falls under the category of halogenated organic waste .[8] This classification is critical because halogenated solvents require specific disposal methods, often high-temperature incineration, to prevent the formation of dioxins and other toxic byproducts.

  • Segregation is Key: Never mix halogenated waste with non-halogenated organic waste.[1][8] Mixing waste streams complicates disposal, increases costs, and can create dangerous chemical reactions. Keep this waste stream separate from acids, bases, and strong oxidizing agents.[5]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Collect liquid waste containing 6-Bromo-2-chloro-3-methoxy-4-methylpyridine in a designated, leak-proof, and sealable container. High-density polyethylene (HDPE) or glass containers are typically appropriate.[6] The container must be compatible with the chemical.[9]

  • Label Immediately and Clearly: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Bromo-2-chloro-3-methoxy-4-methylpyridine" and any other components in the waste solution.

    • The approximate percentages of each component.

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 3: Waste Accumulation and Storage
  • Operate in a Fume Hood: Always keep the waste container inside a certified chemical fume hood, especially when adding waste, to minimize inhalation exposure.[7]

  • Keep Containers Closed: The waste container must be securely sealed at all times, except when adding waste.[9][10] This prevents the release of volatile organic compounds (VOCs) into the lab environment.

  • Secondary Containment: Store the sealed waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Safe Storage Location: Store the waste away from heat, sparks, or open flames.[5][6] It should also be segregated from incompatible chemicals like strong oxidizers or acids during storage.[5]

Step 4: Arranging for Disposal
  • Contact EHS: When the container is nearly full (no more than 90% capacity to allow for expansion) or when you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[10]

  • Complete Paperwork: Fill out any required chemical collection request forms accurately. Your EHS office will handle the final transport to a licensed hazardous waste disposal facility.

Part 3: Emergency Procedures

Spill Response

Accidents happen, but a prepared response minimizes the risk.

  • Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

    • Contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical spill kit.[3][6]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealable container.

    • Label the container as "Hazardous Waste" with a description of the contents.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

Exposure Response
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Part 4: Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

G start Waste Generated (6-Bromo-2-chloro-3-methoxy-4-methylpyridine) characterize Characterize Waste: Is it a Halogenated Organic Compound? start->characterize yes_halogen YES (Treat as Halogenated Hazardous Waste) characterize->yes_halogen Yes no_halogen NO (Follow different protocol - N/A for this compound) characterize->no_halogen No container Select Compatible Container (e.g., HDPE, Glass) yes_halogen->container label Affix Hazardous Waste Label - Full Chemical Name - Hazards - Start Date container->label store Store Safely in Fume Hood - Tightly Sealed - Secondary Containment - Away from Incompatibles label->store full Container >90% Full or Waste Stream Complete? store->full full->store No ehs Contact EHS for Pickup & Complete Paperwork full->ehs Yes end Proper Disposal by Licensed Facility ehs->end

Sources

A Researcher's Guide to the Safe Handling of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Primer for Laboratory Professionals in Drug Discovery and Development

As a senior application scientist, I understand that novel compounds are the lifeblood of innovation in pharmaceutical research. 6-Bromo-2-chloro-3-methoxy-4-methylpyridine represents a class of halogenated pyridines that are invaluable building blocks in medicinal chemistry. However, their reactivity and potential biological activity demand a rigorous and informed approach to laboratory safety. This guide is designed to provide you with the essential, immediate safety and logistical information needed to handle this compound with confidence and care, ensuring both your personal safety and the integrity of your research.

Immediate Safety and Hazard Assessment

Core Principles for Safe Handling:

  • Minimize Exposure: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

  • Avoid Contact: Direct contact with skin and eyes must be strictly avoided through the use of appropriate Personal Protective Equipment (PPE).[10][11]

  • Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this chemical is handled.[1][3] Minimize the generation of dust or aerosols.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable when working with potentially hazardous compounds.[8][9][12] The following table outlines the recommended PPE for handling 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary for splash hazards.[10][11][13]Protects against splashes and vapors that can cause serious eye irritation.[2][3][4][5][6][7]
Skin Protection Handle with impervious gloves (e.g., nitrile rubber) that have been inspected prior to use.[8] Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[3][13]Prevents skin contact, as the substance is likely to be harmful and cause skin irritation.[1][2][3][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3] Work should primarily be conducted in a fume hood to minimize inhalation risk.[8][9]Protects against the inhalation of harmful dust or vapors which may cause respiratory irritation.[1][2][5][6]

Operational Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, from initial preparation to final disposal. Adherence to this workflow is critical for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose emergency_spill Spill Containment emergency_exposure Exposure Response (Skin/Eye/Inhalation)

Caption: Workflow for Safe Handling of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Step-by-Step Handling Procedures

  • Preparation:

    • Before handling the compound, ensure you are wearing all the requisite PPE as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary equipment, including glassware, spatulas, and solvents, and place them within the fume hood.

  • Handling:

    • Weigh the desired amount of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine in the fume hood. Avoid generating dust.[10]

    • If dissolving or reacting the compound, do so in a closed or contained system to the extent possible to prevent the release of vapors.

    • Keep the container tightly closed when not in use.[4][10]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][10]

    • Ensure the container is clearly labeled.[9]

Emergency and Disposal Plans

Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. For a minor spill within a fume hood, use an absorbent material like sand or vermiculite to contain it.[8] Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal.[10] Do not use air hoses for cleaning.[1]

Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][5] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4][10] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink.[1][3] Seek immediate medical attention.

Disposal Plan: All waste containing 6-Bromo-2-chloro-3-methoxy-4-methylpyridine should be considered hazardous waste.

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4][5][10]

  • Do not empty into drains or release into the environment.[10]

By adhering to these guidelines, you can effectively mitigate the risks associated with handling 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, fostering a safe and productive research environment.

References

  • CymitQuimica. (2023, July 7). 6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)
  • Fisher Scientific. (2009, September 26).
  • Fisher Scientific.
  • Fisher Scientific.
  • Fisher Scientific. (2010, November 16).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • American Chemistry Council. Protective Equipment.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • PubChem. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • SA-SO. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Cymit Química S.L. (2023, August 3).
  • Sigma-Aldrich. (2024, September 7).
  • Sigma-Aldrich. (2025, November 6).
  • University of Wyoming. 5-Bromo-2-Deoxyuridine (BrdU)
  • BenchChem. Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide.
  • ECHEMI.
  • ECHEMI.

Sources

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